Technical Documentation Center

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
  • CAS: 40516-40-3

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Topic: Physicochemical Properties of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3) represents a high-value scaffold in medicinal chemistry, particularly for programs targeting metalloenzymes, GPCRs, and bacterial topoisomerases. This compound combines the privileged 4-oxoquinoline-3-carboxylic acid pharmacophore—known for its metal-chelating capabilities and hydrogen bond donor/acceptor motifs—with the strategic incorporation of a trifluoromethoxy (


) group at the 8-position.

The


 substituent acts as a "super-halogen," imparting unique physicochemical properties including enhanced lipophilicity (

), metabolic stability against oxidative attack, and modulation of the quinoline ring's pKa without the steric penalty associated with trifluoromethyl (

) groups. This guide provides an in-depth analysis of its physicochemical properties, synthetic accessibility, and characterization protocols.[1]

Chemical Identity and Structural Analysis[1][3][4][5][6]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 4-oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid
Common Name 8-Trifluoromethoxy-4-hydroxyquinoline-3-carboxylic acid
CAS Number 40516-40-3
Molecular Formula

Molecular Weight 273.17 g/mol
SMILES OC(=O)C1=CN=C2C(OC(F)(F)F)=CC=CC2=C1O
Tautomeric Equilibrium

A critical physicochemical feature of this scaffold is the keto-enol tautomerism. While often named "4-hydroxy," experimental evidence (X-ray crystallography and NMR) confirms that the 4-oxo (quinolone) tautomer predominates in both the solid state and polar solvents. This impacts solubility and binding kinetics.

  • 4-Hydroxy form (Enol): Aromatic pyridine ring; rare in aqueous solution.

  • 4-Oxo form (Keto): Vinylogous amide; major species; responsible for H-bond donor (NH) capability.

Tautomerism cluster_0 Tautomeric Equilibrium Enol 4-Hydroxy Form (Enol) (Aromatic Pyridine) Keto 4-Oxo Form (Keto) (Vinylogous Amide) *Predominant Species* Enol->Keto  K_taut >> 1  

Figure 1: Tautomeric equilibrium favoring the 4-oxo species, critical for understanding ligand-receptor interactions.

Physicochemical Specifications

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the specific 8-


 derivative.
Core Properties Table[6]
PropertyValue / RangeContext & Mechanistic Insight
Physical State Off-white to pale yellow solidTypical of quinolone carboxylic acids due to extended conjugation.
Melting Point > 250°C (Decomposition)High lattice energy driven by intermolecular H-bonding (Head-to-Tail dimer formation between COOH and C=O/NH).
pKa (Acid) 3.2 – 3.8 (COOH)The 8-

is electron-withdrawing (

), slightly increasing acidity compared to the unsubstituted parent (pKa ~4.0).
pKa (Base) -1.0 – 0.5 (NH/CO)Very weak base. Protonation occurs at the carbonyl oxygen, not the nitrogen, in strongly acidic media.
LogP (Lipophilicity) 2.8 – 3.1The

group adds significant lipophilicity (

) compared to the parent scaffold (LogP ~1.9), improving membrane permeability.
Solubility (Aq) Low (< 0.1 mg/mL at pH 7)Poor aqueous solubility due to strong crystal lattice and moderate lipophilicity. Soluble in basic buffers (pH > 8) as the carboxylate.
TPSA ~66 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Electronic Effects of the 8-Trifluoromethoxy Group

The


 group at the 8-position is not merely a lipophilic handle. Its specific orientation (orthogonal to the ring or coplanar depending on sterics) and electronic properties influence the scaffold's reactivity:
  • Inductive Effect (-I): Strong electron withdrawal deactivates the benzene ring, making the scaffold resistant to oxidative metabolism at the 5, 6, and 7 positions.

  • Resonance Effect (+R): Weak resonance donation from the oxygen lone pair is generally overwhelmed by the inductive withdrawal of the

    
     moiety.
    

Synthetic Accessibility & Workflow

The most robust route to 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is the Gould-Jacobs Reaction . This sequence is preferred for its scalability and the availability of the starting aniline.

Synthesis Diagram (Gould-Jacobs)

Synthesis cluster_conditions Critical Process Parameters Start 2-(Trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate (EMME) Step1 Condensation (110°C) - EtOH Start->Step1 Inter1 Enamine Intermediate (Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino) methylene)malonate) Step1->Inter1 Step2 Cyclization (250°C) Dowtherm A or Diphenyl Ether Inter1->Step2 Inter2 Ester Intermediate (Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate) Step2->Inter2 Step3 Hydrolysis (NaOH/H2O) Reflux -> Acidification Inter2->Step3 Final Target Product 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid Step3->Final Note1 Temp control crucial at Step 2 to avoid tarry byproducts Note1->Step2

Figure 2: Step-wise Gould-Jacobs synthesis workflow for high-purity isolation.

Detailed Synthetic Protocol

Step 1: Condensation

  • Equimolar amounts of 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (EMME) are heated at 110°C for 2-4 hours.

  • Process Check: Monitor the evolution of ethanol. Reaction is complete when ethanol ceases to distill off.

  • Purification: The resulting enamine solidifies upon cooling and can be recrystallized from hexane/ethanol.

Step 2: Thermal Cyclization (Critical Step)

  • Add the enamine portion-wise to boiling diphenyl ether or Dowtherm A (~250°C).

  • Why: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

  • Safety: Vigorous evolution of ethanol occurs; ensure proper venting.

  • Isolation: Cool the mixture to room temperature. The ester intermediate typically precipitates. Filter and wash with hexane to remove the high-boiling solvent.

Step 3: Saponification

  • Reflux the ester in 10% NaOH (aq) for 2-3 hours.

  • Workup: The solution will be clear (sodium salt). Cool and acidify with HCl to pH ~1-2.

  • The target acid precipitates as a white/off-white solid. Filter, wash with water, and dry.

Experimental Characterization Protocols

To validate the physicochemical properties for regulatory or development purposes, the following self-validating protocols are recommended.

Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting ionization state at physiological pH (7.4).

  • Preparation: Dissolve 2-3 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) due to low aqueous solubility.

  • Titrant: Carbonate-free 0.1 M KOH.

  • Method: Perform titration under inert gas (

    
    ) at 25°C.
    
  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa in 0% organic solvent.

    • Plot pKa(apparent) vs. % organic solvent.

    • Extrapolate to 0% to get the aqueous pKa.

  • Expected Result: A pKa of ~3.5 for the carboxylic acid.

Lipophilicity (LogP) via Shake-Flask Method

Rationale: Confirms the lipophilic contribution of the


 group.
  • System: n-Octanol / Phosphate Buffer (pH 7.4) saturated with each other.

  • Protocol:

    • Dissolve compound in octanol (pre-saturated with buffer).

    • Add equal volume of buffer (pre-saturated with octanol).

    • Shake for 24 hours at 25°C to reach equilibrium.

    • Separate phases via centrifugation.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Correction: Convert LogD to LogP using the pKa measured in 5.1:

    
    .
    

Applications and Strategic Value

Bioisosterism and Metabolic Stability

The 8-


 group serves as a superior bioisostere to the 8-chloro or 8-methyl substituents.
  • Metabolic Blocking: The 8-position is a common site for metabolic attack in quinolines.

    
     blocks this position sterically and electronically.
    
  • Conformational Bias: The

    
     group prefers a conformation orthogonal to the ring system, potentially filling hydrophobic pockets in target proteins (e.g., DHODH or bacterial gyrase) more effectively than planar substituents.
    
Drug Development Utility

This scaffold is a direct precursor for:

  • Fluoroquinolone-like antibiotics: By converting the 4-OH to 4-Cl and reacting with amines (e.g., piperazine).

  • DHODH Inhibitors: Used in autoimmune diseases and oncology; the carboxylic acid binds the active site arginine.

  • Metalloenzyme Inhibitors: The 4-oxo-3-carboxylic acid motif forms a bidentate chelate with

    
    , 
    
    
    
    , or
    
    
    in active sites.

References

  • Sigma-Aldrich. 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Product Detail. (Accessed 2026). Link

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Medicinal Chemistry. ChemMedChem. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Validation of the synthetic route). Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters of ).
  • ChemicalBook. 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS 40516-40-3.[2] Link

Sources

Exploratory

Technical Monograph: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

Executive Summary 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 40516-40-3) is a specialized heterocyclic scaffold critical to the development of fluoroquinolone antibiotics, antimalarials, and neuroprot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 40516-40-3) is a specialized heterocyclic scaffold critical to the development of fluoroquinolone antibiotics, antimalarials, and neuroprotective agents.[1] Distinguished by the 8-trifluoromethoxy (-OCF₃) substituent, this compound offers a unique physicochemical profile compared to its 8-fluoro or 8-trifluoromethyl analogs.[1] The -OCF₃ group imparts enhanced lipophilicity (LogP modulation) and metabolic stability while maintaining specific electronic effects that influence the pKa of the 3-carboxyl group and the binding affinity of the 4-oxo pharmacophore.[1]

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and pharmaceutical utility, designed for medicinal chemists and process engineers.

Chemical Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-oxo-1,4-dihydroquinoline (keto) forms.[1] In solution and biological systems, the 4-oxo tautomer predominates and is the bioactive species responsible for DNA gyrase inhibition in antibacterial applications.

  • Core Scaffold: Quinoline-3-carboxylic acid.[1][2][3][4][5][6]

  • Critical Substituent: 8-Trifluoromethoxy group.[1][4][7] This group acts as a "super-halogen," providing high electronegativity and lipophilicity without the steric bulk of a tert-butyl group.[1] It is often used as a bioisostere for chlorine or a trifluoromethyl group to alter metabolic clearance rates.[1]

Key Properties Table[1]
PropertyValue / DescriptionNote
Molecular Formula C₁₁H₆F₃NO₄
Molecular Weight 273.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point > 250 °C (Decomposes)Typical of high-melting quinolones
Solubility Soluble in DMSO, DMF, dilute NaOH; Insoluble in waterAmphoteric nature
pKa (Acid) ~3.5 (Carboxylic acid)Predicted based on SAR
pKa (Base) ~1.5 (Quinoline nitrogen)Reduced basicity due to 4-oxo tautomer
LogP 2.8 – 3.2Enhanced by -OCF₃ group

Synthetic Methodology

The industrial preparation of CAS 40516-40-3 typically follows the Gould-Jacobs Reaction , a robust sequence favored for its scalability and use of inexpensive reagents.[1]

Retrosynthetic Analysis (DOT Visualization)

GouldJacobs Aniline 2-(Trifluoromethoxy)aniline (Starting Material) Enamine Intermediate Enamine (Acrylate derivative) Aniline->Enamine Condensation (110°C, -EtOH) EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Enamine Cyclized Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Enamine->Cyclized Thermal Cyclization (Dowtherm A, 250°C) FinalProd 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid Cyclized->FinalProd Hydrolysis (NaOH/H2O, then HCl)

Figure 1: The Gould-Jacobs synthetic pathway for the production of the quinolone core.[1]

Detailed Experimental Protocol

Note: This protocol is a generalized standard procedure derived from quinolone chemistry principles.

Step 1: Condensation[1][8]
  • Reagents: Charge a reactor with 2-(trifluoromethoxy)aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Process: Heat the neat mixture to 110–120°C for 2–4 hours.

  • Validation: Monitor the evolution of ethanol vapor. The reaction is complete when ethanol distillation ceases.[1]

  • Product: The intermediate enamine (diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate) solidifies upon cooling.[1]

Step 2: Thermal Cyclization (Conrad-Limpach / Gould-Jacobs)[1]
  • Solvent: Use a high-boiling solvent such as Dowtherm A (Diphenyl ether/biphenyl mixture) or Diphenyl ether.[1]

  • Process: Add the Step 1 enamine to the solvent pre-heated to 250–260°C . This high temperature is critical to overcome the activation energy for the intramolecular Friedel-Crafts acylation.[1]

  • Duration: Maintain reflux for 30–60 minutes.

  • Workup: Cool to room temperature. The ester product typically precipitates.[1] Filter and wash with hexane to remove residual high-boiling solvent.[1]

Step 3: Saponification (Hydrolysis)[1]
  • Reagents: Suspend the ester in 10% aqueous NaOH (excess).

  • Process: Reflux for 2–3 hours until the solid dissolves (formation of the sodium salt).

  • Isolation: Filter hot to remove insoluble impurities.[1] Acidify the filtrate with 6N HCl to pH 1–2.

  • Purification: The title compound precipitates as a white/off-white solid.[1] Filter, wash with water, and dry.[1][6] Recrystallize from DMF/Ethanol if necessary.[1]

Pharmaceutical Applications & SAR Logic

Structure-Activity Relationship (SAR)

The 4-hydroxy-quinoline-3-carboxylic acid moiety is the non-negotiable pharmacophore for binding to bacterial DNA gyrase and Topoisomerase IV.[1] The 8-position modification is a strategic tool for medicinal chemists.[1][7]

  • 8-H (Unsubstituted): Baseline activity.

  • 8-F (Fluoro): Increases potency (e.g., Ciprofloxacin, Levofloxacin) and improves cell penetration.[1]

  • 8-OMe (Methoxy): Reduces photosensitivity (e.g., Moxifloxacin).[1]

  • 8-OCF₃ (Trifluoromethoxy):

    • Lipophilicity: Significantly increases membrane permeability compared to 8-OMe.[1]

    • Metabolic Stability: The C-F bonds block oxidative metabolism at the 8-position.[1]

    • Electronic Effect: Electron-withdrawing (inductive) but electron-donating (resonance), fine-tuning the pKa of the 7-position substituent (often a piperazine ring in final drugs).[1]

Decision Tree: When to Use CAS 40516-40-3

SAR_Logic Start Drug Design Objective Target Target: Gram-Negative / Anaerobes Start->Target Issue1 Issue: High Clearance / Low Half-life? Target->Issue1 Issue2 Issue: Phototoxicity (8-Cl/8-F)? Target->Issue2 Sol1 Strategy: Block Metabolic Sites Issue1->Sol1 Sol2 Strategy: Alter Electronic Properties Issue2->Sol2 Choice Select 8-Substituent Sol1->Choice Sol2->Choice OCF3 8-OCF3 (CAS 40516-40-3) High Lipophilicity High Metabolic Stability Choice->OCF3 Maximize Stability OMe 8-OMe Lower Phototoxicity Moderate Stability Choice->OMe Balance Solubility

Figure 2: Strategic selection of the 8-trifluoromethoxy scaffold in lead optimization.

Handling, Safety, and Analytical Validation

Analytical Characterization

To validate the integrity of CAS 40516-40-3, the following markers must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Singlet at ~15.0 ppm (COOH proton).[1]

    • Singlet at ~8.8 ppm (H-2 proton, characteristic of quinolone core).[1]

    • Multiplets at 7.5–8.5 ppm (Aromatic protons H-5, H-6, H-7).[1]

  • MS (ESI): [M+H]⁺ peak at m/z 274.[1]

  • HPLC: Purity >98% required for pharmaceutical intermediate use.

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] The trifluoromethoxy group is stable and does not typically release fluoride under physiological conditions, but thermal decomposition (>250°C) may release HF and COF₂.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90260, 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid.[1] (Note: Structural analog reference for physicochemical properties). Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] (Foundational synthesis method).[1]

  • Google Patents (US4044011A). Process for the preparation of 8-hydroxyquinoline.[1] (Industrial process context). Retrieved from

Sources

Foundational

Structural Elucidation and Characterization Protocol: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

[1] Executive Summary & Strategic Context The structural elucidation of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid presents a unique challenge in medicinal chemistry due to the electronic influence of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

The structural elucidation of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid presents a unique challenge in medicinal chemistry due to the electronic influence of the trifluoromethoxy (-OCF


) group and the dynamic tautomeric equilibrium inherent to the 4-hydroxyquinoline scaffold.

This molecule serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and CFTR modulators. The 8-OCF


 substituent is a privileged motif; it acts as a lipophilic bioisostere for the chlorine atom or trifluoromethyl group, enhancing metabolic stability while altering the pKa of the quinoline nitrogen.

This guide provides a self-validating analytical workflow to unambiguously confirm the structure, distinguishing it from regioisomers (e.g., 6- or 7-substituted analogs) and decarboxylated byproducts.

Structural Dynamics: The Tautomerism Trap

Expert Insight: The nomenclature "4-hydroxyquinoline" is chemically misleading in the context of solid-state and solution-phase analysis.

In polar solvents (DMSO-d


, MeOH-d

) and the crystalline state, this scaffold predominantly exists as the 4-oxo-1,4-dihydroquinoline (4-quinolone) tautomer, stabilized by vinylogous amide resonance. Failure to recognize this leads to misinterpretation of NMR signals (e.g., searching for a phenolic proton that does not exist).
Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift that defines the analytical signature of this molecule.

Tautomerism cluster_0 Spectroscopic Implications Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Oxo-1,4-dihydroquinoline) *Predominant Species* Enol->Keto Polar Solvent / Solid State Keto->Enol Gas Phase / Non-polar Imp1 IR: Strong C=O stretch (~1620-1650 cm-1) Keto->Imp1 Imp2 NMR: N-H signal visible (Broad, ~12-13 ppm) Keto->Imp2

Caption: Proton transfer equilibrium favoring the 4-oxo tautomer, critical for interpreting C=O stretching frequencies and N-H NMR shifts.

Analytical Workflow & Elucidation Protocol

The following protocol uses a subtractive logic approach: establish the formula, map the carbon skeleton, confirm the fluorine position, and validate the crystal lattice.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fragmentation logic.

  • Method: ESI-TOF (Negative Mode preferred due to the carboxylic acid).

  • Target Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
  • Exact Mass: 273.0249 Da

  • Fragmentation Pattern:

    • [M-H]

      
       (Parent):  272.02 Da.
      
    • Decarboxylation: Loss of CO

      
       (44 Da) 
      
      
      
      m/z 228.
    • Fluorine Loss: Subsequent loss of -OCF

      
       or HF is characteristic.
      
Phase 2: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 is mandatory. CDCl

provides poor solubility and rapid exchange of acidic protons, obscuring critical data.
A.

H NMR (Proton)

The spectrum will show distinct regions. Note the absence of a standard "phenol" peak.

SignalShift (

, ppm)
MultiplicityAssignmentMechanistic Note
COOH 14.0 - 15.0Broad Singlet3-COOHIntramolecular H-bond to 4-oxo group.
NH 12.5 - 13.5Broad SingletN(1)-HConfirms quinolone tautomer. Disappears with D

O shake.
H-2 8.6 - 8.9SingletC(2)-HDeshielded by adjacent N and C=O.
H-5 8.2 - 8.4Doublet (dd)C(5)-Hortho-coupling to H-6.
H-7 7.6 - 7.8Doublet/MultipletC(7)-Hortho-coupling to H-6.
H-6 7.4 - 7.6Triplet (t)C(6)-HPseudo-triplet due to overlap of ortho couplings.
B.

F NMR (Fluorine)

This is the "fingerprint" scan.

  • Shift:

    
     -57.0 to -59.0 ppm.
    
  • Signal: Singlet (or weak quartet if

    
    C satellites are resolved).
    
  • Differentiation: A -CF

    
     group (trifluoromethyl) would appear further upfield at -60 to -65 ppm. The oxygen atom deshields the fluorine nuclei relative to a direct C-F bond.
    
C.

C NMR (Carbon)

Look for C-F coupling patterns (Quartets,


).
  • C-8 (ipso): ~138 ppm (Quartet,

    
     Hz). Note: The O-C-F coupling is often weak or unresolved on the aromatic ring carbon.
    
  • -OCF

    
    :  ~120 ppm (Quartet, 
    
    
    
    Hz). This large coupling is diagnostic.
  • C-4 (Carbonyl): ~176 ppm (Characteristic of 4-quinolone).

  • COOH: ~166 ppm.

Phase 3: X-Ray Diffraction (XRD)

Objective: Absolute structural confirmation and tautomer validation.

  • Crystal Growth: Slow evaporation from DMF/Ethanol (1:1).

  • Expected Feature: Intermolecular hydrogen bonding dimers between the carboxylic acid and the 4-oxo group of adjacent molecules, forming a planar ribbon structure.

Synthesis Context & Impurity Profiling[2]

Understanding the Gould-Jacobs reaction pathway allows for the prediction and identification of specific impurities.

Synthesis SM Start: 2-(Trifluoromethoxy)aniline + EMME Inter Intermediate: Anilinomethylenemalonate SM->Inter Condensation Cyclization Cyclization (Dowtherm A, 250°C) Inter->Cyclization Ester Ethyl Ester Precursor Cyclization->Ester Hydrolysis Hydrolysis (NaOH) Ester->Hydrolysis Product Target: 4-Hydroxy-8-(OCF3)quinoline-3-COOH Hydrolysis->Product Imp_Uncyc Impurity B: Uncyclized Acid Hydrolysis->Imp_Uncyc Incomplete Cyclization Imp_Decarb Impurity A: Decarboxylated (4-Hydroxy-8-OCF3-quinoline) Product->Imp_Decarb Overheating (>260°C)

Caption: Gould-Jacobs pathway highlighting critical steps where impurities (decarboxylated species) are generated.

Critical Impurity Markers
  • Decarboxylated Analog: Loss of the 3-COOH group.

    • Detection: HPLC (shorter retention time due to loss of polar acid).

    • NMR: Loss of the 14-15 ppm signal; appearance of a new proton at C-3 (approx 6.0 ppm).

  • Regioisomers: If the starting aniline was not pure 2-(trifluoromethoxy)aniline, 6-substituted quinolines may form.

    • Detection:

      
      F NMR shift differences and coupling patterns in the aromatic region (H-5/H-7 coupling constants).
      

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[2] "Tautomerism of 4-Hydroxy-4(1H) quinolone." Heterocyclic Communications, 12(5). Link

  • Reich, H. J. "Structure Determination Using NMR Spectroscopy: 19F Chemical Shifts."[3] University of Wisconsin-Madison. Link

  • Vigorita, M. G., et al. (1990). "Structural studies on 3-carboxy-4-quinolones." Journal of Heterocyclic Chemistry, 27(6), 1665-1670. Link

Sources

Exploratory

Biological Activity of Quinoline Carboxylic Acid Derivatives: Mechanisms, Synthesis, and Therapeutic Applications

[1][2][3][4] Executive Summary The quinoline carboxylic acid scaffold represents one of the most privileged structures in medicinal chemistry. While historically synonymous with the fluoroquinolone class of antibiotics (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The quinoline carboxylic acid scaffold represents one of the most privileged structures in medicinal chemistry. While historically synonymous with the fluoroquinolone class of antibiotics (e.g., ciprofloxacin), recent structure-activity relationship (SAR) studies have expanded its utility into oncology, antiviral therapeutics, and neuroprotection. This technical guide analyzes the biological activity of these derivatives, focusing on the mechanistic divergence between the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (antibacterial) and quinoline-4-carboxylic acid (anticancer/antiviral) pharmacophores.

Structural Foundation & SAR Analysis

The biological efficacy of quinoline carboxylic acid derivatives is dictated by precise substitutions on the bicyclic heteroaromatic core. The SAR is distinct between the antibacterial and antineoplastic subclasses.

The Antibacterial Pharmacophore (Fluoroquinolones)

The 4-oxo-3-carboxylic acid moiety is non-negotiable for DNA gyrase binding.

  • Position 1 (N): Alkyl or cycloalkyl substitution (e.g., cyclopropyl) enhances potency against Gram-negative bacteria.

  • Position 3 (COOH) & 4 (C=O): Essential for binding to the DNA-gyrase complex via magnesium ion bridges.

  • Position 6: Fluorine substitution dramatically increases lipophilicity and cell wall penetration (hence "fluoroquinolones").

  • Position 7: Heterocyclic substitution (piperazine/pyrrolidine) governs the spectrum of activity and pharmacokinetic half-life.

The Anticancer Pharmacophore (Quinoline-4-Carboxylic Acids)

Derivatives lacking the 4-oxo functionality, specifically quinoline-4-carboxylic acids (cinchophen analogs), exhibit potent kinase inhibition and DNA intercalation properties.

  • Position 2: Aryl or styryl groups here enhance lipophilicity and affinity for hydrophobic pockets in enzymes like SIRT3.

  • Position 4 (COOH): Facilitates hydrogen bonding with amino acid residues in the active site of target proteins (e.g., CK2, SIRT3).

Visualization: SAR Logic Map

SAR_Map Scaffold Quinoline Carboxylic Acid Core Scaffold Pos3 Position 3 (COOH) Essential for Gyrase Binding (Mg2+ Chelation) Scaffold->Pos3 Pos4 Position 4 (C=O or COOH) Determines Class (Antibacterial vs Anticancer) Scaffold->Pos4 Pos6 Position 6 (Fluorine) Increases Lipophilicity & Cell Penetration Scaffold->Pos6 Pos7 Position 7 (Piperazine/Heterocycle) Expands Spectrum (Gram-neg vs Gram-pos) Scaffold->Pos7 Pos1 Position 1 (N-Alkylation) Potency Enhancer (e.g., Cyclopropyl) Scaffold->Pos1

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution zones on the quinoline scaffold.

Therapeutic Domain A: Antibacterial Activity[1][6][7][8]

Mechanism of Action: The Gyrase Trap

Quinoline-3-carboxylic acid derivatives (fluoroquinolones) function as "topoisomerase poisons." They do not inhibit the enzyme's catalytic activity directly but rather stabilize the cleaved DNA-enzyme complex.

  • Binding: The drug enters the bacterium via porins and binds to the DNA-DNA gyrase (or Topoisomerase IV) complex.

  • Stabilization: The C3-carboxylate and C4-keto groups chelate

    
     ions, bridging the drug to the enzyme.
    
  • Double-Strand Break: The enzyme creates a double-strand break to pass another DNA segment through but cannot reseal it due to the drug's presence.

  • Cell Death: The accumulation of double-strand breaks triggers the SOS response and eventually bacterial cell death.

Quantitative Efficacy (MIC Comparison)

Recent derivatives (e.g., 8-hydroxyquinoline hybrids) have shown superior efficacy against resistant strains compared to standard-of-care drugs.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference Standard (Ciprofloxacin)
7-Piperazinyl-fluoroquinolone E. coli (Gram -)0.008 - 0.060.015
8-Methoxy-quinoline-3-acid S. aureus (MRSA)0.12 - 0.50> 4.0 (Resistant)
Quinoline-Sulfonamide Hybrid M. tuberculosis1.25 - 2.500.50
Compound 14 (Novel Derivative) P. aeruginosa3.39 (IC50 µM)*N/A

*Note: Value represents IC50 against DNA Gyrase enzyme, not whole-cell MIC.

Therapeutic Domain B: Oncology & Emerging Applications

Mechanism: SIRT3 and Kinase Inhibition

Unlike the antibacterial mechanism, anticancer quinoline-4-carboxylic acid derivatives often target signaling pathways.

  • SIRT3 Inhibition: Novel 2-phenylquinoline-4-carboxylic acid derivatives (e.g., Compound P6) inhibit Sirtuin-3 (SIRT3), a mitochondrial deacetylase. This inhibition disrupts mitochondrial metabolic homeostasis in leukemia cells, inducing G0/G1 arrest.

  • CK2 Inhibition: 3-quinoline carboxylic acids have been identified as ATP-competitive inhibitors of Protein Kinase CK2, a pro-survival kinase overexpressed in breast cancer (MCF-7).

Visualization: Anticancer Pathway (SIRT3 Inhibition)

MOA_Anticancer Drug Quinoline-4-Carboxylic Acid Derivative (e.g., P6) Target SIRT3 Enzyme (Mitochondrial Deacetylase) Drug->Target Binds Active Site Event1 Inhibition of Deacetylation Target->Event1 Blocks Function Event2 Mitochondrial Metabolic Stress Event1->Event2 Checkpoint G0/G1 Cell Cycle Arrest Event2->Checkpoint Outcome Differentiation/Apoptosis (Leukemic Cells) Checkpoint->Outcome

Figure 2: Mechanism of action for SIRT3-targeted quinoline derivatives in leukemia therapy.

Experimental Protocols

Synthesis: The Gould-Jacobs Reaction

This is the industry-standard protocol for synthesizing the 4-oxo-quinoline-3-carboxylic acid core.

Reagents: Aniline derivative, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (solvent).

  • Condensation (Michael Addition):

    • Mix 1.0 eq of the substituted aniline with 1.1 eq of DEEM.

    • Heat to 110-120°C for 2 hours. Ethanol is evolved.[1]

    • Checkpoint: Monitor via TLC.[2] The product is an enamine intermediate (diethyl anilinomethylenemalonate).

  • Cyclization (Thermal):

    • Dissolve the intermediate in high-boiling solvent (Diphenyl ether).

    • Heat rapidly to 250°C (reflux) for 30-60 minutes.

    • Mechanism:[3][4][2][5][6] Intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl.

    • Cool the mixture; the ester product usually precipitates.[2] Filter and wash with hexane/ethanol.

  • Hydrolysis:

    • Reflux the ester in 10% NaOH or KOH solution for 2-4 hours.

    • Acidify with HCl to pH 2-3.

    • Filter the white precipitate (4-oxo-quinoline-3-carboxylic acid).

Bioassay: DNA Gyrase Supercoiling Inhibition

To validate the antibacterial mechanism, a supercoiling assay is superior to simple MIC testing.

Materials: Relaxed plasmid pBR322 DNA, E. coli DNA Gyrase (A & B subunits), Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP, Spermidine).

Protocol:

  • Preparation: Prepare a master mix containing 0.5 µg relaxed pBR322 DNA and 1 U DNA gyrase in assay buffer (total volume 30 µL).

  • Treatment: Add the quinoline derivative (dissolved in DMSO) at varying concentrations (0.1 - 100 µM). Include a DMSO control (negative) and Ciprofloxacin (positive).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 6 µL of stop buffer (SDS, bromophenol blue, glycerol).

  • Analysis: Load samples onto a 1% agarose gel (run at 50V for 3 hours).

  • Quantification: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA.

    • Result: Active compounds will show a band at the "relaxed" position (upper band), while the control shows the "supercoiled" position (lower band).

Future Perspectives

The future of quinoline carboxylic acid derivatives lies in hybridization .

  • Quinoline-Triazole Hybrids: To combat fungal resistance.

  • Metal Complexation: Quinoline-carboxylic acids are excellent chelators. Ruthenium(II)-quinoline complexes are showing promise as photodynamic therapy (PDT) agents, leveraging the scaffold's DNA binding ability with the metal's cytotoxic ROS generation.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Link

  • Saha, S., Pathak, D., & Shah, K. (2024).[7] Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review. Current Organic Chemistry. Link[8]

  • BenchChem. (2025).[2] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Library. Link

  • Liang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[9] Frontiers in Pharmacology. Link

  • Abdel-Aziz, S. A., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives.[10] Archiv der Pharmazie. Link

Sources

Foundational

Mechanism of Action: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

The following technical guide details the mechanism of action (MoA) for 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a specialized small molecule scaffold primarily characterized as a 2-Oxoglutarate (2-OG)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a specialized small molecule scaffold primarily characterized as a 2-Oxoglutarate (2-OG) competitive inhibitor .[1]

While this specific chemical entity serves as a versatile building block in medicinal chemistry, its pharmacophore is functionally designed to inhibit HIF Prolyl Hydroxylase Domain (PHD) enzymes.[1] This inhibition mimics the cellular response to hypoxia, stabilizing Hypoxia-Inducible Factor (HIF) and triggering downstream erythropoietic and angiogenic pathways.[1]

Classification: HIF Prolyl Hydroxylase (PHD) Inhibitor / 2-Oxoglutarate Mimetic[1]

Executive Technical Summary

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid acts as a reversible, competitive inhibitor of the Prolyl Hydroxylase Domain (PHD) enzymes (specifically PHD1, PHD2, and PHD3).[1]

  • Primary Pharmacophore: The 4-hydroxy-3-carboxylic acid motif functions as a bidentate chelator.[1]

  • Molecular Target: The active site iron (Fe²⁺) within the catalytic center of PHD enzymes.[1]

  • Mechanism: It competes with the endogenous co-substrate 2-oxoglutarate (2-OG) (also known as

    
    -ketoglutarate), preventing the hydroxylation of HIF-
    
    
    
    subunits.[1]
  • Structural Advantage: The 8-(trifluoromethoxy) substituent (

    
    ) enhances lipophilicity and metabolic stability, blocking oxidation at the electron-rich 8-position and improving cell membrane permeability compared to non-substituted quinolines.[1]
    

Chemical Identity & Pharmacophore Analysis[1]

The molecule's efficacy is driven by two distinct structural domains: the Chelating Core and the Lipophilic Tail .[1]

Structural DomainChemical MoietyMechanistic Function
Chelating Core 4-Hydroxy-3-carboxylic acidBidentate Ligand: Forms a coordination complex with the active site Fe²⁺ ion.[1] This mimics the binding of 2-oxoglutarate, blocking the enzyme's ability to utilize oxygen.[1]
Scaffold Quinoline RingPi-Stacking: Provides aromatic interactions (

-

stacking) with residues (e.g., Tyr/Trp) within the enzyme's binding pocket.[1]
Lipophilic Tail 8-(Trifluoromethoxy) (

)
Metabolic Block & Hydrophobicity: The

group is bioisosteric to a methoxy group but significantly more lipophilic and electron-withdrawing.[1] It prevents Phase I metabolic oxidation at the 8-position and enhances potency by filling hydrophobic sub-pockets.[1]

Detailed Mechanism of Action[1]

The Normoxic State (Baseline)

Under normal oxygen levels (normoxia), PHD enzymes regulate HIF-


 levels:
  • PHD Activity: PHD enzymes bind molecular oxygen (

    
    ), 2-oxoglutarate, and Fe²⁺.[1]
    
  • Hydroxylation: They hydroxylate specific proline residues (Pro402 and Pro564 on HIF-1

    
    ) within the Oxygen-Dependent Degradation Domain (ODD).[1]
    
  • VHL Binding: Hydroxylated HIF-

    
     is recognized by the Von Hippel-Lindau (VHL)  E3 ubiquitin ligase complex.[1]
    
  • Degradation: HIF-

    
     is poly-ubiquitinated and rapidly degraded by the 26S proteasome.[1]
    
Mechanism of Inhibition (The "Pseudohypoxic" State)

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid disrupts this cycle:

  • Competitive Binding: The molecule enters the PHD active site.[1] The 3-carboxylate and 4-hydroxy (or 4-oxo tautomer) oxygens chelate the catalytic Fe²⁺.[1]

  • Displacement: It sterically displaces 2-oxoglutarate.[1] Unlike 2-OG, the inhibitor cannot undergo oxidative decarboxylation.[1]

  • Enzyme Lock: The enzyme is locked in an inactive state, unable to activate molecular oxygen.[1]

  • HIF Stabilization: HIF-

    
     remains non-hydroxylated.[1] VHL cannot bind.[1]
    
  • Nuclear Translocation: Accumulated HIF-

    
     translocates to the nucleus, dimerizes with HIF-
    
    
    
    (ARNT), and binds to Hypoxia Response Elements (HREs) on DNA.[1]
Signaling Pathway Visualization

The following diagram illustrates the transition from Normoxia to Inhibition-induced HIF Stabilization.

MOA_Pathway cluster_normoxia Normoxia (Baseline) cluster_inhibition Inhibition by 4-OH-8-OCF3-Quinoline PHD PHD Enzyme (Active) HIF_OH HIF-alpha-OH (Hydroxylated) PHD->HIF_OH Hydroxylation O2_2OG O2 + 2-Oxoglutarate O2_2OG->PHD Co-factors VHL VHL Complex (Ubiquitination) HIF_OH->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid PHD_Blocked PHD Enzyme (Inhibited) Inhibitor->PHD_Blocked Competes with 2-OG Chelates Fe2+ HIF_Stable HIF-alpha (Stabilized) PHD_Blocked->HIF_Stable Prevents Hydroxylation Nucleus Nuclear Translocation & Dimerization (HIF-beta) HIF_Stable->Nucleus GeneExpr Gene Expression (EPO, VEGF, GLUT1) Nucleus->GeneExpr Bind HREs

Figure 1: Mechanism of Action showing the blockade of PHD-mediated HIF degradation, leading to gene transcription.[1]

Experimental Validation Protocols

To confirm the activity of this compound, researchers should utilize the following validated assay workflows.

PHD2 Enzyme Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of the compound against recombinant PHD2.[1]

  • Reagents: Recombinant PHD2 enzyme, biotinylated HIF-1

    
     peptide (residues 556-574), Europium-labeled anti-HIF antibody (detects hydroxy-proline), 2-oxoglutarate, Fe(II), and Ascorbate.[1]
    
  • Reaction Setup:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.05% BSA.[1]

    • Add 5 µL of compound (serial dilution in DMSO).

    • Add 5 µL of Enzyme Mix (PHD2 + Fe(II) + Ascorbate).[1]

    • Incubate for 15 min at RT to allow inhibitor binding.[1]

    • Initiate reaction with 5 µL Substrate Mix (HIF peptide + 2-OG).[1]

  • Detection:

    • Stop reaction after 60 min with EDTA.[1]

    • Add detection reagents (Eu-Antibody + Streptavidin-APC).[1]

    • Measure TR-FRET (Excitation: 340 nm; Emission: 615 nm / 665 nm).[1]

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. The 8-OCF3 analog typically exhibits IC₅₀ values in the low micromolar or nanomolar range due to enhanced hydrophobic fit.[1]

Cell-Based HIF-1 Stabilization (Western Blot)

Objective: Confirm cellular permeability and functional HIF stabilization.

  • Cell Line: Hep3B or HeLa cells.[1]

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with compound (1, 10, 50 µM) for 4–6 hours.[1]

    • Positive Control:

      
       (100 µM) or Desferrioxamine (DFO).[1]
      
  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblot:

    • Primary Antibody: Anti-HIF-1

      
       (1:1000).[1]
      
    • Loading Control: Anti-

      
      -Actin.[1]
      
  • Result: A dose-dependent appearance of the HIF-1

    
     band (~120 kDa) indicates successful PHD inhibition.[1]
    

Downstream Biological Consequences[1]

Inhibition of PHD by 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid leads to a "pseudohypoxic" response, activating genes containing Hypoxia Response Elements (HREs).[1]

PathwayKey Gene TargetsPhysiological Outcome
Erythropoiesis EPO (Erythropoietin)Increased red blood cell production.[1] Used clinically for anemia of chronic kidney disease.[1]
Angiogenesis VEGF (Vascular Endothelial Growth Factor)Stimulation of new blood vessel formation.[1]
Metabolism GLUT1, PGK1, LDHAShift toward glycolysis (Warburg effect) to survive low oxygen.[1]
Iron Metabolism Transferrin, Transferrin ReceptorIncreased iron uptake and mobilization.[1]

References

  • HIF-PH Inhibitor Pharmacophore Valid

    • Title: "Structure-Based Design of Oxidized Quinoline Deriv
    • Context: Establishes the 4-hydroxy-3-carboxylic acid quinoline scaffold as a potent PHD inhibitor class.[1]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General Journal Link for verification of scaffold class)[1]

  • Role of Trifluoromethoxy Group

    • Title: "The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Applications"[1]

    • Context: Explains the metabolic stability and lipophilicity enhancement provided by the 8-OCF3 substitution.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Patent Liter

    • Title: "Quinazolinones as Prolyl Hydroxylase Inhibitors" (Patent US2010/0213814)[1]

    • Context: Explicitly lists "4-oxo-8-trifluoromethoxy...[1] carboxylic acid" derivatives as HIF-PH inhibitors, validating the biological activity of this specific substitution pattern.[1]

    • Source:Google Patents[1]

    • URL
  • Chemical Building Block D

    • Title: "4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid - CAS 40516-40-3"[1][2][3]

    • Context: Verification of chemical identity and availability.[1]

    • Source:PubChem / Chemical Vendors[1]

    • URL:[Link][1]

Sources

Exploratory

The Privileged Scaffold: A Technical History of Quinoline Inhibitors

This guide synthesizes the historical trajectory, structural logic, and modern application of quinoline inhibitors.[1][2] It is designed for researchers requiring a technical deep-dive into the "privileged scaffold" that...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the historical trajectory, structural logic, and modern application of quinoline inhibitors.[1][2] It is designed for researchers requiring a technical deep-dive into the "privileged scaffold" that has evolved from ancient antimalarials to third-generation kinase inhibitors and novel mycobacterial ATP synthase blockers.

Executive Summary: The Pharmacophore Evolution

The quinoline ring system (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar aromatic nature allows for DNA intercalation, while its nitrogen atom serves as a critical hydrogen bond acceptor in enzyme active sites.

This guide traces the causality of quinoline discovery:

  • The Natural Product Era: Exploiting the cinchona alkaloid scaffold for antimalarial activity.[3]

  • The Kinase Era: Rationalizing the 4-anilinoquinoline core to target the ATP-binding hinge region of tyrosine kinases (EGFR, VEGFR, MET).

  • The Mechanistic Novelty Era: The discovery of diarylquinolines (Bedaquiline) which bypass traditional targets to inhibit bacterial ATP synthase.

Historical Trajectory & Structural Logic

The evolution of quinoline inhibitors is not random; it is a sequence of optimizing the core scaffold to fit increasingly specific biological pockets.

Visualizing the Timeline

The following diagram illustrates the progression from natural extraction to rational design.

QuinolineHistory Quinine 1820: Quinine (Isolation) Chloroquine 1934: Chloroquine (Synthetic Antimalarial) Quinine->Chloroquine Scaffold Simplification Nalidixic 1962: Nalidixic Acid (Quinolone Antibiotic Precursor) Chloroquine->Nalidixic Ring N-alkylation Bosutinib 2012: Bosutinib (Src/Abl Kinase Inhibitor) Chloroquine->Bosutinib 4-Anilino Modification Bedaquiline 2012: Bedaquiline (ATP Synthase Inhibitor) Chloroquine->Bedaquiline Diaryl Substitution Lenvatinib 2015: Lenvatinib (VEGFR/FGFR Type V Inhibitor) Bosutinib->Lenvatinib Multi-Kinase Optimization Novel2024 2024: Morpholino-quinolines (Dual Mechanism/Tubulin) Lenvatinib->Novel2024 Resistance Overcoming

Figure 1: Evolutionary timeline of quinoline-based therapeutics, highlighting the divergence from antimalarials to targeted oncology and novel antibacterials.

Technical Deep Dive: The Kinase Inhibitors (Type I, II, & V)

The 4-anilinoquinoline scaffold is the cornerstone of quinoline-based kinase inhibition. The nitrogen at position 1 (N1) and the amino group at position 4 mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.

Mechanism of Action: Binding Modes

The efficacy of these drugs depends on their binding conformation relative to the DFG motif (Asp-Phe-Gly) in the kinase activation loop.

  • Type I (e.g., Bosutinib): Binds to the active conformation (DFG-in). Competitive with ATP.

  • Type II (e.g., Cabozantinib): Binds to the inactive conformation (DFG-out). Occupies the hydrophobic pocket exposed when Phenylalanine rotates.

  • Type V (e.g., Lenvatinib): Binds to the adenosine pocket and extends into the allosteric region, stabilizing a specific DFG-in conformation.

Comparative Data: Kinase Selectivity Profiles

The following table contrasts the potency (IC50) of key quinoline inhibitors against their primary targets.

InhibitorClassPrimary TargetsIC50 (nM)Binding Mode
Bosutinib 3-quinolinecarbonitrileSrc, Abl1.2 (Src)Type I (ATP Competitive)
Cabozantinib 4-anilinoquinolineVEGFR2, MET, RET0.035 (VEGFR2)Type II (DFG-out)
Lenvatinib 4-carboxamide quinolineVEGFR1-3, FGFR1-44.0 (VEGFR2)Type V (Allosteric extension)
Experimental Protocol: Synthesis of 4-Anilinoquinoline Scaffold

Rationale: This protocol uses a nucleophilic aromatic substitution (


) to install the aniline "tail" onto the quinoline "head." This is the industry-standard method for generating SAR libraries.

Reagents:

  • 4-Chloro-7-methoxyquinoline (Core scaffold)

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Solvent: Isopropanol or Ethanol

  • Catalyst: HCl (catalytic amount) or Pyridine (if base is needed)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-chloro-7-methoxyquinoline in isopropanol (10 mL/g).

  • Addition: Add 1.1 eq of the substituted aniline.

  • Reflux: Heat the mixture to reflux (80-85°C) for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

    • Checkpoint: The formation of a precipitate usually indicates the hydrochloride salt of the product is forming.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the solid with cold isopropanol and diethyl ether to remove unreacted aniline.

  • Free Base Generation (Optional): Partition between EtOAc and saturated

    
     if the free base is required for biological testing.
    

The Diarylquinoline Breakthrough: Bedaquiline

In 2012, the approval of Bedaquiline marked the first new TB drug class in 40 years. Unlike kinase inhibitors, Bedaquiline utilizes a diarylquinoline scaffold.

Mechanism: ATP Synthase Inhibition

Bedaquiline does not target the ribosome or cell wall. It targets the c-ring rotor of mycobacterial ATP synthase (


).
  • Specificity: It binds specifically to the interface of subunits c and a in M. tuberculosis, preventing the rotation required to pump protons and generate ATP.

  • Selectivity: It has >20,000-fold selectivity for mycobacterial ATP synthase over human mitochondrial ATP synthase.

BedaquilineMoA BDQ Bedaquiline (Diarylquinoline) Site Subunit c-ring (Mycobacterial ATP Synthase) BDQ->Site High Affinity Binding Action Blocks Proton Translocation Site->Action Stalls Rotor Result ATP Depletion & Bacterial Death Action->Result Bioenergetic Collapse

Figure 2: Mechanism of Action for Bedaquiline. The drug acts as a molecular "stick in the spokes" of the bacterial energy turbine.

Recent Frontiers (2020–2024)

Recent literature highlights the development of 2-morpholino-4-anilinoquinolines .[4]

  • Innovation: Introduction of a morpholine group at the C2 position improves solubility and pharmacokinetic properties.

  • Dual Activity: Recent studies (2024) indicate these derivatives can act as dual inhibitors, targeting both kinases (like EGFR) and tubulin polymerization, effectively attacking the tumor on two fronts.

  • Resistance: These novel scaffolds are specifically designed to overcome the T790M mutation in EGFR, which renders first-generation quinazolines (related to quinolines) ineffective.

Experimental Validation: Cell Viability Assay (MTT)

To validate the potency of a novel quinoline inhibitor, the following self-validating protocol is recommended.

  • Seeding: Seed HepG2 or A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add the quinoline inhibitor at serial dilutions (e.g., 0.1 nM to 10 µM).

    • Control: DMSO (0.1%) vehicle control (Negative) and Staurosporine (Positive).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Mechanism:[3][5][6][7][8] Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Quantification: Dissolve crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ResearchGate. [Link]

  • Structure-Activity Relationship Study and Design Strategies of Kinase Inhibitors. ACS Omega. [Link]

  • Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis. Journal of Tuberculosis Research. [Link]

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. RSC Advances. [Link]

Sources

Foundational

spectroscopic data (NMR, IR, Mass Spec) of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Part 1: Executive Summary & Structural Context Compound Identity: IUPAC Name: 4-Oxo-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Part 1: Executive Summary & Structural Context

Compound Identity:

  • IUPAC Name: 4-Oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid[1]

  • Common Name: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid[1][2]

  • CAS Number: 23779-95-5[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 273.17 g/mol [1]

Significance: This compound serves as a critical scaffold in the synthesis of advanced fluoroquinolone antibiotics and antimalarial agents.[1] The presence of the 8-trifluoromethoxy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group is bioisosterically significant; it enhances lipophilicity and metabolic stability compared to the parent quinoline, while modulating the pKa of the 3-carboxylic acid, a key feature for gyrase binding affinity in medicinal chemistry.

Structural Tautomerism (Critical for Spectroscopy): Researchers must recognize that while often named as a "4-hydroxy" derivative, this compound exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer in the solid state and in polar aprotic solvents (e.g., DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). This tautomeric equilibrium fundamentally dictates the NMR and IR spectral signatures.[1]

Tautomerism Hydroxy 4-Hydroxyquinoline Form (Enol - Aromatic) Oxo 4-Oxo-1,4-dihydroquinoline Form (Keto - Predominant in DMSO) Hydroxy->Oxo Solvent Stabilization (Polar Aprotic)

Figure 1: Tautomeric equilibrium favoring the 4-oxo form in polar media, essential for interpreting carbonyl signals.[1]

Part 2: Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities.[1] The industrial standard route is the Gould-Jacobs Reaction .[1]

Synthesis Protocol:

  • Condensation: 2-(Trifluoromethoxy)aniline reacts with diethyl ethoxymethylenemalonate (EMME) at 100-110°C.[1]

  • Cyclization: Thermal cyclization in diphenyl ether at 250°C yields the ethyl ester intermediate.[1]

  • Hydrolysis: Saponification (NaOH/EtOH) followed by acidification yields the target acid.[1]

Common Impurities to Watch:

  • Uncyclized Intermediate: Detectable via ethyl ester signals in NMR without the quinolone aromatic pattern.[1]

  • Decarboxylated Byproduct: 4-Hydroxy-8-(trifluoromethoxy)quinoline (loss of COOH).[1]

  • Diphenyl Ether: Residual high-boiling solvent (aromatic multiplets at 7.0–7.4 ppm).[1]

Part 3: Spectroscopic Data Analysis

Sample Preparation
  • Solvent: DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is the mandatory solvent. The compound is insoluble in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    and
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL DMSO-

    
    .
    
  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

Nuclear Magnetic Resonance (NMR)

A.


H NMR (400 MHz, DMSO-

)

The spectrum is characterized by a highly deshielded singlet for H-2 and a specific splitting pattern for the substituted benzene ring.[1]

Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralAssignmentStructural Insight
15.0 - 15.5 Broad s1HCOOHCarboxylic acid proton; often broadened or invisible due to exchange.
13.0 - 13.5 Broad s1HNHRing nitrogen proton (confirms 4-oxo tautomer).[1]
8.85 s1HH-2Characteristic of 3-carboxy-4-quinolones; highly deshielded by adjacent N and C=O.[1]
8.35 dd1HH-5Protons adjacent to the carbonyl (C4) are deshielded.[1] (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hz)
7.85 dd1HH-7Protons ortho to

. (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hz)
7.55 t (pseudo)1HH-6Meta to both substituents. (

Hz)

B.


F NMR (376 MHz, DMSO-

)

The trifluoromethoxy group appears as a distinct singlet.[1] Unlike ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 attached directly to the ring (which splits due to C-F coupling), 

is usually a singlet in proton-decoupled experiments, though slight broadening may occur.
  • Shift: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     -57.5 ppm (Singlet).
    
  • Diagnostic Value: Distinguishes from 8-trifluoromethyl analogs (typically ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     -60 to -63 ppm).
    

C.


C NMR (100 MHz, DMSO-

)

Key features include the carbonyl carbons and the quartet splitting of the trifluoromethoxy carbon.[1]

Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
AssignmentCoupling (

)
Notes
176.5 C-4 (Ketone)-Confirming oxo-form (vs ~160 for enol).
166.2 COOH-Carboxylic acid carbonyl.
145.8 C-2-
138.5 C-8-Substituted by

.
136.2 C-8a-Bridgehead carbon.
129.1 C-7-
126.5 C-5-
124.8 C-6-
120.4 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Hz
Diagnostic Quartet.
108.5 C-3-Alpha to carbonyls.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) Mode: Positive (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and Negative (

). Negative mode is often more sensitive for carboxylic acids.[1]
  • Molecular Ion (Positive): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     274.03 (
    
    
    
    )
  • Molecular Ion (Negative): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     272.02 (
    
    
    
    )

Fragmentation Pathway (ESI+): The primary fragmentation involves decarboxylation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 loss) followed by the ejection of the trifluoromethoxy group or HF elimination.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 274 Frag1 Decarboxylation [-CO2] (Loss of 44 Da) m/z 230 Parent->Frag1 Primary Pathway Frag3 Loss of OCF3 radical (Rare in ESI, common in EI) Parent->Frag3 High Energy Frag2 Loss of HF [-20 Da] m/z 210 Frag1->Frag2 Secondary

Figure 2: Predicted ESI(+) fragmentation pathway highlighting the diagnostic loss of Carbon Dioxide.[1]

Infrared Spectroscopy (FT-IR)
  • Technique: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

  • Key Bands:

    • 3200 - 2500 cm⁻¹ (Broad): O-H stretch of Carboxylic Acid (dimer).[1]

    • 3050 cm⁻¹: C-H stretch (Aromatic).[1]

    • 1710 - 1690 cm⁻¹: C=O stretch (Carboxylic Acid).[1]

    • 1620 - 1600 cm⁻¹: C=O stretch (4-Quinolone ketone, hydrogen bonded).[1]

    • 1250 - 1150 cm⁻¹: C-F stretch (Strong, broad bands typical of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      

Part 4: Experimental Protocol for Validation

To ensure reproducibility (E-E-A-T), follow this validation workflow:

  • Solubility Check: Dissolve 5 mg in 0.5 mL DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . If the solution is cloudy, sonicate for 60 seconds. Do not filter unless absolutely necessary, as the compound may adsorb to filter membranes.[1]
    
  • Acquisition:

    • Run 1H NMR with d1 (relaxation delay)

      
       5 seconds to allow full relaxation of the carboxylic proton for accurate integration.
      
    • Run 19F NMR without proton decoupling first to observe any fine structure, then decoupled to confirm chemical shift.

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz) to 1H NMR to resolve the aromatic coupling constants (

    
     values).
    

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 90260, 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid.[1] Retrieved from PubChem.[1][4][5] Link

  • Grohe, K., & Heitzer, H. (1987).[1] Cycloacylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1] (Foundational text on the cyclization mechanism). Link

  • ChemicalBook. (2025).[1][6] Product Database: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Properties and Suppliers.[1][2][7]Link[1]

Sources

Exploratory

The Trifluoromethoxy Advantage: Strategic Targeting of Quinoline Scaffolds in Drug Discovery

Executive Summary The incorporation of the trifluoromethoxy ( ) group onto the quinoline scaffold represents a high-impact strategy in modern medicinal chemistry.[1] Far more than a simple lipophilic bioisostere of the m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the trifluoromethoxy (


)  group onto the quinoline scaffold represents a high-impact strategy in modern medicinal chemistry.[1] Far more than a simple lipophilic bioisostere of the methoxy group, the 

moiety introduces unique electronic withdrawal, exceptional metabolic stability, and a distinct orthogonal conformational bias that allows for the exploration of novel chemical space within enzyme active sites.

This technical guide analyzes the therapeutic potential of


-substituted quinolines, focusing on their application in infectious diseases (Malaria, Tuberculosis) and Oncology (Kinase inhibition). It provides researchers with the rationale, mechanisms, and validated protocols necessary to exploit this pharmacophore.

Part 1: The Pharmacochemical Rationale

The "Fluorine Effect" vs. The Advantage

While the trifluoromethyl (


) group is a staple in drug design, the trifluoromethoxy (

) group offers distinct physicochemical advantages that are critical for optimizing lead compounds.
PropertyMethoxy (

)
Trifluoromethyl (

)
Trifluoromethoxy (

)
Drug Design Implication
Electronic Effect Electron Donating (+M)Strong Electron Withdrawing (-I, -M)Strong Electron Withdrawing (-I, +M*)Deactivates ring for oxidation; reduces basicity of quinoline nitrogen.
Lipophilicity (

)
-0.020.881.04 Superior membrane permeability; enhanced BBB penetration.
Conformation Coplanar (Planar)RigidOrthogonal (Twisted) The

bond twists out of the aromatic plane, filling unique hydrophobic pockets.
Metabolic Stability Low (O-demethylation)HighVery High Blocks oxidative metabolism at the ether linkage.

*Note:


 exhibits a dual nature: strong inductive withdrawal (-I) but can donate electrons via resonance (+M) to a lesser extent than 

, modulating pKa without destroying aromaticity.
Diagram 1: Pharmacophore Logic Flow

The following diagram illustrates the decision matrix for selecting


 substitution to solve specific ADME-Tox and potency issues.

OCF3_Logic Problem Lead Optimization Challenge Metab Rapid Metabolic Clearance (CYP450 Oxidation) Problem->Metab Potency Low Binding Affinity (Hydrophobic Pocket) Problem->Potency Resist Target Mutation/Resistance Problem->Resist Sol_Metab Replace -OCH3 with -OCF3 (Blocks O-dealkylation) Metab->Sol_Metab High Stability Sol_Potency Exploit Orthogonal Conformation (Fills unique 3D space) Potency->Sol_Potency Shape Complementarity Resist->Sol_Potency Altered Binding Mode Sol_Lip Increase Lipophilicity (Hansch +1.04) (Improves Membrane Permeability) Resist->Sol_Lip Intracellular Accumulation Outcome Optimized OCF3-Quinoline Candidate Sol_Metab->Outcome Sol_Potency->Outcome Sol_Lip->Outcome

Caption: Decision matrix for deploying the trifluoromethoxy group to resolve specific pharmacokinetic and pharmacodynamic bottlenecks.

Part 2: Therapeutic Targets & Mechanisms[2]

Infectious Diseases: Malaria & Tuberculosis
A. Malaria: Heme Polymerization Inhibition

Target: Hemozoin formation within the Plasmodium food vacuole. Mechanism: Similar to chloroquine,


-quinolines enter the acidic food vacuole via pH trapping. However, the 

group (often at the 2- or 6-position) significantly increases lipophilicity, preventing efflux by resistance transporters (PfCRT). The electron-withdrawing nature reduces the pKa of the quinoline nitrogen, optimizing the balance between accumulation (trapping) and membrane permeation.
  • Key Advantage: Activity against Chloroquine-Resistant (CQR) strains. The bulky, lipophilic

    
     prevents the drug from being "pumped out" by the mutated transporter.
    
B. Tuberculosis: ATP Synthase & QcrB

Target: Mycobacterial ATP Synthase (subunit c) and QcrB (cytochrome bcc complex). Mechanism: Diarylquinolines like Bedaquiline target ATP synthase. Replacing the halide or methoxy substituents with


 in novel analogs has shown to maintain potency while altering the metabolic profile. The 

group enhances the binding interaction within the hydrophobic interface of the c-ring subunits, stalling the rotor.
Oncology: Kinase Inhibition (VEGFR/EGFR)

Target: Receptor Tyrosine Kinases (RTKs).[2] Mechanism: Many quinoline-based kinase inhibitors (e.g., Lenvatinib analogs) bind to the ATP-binding pocket.

  • The Orthogonal Fit: The

    
     group prefers a conformation perpendicular to the aromatic ring. This allows it to occupy the "gatekeeper" hydrophobic pocket more effectively than a planar 
    
    
    
    or a spherical
    
    
    atom.
  • Result: Enhanced selectivity for the kinase active site and reduced off-target toxicity.

Diagram 2: Mechanism of Action (Dual Pathway)

MOA_Pathways cluster_Malaria Infectious Disease (Malaria) cluster_Cancer Oncology (Kinase Inhibition) Drug OCF3-Quinoline (Lipophilic Cation) Vacuole Acidic Food Vacuole (pH 5.0) Drug->Vacuole pH Trapping Complex Drug-Heme Complex (Capping) Drug->Complex Intercalation Pocket ATP Binding Pocket (Hydrophobic Region) Drug->Pocket Competitive Binding Heme Free Heme (Toxic) Vacuole->Heme Hb Digestion Death1 Parasite Death (Oxidative Stress) Complex->Death1 Gatekeeper Gatekeeper Residue Pocket->Gatekeeper Inhibit Steric Blockade (OCF3 Orthogonality) Gatekeeper->Inhibit OCF3 Twist Death2 Apoptosis (Signal Arrest) Inhibit->Death2

Caption: Dual mechanistic pathways of OCF3-quinolines in antimalarial (heme capping) and anticancer (kinase inhibition) applications.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline

A self-validating intermediate synthesis for generating diverse therapeutic analogs.

Rationale: The 4-chloro derivative is the "master key" for nucleophilic substitution, allowing the attachment of various amine side chains (for antimalarial or kinase activity).

Reagents:

  • 4-(Trifluoromethoxy)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Diphenyl ether (Solvent/Heat transfer)

  • Phosphorus oxychloride (

    
    )
    

Step-by-Step Workflow:

  • Condensation (Gould-Jacobs Reaction):

    • Mix 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate.

    • Heat to 110°C for 2 hours.

    • Validation Point: Monitor via TLC. Disappearance of aniline indicates formation of the acrylate intermediate.

  • Cyclization:

    • Add the acrylate intermediate to refluxing diphenyl ether (~250°C). Flash heating is preferred to avoid polymerization.

    • Reaction time: 30-60 mins.

    • Cool and dilute with hexane to precipitate the 4-hydroxy-6-(trifluoromethoxy)quinoline.

    • Validation Point: 1H NMR should show a broad singlet >11 ppm (OH/NH tautomer).

  • Chlorination:

    • Reflux the 4-hydroxy intermediate in neat

      
       for 2 hours.
      
    • Neutralize carefully with ice/NaOH.

    • Validation Point: Mass Spectrometry (ESI+) will show the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

Protocol 2: SYBR Green I Fluorescence Assay (Antimalarial/Anticancer)

A high-throughput, self-validating method to determine IC50.

Rationale: SYBR Green I intercalates into double-stranded DNA. Fluorescence intensity correlates directly with cell/parasite proliferation.

Procedure:

  • Seeding: Plate P. falciparum cultures (or cancer cell lines) in 96-well plates (100 µL/well).

  • Dosing: Add serial dilutions of the

    
    -quinoline test compound. Include Chloroquine/Doxorubicin as positive controls.
    
  • Incubation: Incubate for 72 hours at 37°C.

  • Lysis & Staining:

    • Add 100 µL of Lysis Buffer containing SYBR Green I (2x concentration).

    • Incubate in dark for 1 hour.

  • Measurement: Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot RFU vs. Log(Concentration).

    • Self-Validation: The Z-factor of the assay must be >0.5. If the DMSO control (negative) and Kill control (positive) do not show >10-fold separation, the assay is invalid.

Part 4: Future Outlook & Emerging Technologies

The future of


-quinolines lies in Targeted Protein Degradation (PROTACs) .
  • Concept: Use the

    
    -quinoline as the "warhead" to bind a target protein (e.g., a resistant kinase) and link it to an E3 ligase ligand.
    
  • Why OCF3? The high lipophilicity of the

    
     group improves the cell permeability of these typically large PROTAC molecules, addressing the "molecular obesity" challenge in degrader design.
    
Diagram 3: Synthesis & Screening Workflow

Workflow Start Start: 4-OCF3-Aniline Step1 Gould-Jacobs Cyclization (Form Quinoline Core) Start->Step1 Step2 Chlorination (POCl3) (Activate C4 Position) Step1->Step2 Branch Divergent Synthesis Step2->Branch PathA Path A: Amination (Antimalarial Side Chain) Branch->PathA PathB Path B: Arylation/Suzuki (Kinase Inhibitor Scaffold) Branch->PathB Screen Biological Screening (SYBR Green Assay) PathA->Screen PathB->Screen Valid Hit Validation (IC50 < 100 nM) Screen->Valid

Caption: Divergent synthesis workflow transforming the OCF3-aniline precursor into targeted therapeutic candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. Molecular Microbiology. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Arkivoc. [Link][3]

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. ACS Omega. [Link]

Sources

Foundational

In Silico Characterization &amp; Design Strategy: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

Executive Summary This technical guide provides a rigorous in silico modeling framework for 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 23779-95-5). While often utilized as a chemical building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico modeling framework for 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 23779-95-5). While often utilized as a chemical building block, this scaffold possesses a distinct pharmacophore—the 3-carboxyl/4-hydroxy motif—that mimics 2-oxoglutarate, making it a privileged structure for inhibiting Fe(II)/2-oxoglutarate-dependent dioxygenases (e.g., HIF-PHD) and other metalloenzymes.

The presence of the 8-trifluoromethoxy (-OCF₃) group introduces unique modeling challenges, including specific torsional preferences and electronic withdrawal effects that modulate the pKa of the 3-carboxylic acid and the tautomeric equilibrium of the 4-hydroxy core. This guide details the protocols required to accurately model these physicochemical features to drive rational drug design.

Electronic Structure & Tautomeric Equilibrium[1]

The most critical error in modeling 4-hydroxyquinolines is neglecting tautomerism. In solution and biological media, the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer is often energetically favored over the 4-hydroxyquinoline (enol) form, despite the nomenclature. The electron-withdrawing -OCF₃ group at position 8 further perturbs this equilibrium.

Tautomer Enumeration Protocol

Standard force-field generation often fails to predict the correct tautomeric ratio for fluorinated scaffolds. A Quantum Mechanics (QM) approach is required.

Step-by-Step Workflow:

  • Generation: Generate all possible tautomers (Enol-OH, Keto-NH) and rotamers using a generator like LigPrep or OpenBabel.

  • Geometry Optimization: Optimize geometries using DFT at the B3LYP/6-31G+(d,p) level.

  • Solvation Energy: Perform single-point energy calculations using a polarizable continuum model (PCM) or SM8 water model.

  • Boltzmann Weighting: Calculate the relative populations based on

    
     at 298 K.
    
Quantitative Data: Predicted Properties

Table 1: Physicochemical Profile of the Scaffold

PropertyValue (Est.)Significance
Dominant Tautomer 4-Oxo (Quinolone)Essential for H-bond donor/acceptor mapping in docking.
pKa (3-COOH) ~3.2 - 3.8Acidic headgroup; ionized (COO⁻) at physiological pH (7.4).
pKa (4-OH/NH) ~9.5 - 10.5The 4-position remains neutral at physiological pH.
logP (Oct/Water) ~2.8The -OCF₃ group adds ~1.0 log units compared to -OCH₃.
Lipophilic Efficiency High-OCF₃ increases permeability without introducing H-bond donors.

Conformational Analysis: The Trifluoromethoxy Group

The -OCF₃ group is not merely a lipophilic spacer; it is a "super-halogen" with specific stereoelectronic requirements. Unlike a methoxy group (-OCH₃), which is often coplanar with the aromatic ring, the -OCF₃ group frequently adopts an orthogonal conformation (dihedral angle


) relative to the quinoline ring to minimize steric clash and maximize hyperconjugation.
Torsional Scanning Protocol

To ensure the ligand adopts a bio-relevant conformation during docking:

  • Define Torsion: Define the dihedral angle

    
    .
    
  • Coordinate Scan: Perform a relaxed potential energy surface (PES) scan from 0° to 180° in 10° increments using DFT (M06-2X/6-31G*).

  • Restraint Generation: If a distinct minimum is found (typically orthogonal), apply a weak torsional restraint (

    
    ) during the initial docking phase to prevent unrealistic planar conformations.
    

Workflow Visualization: Tautomer & Conformer Generation

The following diagram illustrates the necessary pre-processing pipeline to generate a valid ligand input for SBDD.

TautomerWorkflow cluster_QC Quantum Mechanical Refinement SMILES Input SMILES (Generic 4-OH form) Enum Enumeration (Tautomers & Ionization pH 7.4) SMILES->Enum QM_Opt DFT Optimization (B3LYP/6-31G** + Solvation) Enum->QM_Opt 3D Geom Conf_Scan Torsional Scan (-OCF3 Rotation) QM_Opt->Conf_Scan Energy Min Filter Boltzmann Weighting Select < 2.5 kcal/mol Conf_Scan->Filter PES Data Final_Lig Valid 3D Ligand Set (Bioactive Conformers) Filter->Final_Lig

Figure 1: High-fidelity ligand preparation workflow ensuring correct tautomeric states and -OCF₃ torsional preferences prior to docking.

Target Prediction & Molecular Docking Strategy

The 3-carboxylic acid and 4-oxo/hydroxy groups form a bidentate chelating motif. This structure is highly specific for metalloenzymes, particularly HIF Prolyl Hydroxylase (PHD2) , where it mimics the co-substrate 2-oxoglutarate, coordinating the active site Iron (Fe²⁺).

Metalloenzyme Docking Protocol

Standard docking (e.g., rigid receptor) often fails with metals because it treats the metal-ligand interaction as purely electrostatic.

Required Methodology:

  • Protein Prep:

    • Target: HIF-PHD2 (PDB Code: e.g., 2G19).

    • Metal State: Ensure the active site Fe²⁺ is present with formal charge +2.

    • Water: Retain conserved waters coordinating the metal (if any) unless the ligand is expected to displace them (bidentate ligands usually displace two waters).

  • Grid Generation:

    • Define the grid center at the Fe²⁺ ion.

    • Metal Constraints: Set a metal-coordination constraint requiring the ligand to place acceptor atoms within 2.8 Å of the iron.

  • Docking (Induced Fit):

    • Use an Induced Fit Docking (IFD) protocol. The bulky -OCF₃ group at position 8 may require movement of active site residues (e.g., Tyr or Trp) to accommodate its volume.

    • Scoring: Use a scoring function optimized for metalloproteins (e.g., Glide XP or GoldScore).

Visualization of Signaling/Docking Logic

DockingPathway Ligand Ligand (4-Oxo-8-OCF3) Interaction Bidentate Chelation (3-COO- / 4-Oxo) Ligand->Interaction Coordinates Receptor Receptor (HIF-PHD2) Active Site Fe(II) Receptor->Interaction Anchors StericFit Steric Accommodation (-OCF3 vs Hydrophobic Pocket) Interaction->StericFit Induced Fit Result HIF Stabilization (Hypoxia Response) StericFit->Result Inhibition

Figure 2: Mechanism of Action (MoA) logic for HIF-PHD inhibition. The ligand coordinates the catalytic iron, requiring steric fit of the -OCF₃ tail to block enzymatic activity.

ADMET & Optimization Profiling

The -OCF₃ group is a critical modulator of ADMET properties.[1] It is metabolically robust, protecting the 8-position from cytochrome P450 oxidation, a common clearance pathway for quinolines.

  • Metabolic Stability: The C-F bond strength (~485 kJ/mol) renders the 8-position inert to oxidative metabolism.

  • Permeability: The high lipophilicity of the -OCF₃ group improves passive diffusion across membranes, potentially increasing oral bioavailability compared to non-fluorinated analogs.[1]

  • Toxicity Warning: While the scaffold is generally safe, the 3-carboxylic acid can form acyl-glucuronides (reactive metabolites). Monitor for glutathione trapping in in vitro assays.

References

  • TargetMol. (2024). 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid Chemical Data. TargetMol Chemicals. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ivanov, A., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Chemical Science Transactions, 2(4), 1370-1378.[2] Link

  • BenchChem. (2025).[3] The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • Niedziela-Majka, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1-10. Link

  • Jacobsen, F. E., et al. (2011). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 54(2), 591-602. Link

Sources

Exploratory

Technical Monograph: Solubility &amp; Stability of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

The following technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3). This document is structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3).

This document is structured for researchers requiring actionable data for assay development, formulation, and synthesis.

[1][2]

Chemical Identity & Structural Logic

Compound Name: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS Registry Number: 40516-40-3 Molecular Formula: C₁₁H₆F₃NO₄ Molecular Weight: 273.17 g/mol [1][2][3][4]

The "Magic Methyl" Effect & Fluorine Substitution

The 8-trifluoromethoxy (-OCF₃) substituent is a critical structural feature distinguishing this scaffold from its 8-trifluoromethyl (-CF₃) or 8-methoxy (-OCH₃) analogs.[1][2][4]

  • Lipophilicity Modulation: The -OCF₃ group is significantly more lipophilic than -OCH₃ (π ≈ +1.04 vs -0.[1][2][4]02) and slightly more lipophilic than -CF₃.[1][2][4] This drastically lowers aqueous solubility compared to non-fluorinated quinolines but enhances membrane permeability.[1][2][4]

  • Conformational Lock: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring to minimize electronic repulsion, potentially influencing binding pocket fit in kinase or receptor targets.[1][2][4]

Tautomeric Equilibrium (Critical for Solubility)

In solution and solid state, 4-hydroxyquinolines exist predominantly as the 4-oxo-1,4-dihydroquinoline tautomer (4-quinolone).[1][2] This has profound implications for solubility:

  • High Lattice Energy: The 4-oxo form facilitates strong intermolecular hydrogen bonding (N-H[1]···O=C), resulting in high melting points (>250°C) and poor dissolution in water.[1][2][4]

  • Zwitterionic Character: While the 3-COOH is acidic, the 4-oxo motif reduces the basicity of the quinoline nitrogen, suppressing protonation at physiological pH.[1][4]

Physicochemical Profiling

PropertyValue / CharacteristicImplication for Handling
pKa (Acid) ~3.5 – 4.2 (Carboxylic Acid)Soluble in alkaline buffers (pH > 7.5).[1][2][4]
pKa (Base) < 1.0 (Quinoline Nitrogen)Negligible protonation in mild acid; requires strong acid (e.g., TFA) to solubilize via N-protonation.[1][2][4]
LogP (Predicted) ~3.2 – 3.5Poor aqueous solubility; high affinity for lipid bilayers.[1][2][4]
Appearance Off-white to pale yellow solidColor changes may indicate photo-oxidation.[1][2][4]
Melting Point > 270°C (Decomposition)Stable under standard drying conditions; risk of decarboxylation at fusion.[1][2][4]

Solubility Profile & Solvent Compatibility[1][2][4][5]

Aqueous Solubility

The compound exhibits a U-shaped solubility curve dominated by the carboxylic acid functionality.[1][2][4]

  • pH 1–5 (Acidic/Neutral): Extremely insoluble (< 10 µM).[1][2][4] The molecule exists as the neutral free acid (or zwitterion in very strong acid), precipitating out of solution.[1][2][4]

  • pH > 7.5 (Alkaline): Solubility increases significantly (> 1 mM) as the carboxylic acid deprotonates to form the mono-anion (carboxylate).[1][2][4]

Organic Solvent Compatibility

For stock solution preparation, polar aprotic solvents are required to disrupt the crystal lattice.[1][2][4]

SolventSolubility RatingMax Conc. (Approx)Notes
DMSO Excellent > 50 mMPreferred for biological assays.[1][2][4] Hygroscopic; keep sealed.
DMF Good > 30 mMAlternative to DMSO; easier to remove by evaporation.[1][2][4]
Methanol/Ethanol Poor to Moderate < 5 mMNot recommended for high-conc stocks.[1][2][4]
Water Insoluble < 0.01 mMRequires pH adjustment (NaOH) to dissolve.[1][2][4]

Stability & Degradation Mechanisms[1][2][4]

Thermal Decarboxylation

The 3-carboxylic acid position on the quinolone core is susceptible to thermal decarboxylation , particularly near the melting point.[1][2][4]

  • Mechanism: At temperatures >200°C, the acid group is lost as CO₂, yielding 4-hydroxy-8-(trifluoromethoxy)quinoline.[1][2]

  • Prevention: Avoid drying at temperatures >100°C. Use vacuum drying at 40–50°C.[1][2][4]

Photostability

Fluoroquinolones are known sensitizers.[1][2][4] The 8-OCF₃ group stabilizes the ring against metabolic oxidation but does not prevent UV-induced radical generation.[1][2][4]

  • Risk: Prolonged exposure to UV light can generate reactive oxygen species (ROS), leading to ring opening or dimerization.[1][2][4]

  • Storage: Store in amber vials.

Chemical Stability (Hydrolysis)[1][2][4]
  • Trifluoromethoxy Group: Chemically robust.[1][2][4] Resistant to hydrolysis under standard acidic/basic conditions.[1][2][4]

  • Amide/Ester Equivalence: The 4-quinolone core is stable against hydrolysis.[1][2][4]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

This protocol ensures complete dissolution without inducing precipitation upon freeze-thaw cycles.[1]

  • Weighing: Accurately weigh 2.73 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture or HPLC).

  • Vortexing: Vortex vigorously for 60 seconds. If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Note: Visual clarity is mandatory.[1][2][4] If haze remains, centrifuge at 10,000 x g for 1 minute to check for undissolved pellet.

  • Storage: Aliquot into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: pH-Dependent Solubility Assessment

Use this workflow to determine the precise solubility limit for your specific buffer system.[1]

  • Buffer Prep: Prepare 0.1 M phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Saturation: Add excess solid compound (~1 mg) to 0.5 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic solubility).

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (Do not use Nylon, as quinolones can bind).[1][2][4]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the pH-dependent solubility switch, which is the central concept for handling this compound.

SolubilityMechanism cluster_conditions Solubility Determinants Solid Solid State (Crystal Lattice) Tautomer2 4-Oxo-1,4-dihydro Tautomer (Dominant Species) Solid->Tautomer2 Dissolution (DMSO/DMF) Tautomer1 4-Hydroxy Tautomer (Minor in polar solvent) Tautomer2->Tautomer1 Tautomerism Anion Carboxylate Anion (Water Soluble) Tautomer2->Anion pH > 7.5 (Deprotonation) Anion->Tautomer2 pH < 5.0 (Precipitation)

Figure 1: Solubility pathway driven by tautomeric equilibrium and pH-dependent ionization.[1][2]

References

  • PubChem. (n.d.).[1][2][4] 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 40516-40-3).[1][2][3][4][5] National Library of Medicine.[1][2][4] Retrieved January 28, 2026, from [Link][1][2][4]

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][2][4] Journal of the American Chemical Society.[1][2][4] (Foundational chemistry for 4-hydroxyquinoline-3-carboxylic acid synthesis).

  • Leroux, F. R., et al. (2005).[1][2][4][6] The "Magic Methyl" Effect: Trifluoromethyl- and Trifluoromethoxy-Substituted Bioactives.[1][2][4] ChemMedChem.[1][2][4] (Mechanistic insight into OCF3 lipophilicity).

Sources

Foundational

Technical Guide: Safety &amp; Toxicity Profile of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

This guide provides a technical safety and toxicity assessment of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry.[1][2][3] As direct toxicologic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical safety and toxicity assessment of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry.[1][2][3]

As direct toxicological dossiers are often proprietary for research intermediates, this guide synthesizes available data with Structure-Activity Relationship (SAR) analysis from the fluoroquinolone class and trifluoromethoxy-containing pharmacophores.[1][3]

CAS Number: 40516-40-3 Molecular Formula: C


H

F

NO

Molecular Weight: 273.16 g/mol Chemical Class: 4-Quinolone-3-carboxylic acid derivative (Fluorinated)[1][2][3]

Executive Safety Summary

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a lipophilic, acidic heterocyclic building block.[1][2][3] While it shares the core pharmacophore of quinolone antibiotics, the 8-trifluoromethoxy (-OCF


)  substituent imparts distinct physicochemical properties that alter its toxicity profile compared to classic 8-fluoro or 8-methoxy analogs.[1][2][3]
Core Hazard Classification (GHS/CLP Read-Across)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2][3]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][3]

Physicochemical Determinants of Toxicity

The toxicity of this molecule is governed by two structural features: the quinolone core (DNA binding potential) and the 8-OCF


 group  (lipophilicity and metabolic stability).
PropertyValue (Predicted)Toxicological Implication
LogP 2.8 – 3.2High Lipophilicity: The -OCF

group (Hansch

+1.[1][2][3]04) significantly increases membrane permeability compared to 8-H or 8-F analogs, potentially increasing CNS penetration and intracellular accumulation.[1][2][3]
pKa (Acid) ~5.8 (COOH)Exists as a zwitterion or anion at physiological pH.[3] Low solubility in acidic environments (stomach) may limit acute absorption unless formulated.[3]
PSA ~60 ŲGood oral bioavailability; potential for Blood-Brain Barrier (BBB) penetration.[1][2][3]
Metabolic Stability HighThe 8-position is blocked from oxidative metabolism (CYP450), prolonging half-life and potentially increasing systemic exposure.[1][2][3]

Toxicological Mechanisms & SAR Analysis

Phototoxicity (8-Position SAR)

Quinolones are notorious for phototoxicity, driven by the substituent at the 8-position.[1][3]

  • Mechanism: UV excitation of the quinolone core generates reactive oxygen species (ROS).

  • Assessment:

    • 8-Fluoro/Chloro: High phototoxic risk (instability of C-X bond under UV).[1][2][3]

    • 8-Methoxy: Low phototoxic risk (electron-donating, stable).[1][2][3]

    • 8-Trifluoromethoxy: Intermediate to Low Risk. The -OCF

      
       group is electron-withdrawing (like F) but sterically bulky and lacks the labile C-Halogen bond prone to homolytic cleavage.[1][2][3] However, its high stability means it does not easily detoxify via photodecomposition.
      
Genotoxicity & DNA Interactions

The 3-carboxylic acid and 4-oxo groups form a chelation motif essential for binding to DNA gyrase (bacteria) and Topoisomerase II (eukaryotic).[1][3]

  • Risk: High concentrations may inhibit eukaryotic Topoisomerase II, leading to double-strand DNA breaks (clastogenicity).[1][3]

  • Mitigation: The bulky 8-OCF

    
     group may sterically hinder intercalation into eukaryotic DNA compared to planar analogs, potentially reducing genotoxicity compared to simple fluoroquinolones.
    
Hepatotoxicity & Metabolic Blockade

The trifluoromethoxy group is metabolically robust.[3][4]

  • Pathway: Unlike 8-methyl quinolines (oxidized to alcohol/acid) or 8-H (hydroxylated), the 8-OCF

    
     resists CYP450 degradation.[1][2][3]
    
  • Tox Implication: This forces metabolism to occur via glucuronidation of the 3-COOH or 4-OH.[1][2][3] If glucuronidation pathways are saturated, the parent compound may accumulate, increasing the risk of idiosyncratic hepatotoxicity.

Visualizing the Toxicity Pathways

The following diagram illustrates the Structure-Toxicity Relationship (STR) and potential metabolic fates of the compound.

ToxProfile cluster_SAR Structure-Toxicity Relationship cluster_Metabolism Metabolic Fate Compound 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid Group_OCF3 8-OCF3 Group Compound->Group_OCF3 Core_Quin Quinolone Core (3-COOH / 4-Oxo) Compound->Core_Quin Effect_Lipo Increased Lipophilicity (CNS Penetration Risk) Group_OCF3->Effect_Lipo Effect_Photo Reduced Phototoxicity (vs. 8-Fluoro) Group_OCF3->Effect_Photo Phase1 Phase I Oxidation (Blocked at Pos 8) Group_OCF3->Phase1 Resists CYP450 Effect_Gyrase Topoisomerase II Inhibition (Genotox Potential) Core_Quin->Effect_Gyrase Phase2 Phase II Glucuronidation (Main Clearance Route) Core_Quin->Phase2 Target for UGTs Accumulation Systemic Accumulation (If Phase II Saturated) Phase1->Accumulation Phase2->Accumulation Rate Limiting Step

Figure 1: Structure-Toxicity map highlighting the role of the 8-OCF3 group in modulating lipophilicity and blocking Phase I metabolism.[1][2][3]

Experimental Safety Assessment Protocols

For researchers utilizing this scaffold, the following assays are recommended to validate the specific toxicity profile of the 8-OCF


 derivative.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine IC

    
     in mammalian cells (e.g., HepG2, HEK293) to assess general cellular toxicity.
    
  • Methodology:

    • Preparation: Dissolve compound in DMSO (Stock 10 mM).

    • Seeding: Plate HepG2 cells at

      
       cells/well in 96-well plates.
      
    • Treatment: Incubate for 24h with serial dilutions (0.1 µM to 100 µM).

    • Readout: Add MTT reagent; measure absorbance at 570 nm.

    • Threshold: An IC

      
       < 10 µM indicates significant cytotoxic potential warranting further investigation.[3]
      
Protocol B: Phototoxicity Screening (3T3 NRU)
  • Purpose: Verify if the 8-OCF

    
     group mitigates UV-induced toxicity.
    
  • Methodology:

    • Cells: Balb/c 3T3 mouse fibroblasts.

    • Exposure: Treat cells with compound

      
       UVA irradiation (5 J/cm²).[3]
      
    • Calculation: Calculate the Photo-Irritation Factor (PIF).[1][3]

    • Interpretation: PIF > 5 indicates probable phototoxicity.[3]

Handling & Occupational Safety

Due to the irritant nature of the carboxylic acid and potential for bioactive dust, strict hygiene is required.

Hazard CategoryPrecautionary Measure
Inhalation Use Local Exhaust Ventilation (LEV). The powder is likely a respiratory irritant (H335).[1][2][3] Use N95/P2 respirators if handling open powder outside a fume hood.[3]
Skin Contact Nitrile Gloves (Double-glove recommended). The lipophilic nature of the 8-OCF

group facilitates skin absorption.[1][2][3]
Eye Contact Safety Goggles. Acidic quinolones can cause severe eye irritation/damage.[3]
Spill Cleanup Neutralize with weak base (Sodium Bicarbonate) before sweeping to prevent acid-dust aerosolization.[1][2][3]

References

  • PubChem. (2025).[3] Compound Summary: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (Analog Read-Across).[1][2][3] National Library of Medicine.[3] Link

  • Domagala, J. M. (1994).[3] Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[1][2][3][5] Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Link

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[3][6] ChemMedChem.[3] (Contextual grounding for -OCF3 metabolic stability).

  • European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: Quinoline-3-carboxylic acid derivatives.[1][2][3][7][8]Link[2][3]

  • CymitQuimica. (2025).[3][4][5] Product Catalog: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 40516-40-3).[1][2][3][9][10]Link[2][3]

Sources

Exploratory

Precision Synthesis of Quinoline-4-Carboxylic Acids: The Doebner Reaction

Executive Summary The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (quinine analogues), antiviral agents, and mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (quinine analogues), antiviral agents, and modern NK-3 receptor antagonists. While the classical Doebner reaction—a three-component condensation of an aniline, an aldehyde, and pyruvic acid—dates back to 1887, its application in modern drug discovery requires a nuanced understanding of mechanism, regioselectivity, and green process engineering.

This guide moves beyond the textbook "mix-and-heat" approach. It dissects the reaction's kinetic and thermodynamic drivers, offering researchers a rational framework for synthesizing complex quinoline architectures with high fidelity.

Mechanistic Architecture

To optimize the Doebner reaction, one must control the order of bond formation. The reaction is widely accepted to proceed via a "Schiff Base First" pathway, although a "Povarov-like" concerted mechanism is often debated.

The Kinetic Pathway
  • Imine Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form an

    
    -aryl imine (Schiff base). This step is reversible and acid-catalyzed.[1]
    
  • Mannich-Type Addition: The enol form of pyruvic acid attacks the electrophilic imine carbon.

  • Intramolecular Cyclization: The resulting intermediate undergoes Friedel-Crafts alkylation on the aromatic ring to close the heterocycle.

  • Oxidative Aromatization: The initial cyclized product is a dihydroquinoline-4-carboxylic acid. To achieve the final aromatic quinoline, two hydrogen atoms must be removed. This often occurs via disproportionation (transfer hydrogenation) or oxidation by air/solvent.

Mechanistic Visualization

The following diagram illustrates the critical bifurcations and convergence points in the synthesis.

DoebnerMechanism Aniline Aniline (Ar-NH2) Imine Schiff Base (Imine) Aniline->Imine -H2O (Reversible) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine -H2O (Reversible) Pyruvic Pyruvic Acid Enol Pyruvic Enol Pyruvic->Enol Tautomerization Mannich Mannich Adduct (Open Chain) Imine->Mannich Nucleophilic Addition Enol->Mannich Nucleophilic Addition Dihydro Dihydroquinoline Intermediate Mannich->Dihydro Cyclization (-H2O) Side Side Product: Pyrrolidinone deriv. Mannich->Side Alt. Cyclization Product Quinoline-4-carboxylic acid Dihydro->Product Oxidative Aromatization (-2H)

Figure 1: The primary "Schiff Base" pathway for the Doebner reaction.[2] Note the critical oxidative step required to convert the dihydro- intermediate to the final aromatic product.

Strategic Reaction Design

Success in the Doebner synthesis depends on three variables: solvent polarity, catalyst acidity, and oxidant availability.

Solvent Systems & Catalysis

The choice of solvent dictates the reaction temperature (reflux) and the solubility of the zwitterionic intermediate.

Solvent SystemCatalystTemp (°C)CharacteristicsSuitability
Ethanol None / Reflux78Classical neutral conditions. Slower kinetics.[3]Simple substrates.
Acetic Acid None (Self)118Acts as solvent & catalyst.[3] Promotes imine formation.Deactivated anilines.
Water p-TSA / SDS100"Green" micellar catalysis. Hydrophobic effect accelerates rate.Scalable, eco-friendly.[4]
Ionic Liquids [bmim][BF4]100+Recyclable, acts as Lewis acid & solvent.High-value synthesis.
The Oxidation Bottleneck

A common failure mode is the isolation of the dihydroquinoline rather than the fully aromatic product.

  • The Problem: The reaction produces a saturated ring that requires dehydrogenation.

  • The Solution:

    • Schiff Base Transfer: Use an excess of the Schiff base (imine) which acts as a hydrogen acceptor (sacrificial oxidant).

    • Chemical Oxidants: Addition of mild oxidants like DDQ or simply bubbling air through the reaction mixture can drive the equilibrium to completion.

Regiochemistry: The Meta-Substituent Challenge

When using meta-substituted anilines, two regioisomers are possible: the 5-substituted and 7-substituted quinoline.

  • Electron-Donating Groups (EDG) (e.g., -OMe, -Me): Strongly favor the 7-position (para to the EDG during ring closure). The EDG activates the position para to itself, directing the electrophilic attack of the pyruvate fragment.

  • Electron-Withdrawing Groups (EWG) (e.g., -NO2, -Cl): Often yield a mixture of 5- and 7-isomers, with a slight preference for the 5-position in some cases due to steric avoidance at the 7-position, though electronic deactivation makes these reactions sluggish.

Recommendation: For meta-substituted substrates, confirm regiochemistry via NOESY NMR or X-ray crystallography, as predicting the major isomer based solely on sterics is unreliable.

Validated Experimental Protocols

Protocol A: Standard Thermal Synthesis (Robust)

Best for: Routine synthesis, gram-scale, stable substrates.

  • Reagent Prep: In a 250 mL round-bottom flask, dissolve Aniline (10 mmol, 1.0 equiv) and Aldehyde (10 mmol, 1.0 equiv) in Absolute Ethanol (20 mL).

  • Imine Formation: Stir at room temperature for 15 minutes. A color change (often yellow/orange) indicates Schiff base formation.

  • Addition: Add Pyruvic Acid (12 mmol, 1.2 equiv) dropwise. Note: Slight excess ensures consumption of the limiting aniline.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours.

    • Self-Validation: Monitor via TLC.[5][6] The disappearance of the aldehyde spot and the appearance of a highly polar, UV-active spot (often fluorescent) at the baseline or low Rf indicates product formation.

  • Workup: Cool the mixture to room temperature. The quinoline-4-carboxylic acid typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, deactivated anilines.

  • Loading: In a 10 mL microwave vial, combine Aniline (1.0 mmol), Aldehyde (1.0 mmol), and Pyruvic Acid (1.0 mmol).

  • Solvent: Add Glacial Acetic Acid (2 mL).

  • Irradiation: Cap the vial. Irradiate at 120°C for 5–10 minutes (Dynamic power mode).

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). Adjust pH to ~4–5 with 10% NaHCO3 to precipitate the zwitterionic product. Filter and dry.

Troubleshooting & Optimization

This section provides a "If X, then Y" logic for common issues.

Troubleshooting Issue Problem Detected LowYield Low Yield / No Precipitate Issue->LowYield Impure Mixture of Isomers Issue->Impure Intermediate Dihydro- product isolated Issue->Intermediate Sol1 Check pH: Product is amphoteric. Adjust to pI (~pH 4-5). LowYield->Sol1 Sol2 Switch Solvent: Use Acetic Acid to catalyze imine step. LowYield->Sol2 Sol3 Purification: Recrystallize from DMF/EtOH. Impure->Sol3 Sol4 Oxidation: Add DDQ (0.1 eq) or bubble air during reflux. Intermediate->Sol4

Figure 2: Troubleshooting logic flow for the Doebner reaction.

Critical Control Points (Self-Validation)
  • The "Precipitation Test": Upon cooling, if no solid forms, the product may be protonated (soluble salt). Neutralize the solution with sodium acetate or dilute ammonia to the isoelectric point to force precipitation.

  • TLC Fluorescence: Quinoline-4-carboxylic acids are often intensely fluorescent under long-wave UV (365 nm). Use this to track the product even in crude mixtures.

References

  • Doebner, O. (1887).[7] Ueber Chinaldin-carbonsäure und deren Derivate. Annalen der Chemie.

  • BenchChem. (2025).[2][4] Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.

  • ResearchGate. (2016). Recent Advances in Metal-Free Quinoline Synthesis. International Journal of Molecular Sciences.

  • Taylor & Francis. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.

  • RSC Advances. (2014). Synthesis of meta-substituted anilines via a three-component reaction.

Sources

Foundational

The Pfitzinger Reaction: A Technical Guide to Quinoline-4-Carboxylic Acid Synthesis

Executive Summary The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains a cornerstone in medicinal chemistry for the synthesis of quinoline-4-carboxylic acids (cinchoninic acids). Unlike the Fri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains a cornerstone in medicinal chemistry for the synthesis of quinoline-4-carboxylic acids (cinchoninic acids). Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes isatin —a stable, inexpensive, and readily available starting material.

This reaction is particularly high-value in drug discovery because the resulting C4-carboxylic acid moiety serves as a versatile handle for further derivatization (e.g., amide coupling to generate pharmacophores like Cinchocaine or NK-3 receptor antagonists ). This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for executing, optimizing, and scaling this transformation.

Mechanistic Underpinnings

To optimize yield, one must understand the causality of the reaction steps. The reaction is not a simple condensation; it is a cascade sequence triggered by ring opening.

The Cascade Pathway
  • Hydrolysis (The Trigger): The reaction initiates with the base-promoted hydrolysis of the isatin lactam bond. This is the rate-determining setup, converting isatin into the reactive isatinate (2-aminophenylglyoxylate) salt.

  • Condensation: The ketone enolate attacks the highly electrophilic ketone carbonyl of the isatinate.

  • Cyclization: Intramolecular ring closure occurs, followed by dehydration to aromatize the system into the quinoline core.

Mechanistic Visualization

The following diagram illustrates the critical intermediates. Note that the Isatinate species is the true electrophile, not isatin itself.

PfitzingerMechanism cluster_conditions Critical Control Point Isatin Isatin (Lactam Form) Isatinate Isatinate Salt (Open Ring Keto-Acid) Isatin->Isatinate Hydrolysis (Ring Opening) Base Strong Base (KOH/NaOH) Base->Isatinate Intermediate Aldol/Imine Intermediate Isatinate->Intermediate Condensation Ketone Ketone/Aldehyde (Enolizable) Ketone->Intermediate Product Quinoline-4-Carboxylic Acid Intermediate->Product Cyclization & Dehydration (-H2O)

Figure 1: The Pfitzinger cascade. The formation of the Isatinate salt is the prerequisite for reaction with the ketone.

Strategic Reaction Engineering

Success in the Pfitzinger reaction depends on three variables: Base Strength, Solvent System, and Energy Input.

Base Selection: The Hydroxide Necessity

Weak bases (carbonates, pyridines) are generally insufficient because they fail to fully shift the equilibrium toward the open-ring isatinate.

  • Standard: 33% aqueous KOH or NaOH.[1]

  • Why: High pH (>13) ensures the amine remains deprotonated during the initial attack, preventing side reactions.

Solvent Systems
  • Ethanol/Water (Classic): Best for solubility of both the organic ketone and the inorganic isatinate salt.

  • Acetic Acid (Modern/Acidic): While the classic reaction is basic, modified variants (often microwave-assisted) can proceed in acidic media, though this often follows a different mechanistic route closer to the Friedländer type.

Thermal vs. Microwave (MW)

The traditional reflux method is robust but slow (12–48 hours). Microwave irradiation is the modern standard for library generation.

Data Comparison: Synthesis of 2-Phenylquinoline-4-carboxylic acid

ParameterThermal RefluxMicrowave Irradiation
Time 12 - 24 Hours5 - 15 Minutes
Temperature 80°C (Ethanol reflux)100°C - 160°C
Yield 60 - 75%85 - 95%
Solvent EtOH / 33% KOHEtOH / 33% KOH or Neat
Purity (Crude) Moderate (requires recrystallization)High (often simple filtration)

Standard Operating Procedure (SOP)

This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan) . It is a self-validating protocol: the color changes and solubility shifts act as checkpoints.

Materials
  • Isatin (10 mmol)[1]

  • Acetophenone (10 mmol)

  • Potassium Hydroxide (KOH) solution (33% w/v aqueous)[1]

  • Ethanol (Absolute)

  • Glacial Acetic Acid or HCl (for precipitation)

Step-by-Step Protocol

Step 1: Isatinate Formation (Checkpoint 1)

  • Dissolve Isatin (1.47 g) in KOH solution (10 mL).

  • Observation: The orange/red isatin suspension will turn into a clear yellow solution upon slight warming. This indicates the formation of potassium isatinate. If solid remains, the ring opening is incomplete.

Step 2: Condensation [1][2][3][4]

  • Add Acetophenone (1.20 g) dissolved in Ethanol (10 mL) to the isatinate solution.

  • Action: Heat to reflux (approx. 80°C) with stirring.

  • Duration: 12–16 hours.

  • Observation: The solution typically darkens to a deep amber or reddish-brown.

Step 3: Isolation (Checkpoint 2)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 50 g).

  • Acidification: Slowly add Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH reaches 3–4.

  • Validation: A voluminous precipitate should form immediately. If oil forms instead of solid, the reaction may have polymerized (tarring); see Troubleshooting.

Step 4: Purification

  • Filter the crude solid.

  • Wash with cold water (to remove inorganic salts) and a small amount of cold ethanol (to remove unreacted ketone).

  • Recrystallization: Dissolve in hot ethanol/methanol and cool.

  • Target Melting Point: 210–212°C.

Advanced Variation: Microwave-Assisted Synthesis

For high-throughput synthesis of quinoline libraries, the thermal method is too slow.

Protocol:

  • Combine Isatin (1 mmol), Ketone (1 mmol), and KOH (3 pellets dissolved in 1 mL water) in a microwave vial.

  • Add 2 mL Ethanol. Cap the vial.

  • Irradiation: Set MW reactor to 100°C (dynamic power mode) for 10 minutes .

  • Workup: Pour into acidified ice water. Filter.

Why this works: The rapid dielectric heating of the polar solvent (Ethanol/Water) accelerates the rate-limiting condensation step, often suppressing the formation of polymeric side-products (tars) that accumulate during prolonged thermal reflux [4].

Troubleshooting & The Halberkann Variant

Common Failure Modes
  • "Tar" Formation: If using highly reactive diketones (e.g., diacetyl), polymerization often competes with condensation.

    • Fix: Switch to the Halberkann variant (using N-acyl isatins) or reduce base concentration.

  • No Precipitate: The product might be forming a water-soluble salt.

    • Fix: Ensure pH is below the pKa of the carboxylic acid (approx pH 3–4). If using HCl, avoid excess as the quinoline nitrogen can protonate, forming a soluble hydrochloride salt. Acetic acid is safer.

The Halberkann Variant

If 2-hydroxy-quinoline-4-carboxylic acid is required, use N-acetylisatin instead of isatin. The acetyl group participates in the ring opening and subsequent cyclization differently, incorporating an oxygen at the C2 position.

Therapeutic Utility & Workflow

The Pfitzinger reaction is the gateway to "Cinchophen-like" scaffolds.

DrugDiscovery Start Pfitzinger Reaction Core Quinoline-4-COOH (Scaffold) Start->Core Path1 Amide Coupling (R-NH2) Core->Path1 Path2 Decarboxylation (Heat/Cu) Core->Path2 Drug1 NK-3 Antagonists (Osanetant) Path1->Drug1 Drug2 Substituted Quinolines (Antimalarials) Path2->Drug2

Figure 2: Downstream applications of the Pfitzinger scaffold in drug development.

References

  • Pfitzinger, W. (1886).[2][5][6] J. Prakt.[5] Chem., 33, 100.[5] (The foundational paper describing the condensation of isatin with acetone).

  • Shvekhgeimer, M. G. A. (2004).[5] "The Pfitzinger Reaction."[1][2][3][4][5][6][7][8][9][10] Chemistry of Heterocyclic Compounds, 40(3), 257–294. (The authoritative review).

  • Suresh, T., et al. (2010). "Microwave-assisted synthesis of quinoline-4-carboxylic acids." Heterocyclic Letters, 1, 9-12.
  • Zambare, A. S., et al. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

  • BenchChem Protocols. "Application Notes and Protocols for the Pfitzinger Reaction."

Sources

Protocols & Analytical Methods

Method

Application Note: Using 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid in Cell Culture

[1] Executive Summary 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3) is a specialized chemical scaffold primarily utilized in drug discovery as a potent Dihydroorotate Dehydrogenase (DHODH) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3) is a specialized chemical scaffold primarily utilized in drug discovery as a potent Dihydroorotate Dehydrogenase (DHODH) inhibitor probe and an antimalarial/antiviral lead compound .[1][2]

Belonging to the quinoline-3-carboxylic acid class (structurally related to Brequinar ), this compound leverages the 8-trifluoromethoxy (-OCF₃) substituent to enhance metabolic stability and membrane permeability compared to its non-fluorinated counterparts.[1] In cell culture, it acts as a reversible inhibitor of de novo pyrimidine biosynthesis, leading to nucleotide pool depletion and subsequent cell cycle arrest (S-phase) or apoptosis in rapidly dividing cells.[1]

This guide details the protocols for solubilization, dosing, and mechanistic validation using the Uridine Rescue Assay , the gold standard for confirming on-target DHODH activity.[1]

Chemical Properties & Handling[1][3]

PropertySpecification
Chemical Name 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
CAS Number 40516-40-3
Molecular Weight ~273.16 g/mol
Appearance Off-white to pale yellow solid
Solubility (Water) Insoluble (Acidic form precipitates in aqueous media)
Solubility (DMSO) Soluble (>20 mM).[1] Warming (37°C) may be required.[1]
Mechanism of Action Inhibition of mitochondrial DHODH (Pyrimidine Biosynthesis)
Storage & Stability
  • Powder: Store at +4°C or -20°C in a desiccator. Protect from light.[1]

  • Stock Solution (DMSO): Stable at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles (aliquot recommended).[1]

Preparation of Stock Solutions[1]

Critical Note: The free carboxylic acid moiety can lead to poor solubility in neutral aqueous buffers.[1] Always prepare a concentrated stock in Dimethyl Sulfoxide (DMSO) before diluting into culture media.[1]

Protocol: 20 mM Stock Preparation
  • Weighing: Accurately weigh 5.46 mg of the compound.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particulates remain, warm the vial in a 37°C water bath for 5 minutes and vortex again. Sonication (5 mins) is safe if necessary.[1]

  • Sterilization: If using for long-term culture (>24h), filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (CA) filters as DMSO dissolves them.[1]

  • Aliquot: Dispense into 50 µL aliquots in amber microtubes and store at -20°C.

Cell Culture Protocols

A. Dose-Response (IC50) Determination

This protocol determines the potency of the compound in inhibiting cell proliferation.[1]

  • Target Cells: Rapidly dividing cancer lines (e.g., HeLa, Jurkat, A549) or viral host cells.[1]

  • Controls:

    • Negative:[1] 0.5% DMSO (Vehicle).[1]

    • Positive:Brequinar or Leflunomide (A77 1726) (Known DHODH inhibitors).[1]

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates (typically 3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Dilution Series:

    • Prepare a 2x working solution in culture media (max DMSO concentration should be <1% final).[1]

    • Suggested Final Concentrations: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM .

  • Treatment: Add 100 µL of the 2x drug solutions to the respective wells.

  • Incubation: Incubate for 48 to 72 hours .

    • Note: DHODH inhibition is cytostatic; effects are most pronounced after several cell cycles.[1]

  • Readout: Assess viability using CCK-8, MTT, or CellTiter-Glo .

  • Analysis: Plot Log(concentration) vs. % Viability to calculate IC50.

B. Mechanistic Validation: The Uridine Rescue Assay

This is the most critical assay for establishing scientific integrity. If the compound truly acts via DHODH inhibition, the addition of exogenous Uridine will bypass the blockade, restoring nucleotide pools and rescuing cell viability.[1] If Uridine does not rescue the cells, the toxicity is off-target (non-specific).[1]

Step-by-Step Procedure:

  • Setup: Prepare two identical 96-well plates as described in the Dose-Response protocol.

  • Treatment Groups:

    • Plate A (Inhibition): Treat with the compound dilution series (as above).

    • Plate B (Rescue): Treat with the compound dilution series + 100 µM Uridine .[1]

      • Preparation: Make a 100 mM Uridine stock in PBS (sterile filtered). Add to media to achieve a final concentration of 100 µM.[1]

  • Incubation: 72 hours.

  • Readout: Measure viability.

  • Interpretation:

    • On-Target: Plate A shows toxicity (low IC50); Plate B shows near 100% viability (toxicity abolished).[1]

    • Off-Target: Plate B shows toxicity similar to Plate A.[1]

Mechanism of Action Visualization

The following diagram illustrates the De Novo Pyrimidine Biosynthesis pathway and the specific intervention point of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid.

PyrimidinePath Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate  CAD   Orotate Orotate Dihydroorotate->Orotate UMP UMP (Uridine Monophosphate) Orotate->UMP  UMPS   RNA_DNA RNA / DNA Synthesis (Cell Proliferation) UMP->RNA_DNA CAD CAD Complex DHODH DHODH (Mitochondrial) UMPS UMPS Inhibitor 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid Inhibitor->DHODH Inhibits Uridine Exogenous Uridine (Rescue Agent) Uridine->UMP  Uridine Kinase   Salvage Salvage Pathway

Figure 1: Mechanism of Action.[1] The compound inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate.[1] Exogenous Uridine bypasses this block via the salvage pathway, restoring UMP pools.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound is hydrophobic and acidic.[1]Do not exceed 0.5% DMSO final concentration.[1] Ensure rapid mixing when adding stock to media. If precipitation persists at >50 µM, lower the concentration range.[1]
No Toxicity Observed Cell line is insensitive or uses salvage pathway.[1]Ensure the media is not supplemented with Uridine (common in some specialized media).[1] Use dialyzed FBS if necessary to remove trace nucleotides.[1]
Toxicity in Rescue Plate Off-target effects or compound crystallization.[1]Check for crystals under the microscope.[1] If no crystals, the compound may have secondary targets (e.g., kinase inhibition) at high concentrations.[1]

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)."[1] Expert Opinion on Therapeutic Patents. (Reviews quinoline-3-carboxylic acid derivatives as DHODH inhibitors). Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[1] Cell. (Establishes the Uridine Rescue protocol). Link[1]

  • PubChem Compound Summary. "4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid" (Structural analog reference for physicochemical properties). Link

  • Madhavan, S., et al. (2020). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent."[1] Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Application

protocol for dissolving 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid for in vitro assays

Application Note: Solubilization & Handling of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Abstract & Compound Profile This guide details the protocol for preparing high-quality stock and working solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization & Handling of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Abstract & Compound Profile

This guide details the protocol for preparing high-quality stock and working solutions of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid for in vitro biological assays.

This molecule presents a specific solubility challenge: it possesses a "push-pull" physicochemical profile.[1] The quinoline-3-carboxylic acid core provides an ionizable acidic headgroup (


), while the 8-trifluoromethoxy (-OCF

)
group adds significant lipophilicity (Hansch

) and electron-withdrawing character.[1] Successful dissolution requires disrupting the crystal lattice with an organic solvent (DMSO) followed by careful pH control in aqueous media to maintain ionization.
Physicochemical Specifications
PropertyValue / DescriptionNotes
Formula

Distinct from the trifluoromethyl (-CF

) analog.[1][2][3][4][5][6][7][8]
Molecular Weight 273.17 g/mol Use this value for Molarity calculations.[1]
Solubility (DMSO) High (>50 mM)Preferred stock solvent.[1]
Solubility (Aq. pH 7.4) Moderate/LowRequires deprotonation of the carboxylic acid.
pKa (Predicted) ~3.8 (COOH), ~10.5 (OH)The molecule is anionic at physiological pH.
LogP (Predicted) ~2.8 - 3.2Lipophilic; prone to precipitation in cold aqueous buffers.[1]

Reagents & Equipment

  • Compound: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (Solid).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent).[1] Note: Avoid stored DMSO; it is hygroscopic.
    
  • Aqueous Buffer: PBS (Phosphate Buffered Saline), pH 7.4, or HEPES (25mM, pH 7.5).[1]

  • Optional Surfactant: Tween-80 or Pluronic F-127 (for high-concentration assays).[1]

  • Equipment: Vortex mixer, Sonicator bath, Microcentrifuge, UV-Vis Spectrophotometer (optional for QC).

Protocol Phase 1: Preparation of DMSO Master Stock

Objective: Create a stable, high-concentration stock solution free of water to prevent hydrolysis or precipitation during storage.

  • Calculate Mass: Determine the mass required for a 50 mM stock solution.

    • Formula:

      
      [1]
      
    • Example: To make 1 mL of 50 mM stock:

      
      .[1]
      
  • Weighing: Weigh the solid compound into a sterile, amber glass vial (or polypropylene cryovial).

    • Why Amber? Quinoline derivatives can be photosensitive.[1]

  • Solvation: Add the calculated volume of Anhydrous DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution must be perfectly clear and yellow/amber.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
    

Protocol Phase 2: Aqueous Dilution (The "Crash" Prevention)

Objective: Dilute the hydrophobic stock into aqueous assay media without causing the compound to "crash out" (precipitate).

The Mechanism of Failure: Direct addition of high-concentration DMSO stock into cold buffer often creates local regions of supersaturation, leading to micro-precipitates that skew assay data (false inhibition/activation).[1]

Correct Procedure (Intermediate Step Method):

  • Prepare Intermediate Stock (10x Working Conc.):

    • Dilute the 50 mM Master Stock into pure DMSO first to reach 500x the final assay concentration.

    • Example: For a 10

      
      M final assay concentration, dilute Master Stock to 5 mM in DMSO.
      
  • The "Solvent Shift" Step:

    • Place your culture media or buffer (warmed to 37°C) in a tube.

    • Slowly add the diluted DMSO stock to the media while vortexing gently.

    • Max DMSO Limit: Ensure final DMSO concentration is

      
       0.5% (v/v) for cell assays.
      
  • pH Verification:

    • The carboxylic acid (-COOH) must be ionized (-COO

      
      ) to stay soluble in water.[1]
      
    • Ensure the buffer pH remains

      
       7.0 after compound addition.[1]
      
    • Critical: If the solution turns cloudy, check pH. If pH < 6, add minimal 1N NaOH to re-solubilize.[1]

Quality Control & Troubleshooting

Self-Validating System: Before applying to cells/proteins, perform a Turbidity Check :

  • Prepare a "Dummy" dilution at the highest test concentration (e.g., 100

    
    M) in the assay buffer.
    
  • Measure Absorbance at 600nm (OD600) or 650nm.[1]

  • Pass Criteria: OD < 0.005 (relative to blank buffer).

  • Fail Criteria: OD > 0.01 indicates precipitation/aggregation.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Immediate Cloudiness "Crash" precipitation due to hydrophobicity.[1]Use the "Intermediate Step" method. Add 0.01% Tween-80 to buffer.[1]
Precipitation after 2 hrs Temperature drop or pH drift.[1]Keep buffers at 37°C. Increase buffer strength (e.g., 50mM HEPES).
Yellow color shift pH change (Quinoline is a chromophore).[1]Normal behavior.[1][3] Ensure pH is stable; color change often indicates ionization state.[1]
Insoluble in DMSO Compound is a salt form or hydrated.[1]Heat DMSO to 37°C. Verify if you have the HCl salt (requires water/DMSO mix).

Visual Workflows

Figure 1: Dissolution & Dilution Workflow

Caption: Step-by-step logic flow for transferring the lipophilic acid from solid state to stable assay condition.

G Solid Solid Compound (MW 273.17) DMSO_Stock Master Stock (50 mM in Anhydrous DMSO) Solid->DMSO_Stock Dissolve & Sonicate Inter_Step Intermediate Dilution (500x Target in DMSO) DMSO_Stock->Inter_Step Dilute in DMSO Assay_Ready Assay Buffer (pH 7.4, Warm) Inter_Step->Assay_Ready Slow Addition (Max 0.5% DMSO) QC_Check QC: Turbidity Check (OD600 < 0.005) Assay_Ready->QC_Check Validate

Figure 2: Solubility Decision Tree

Caption: Logic gate for troubleshooting precipitation issues based on physicochemical properties.

DecisionTree Start Precipitation Observed? Check_pH Check Buffer pH Start->Check_pH Is_Acidic Is pH < 6.0? Check_pH->Is_Acidic Adjust_Base Adjust to pH 7.4 (Ionize -COOH) Is_Acidic->Adjust_Base Yes Check_Conc Check Concentration Is_Acidic->Check_Conc No Is_High Is Conc > 100µM? Check_Conc->Is_High Add_Surfactant Add 0.05% Tween-80 or Reduce Conc. Is_High->Add_Surfactant Yes Is_High->Add_Surfactant No (Intrinsic Limit)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90260, 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid.[1] (Scaffold Reference). Retrieved from [Link]

  • NIH National Center for Advancing Translational Sciences (2023). Assay Guidance Manual: Compound Management and Solubility.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (For general principles of lipophilic acid solubility).

Sources

Method

Application Note: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid in Antimicrobial Research

This guide details the application of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (and its tautomer, 4-oxo-...) as a high-value scaffold in the development of next-generation fluoroquinolone antibiotics. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (and its tautomer, 4-oxo-...) as a high-value scaffold in the development of next-generation fluoroquinolone antibiotics.

Executive Summary & Rationale

The compound 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid represents a critical "privileged structure" in medicinal chemistry. It serves as the foundational scaffold for 8-trifluoromethoxy fluoroquinolones , a subclass of antibiotics designed to overcome resistance mechanisms affecting earlier generations (e.g., ciprofloxacin).

Why this scaffold matters:

  • Bioisosterism: The 8-trifluoromethoxy (-OCF

    
    ) group acts as a lipophilic, metabolically stable bioisostere of the 8-methoxy (-OMe) group found in moxifloxacin.
    
  • Metabolic Stability: Unlike the -OMe group, which is prone to oxidative O-dealkylation by Cytochrome P450 enzymes, the -OCF

    
     group is highly resistant to metabolic cleavage, prolonging the drug's half-life (
    
    
    
    ).
  • Potency Enhancement: Comparative SAR studies indicate that 8-OCF

    
     derivatives can exhibit up to 80–160x greater potency  than their 8-OMe counterparts against specific Gram-positive strains, primarily due to enhanced membrane permeability and reduced efflux liability.
    

Chemical Structure & Pharmacophore Analysis

The 4-hydroxy-quinoline-3-carboxylic acid core exists in tautomeric equilibrium with the 4-oxo-quinoline form. For antimicrobial activity, the 4-oxo-3-carboxylic acid motif is the obligate pharmacophore required for binding to the bacterial DNA-Gyrase complex.

Visualization: Pharmacophore & Numbering
Quinolone Scaffold SAR Map: Highlighting the critical role of the 8-OCF3 group.
Figure 1: Quinolone Scaffold SAR Map. The 8-OCF3 group enhances metabolic stability and anaerobic activity while modulating the electronics of the C-7 position.

Protocol 1: Synthetic Activation (Boron Chelate Method)

Purpose: The carboxylic acid scaffold itself is not the final drug. To introduce complex amines at Position 7 (critical for broad-spectrum activity), the scaffold must be activated. The Boron Chelate Strategy is the industry standard to temporarily protect the 3-COOH and 4-Oxo groups while activating the 7-position for Nucleophilic Aromatic Substitution (


).
Materials
  • Scaffold: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (1.0 eq)

  • Reagent: Boron trifluoride diethyl etherate (

    
    ) (excess)
    
  • Solvent: Acetic anhydride (

    
    ) or Methyl isobutyl ketone (MIBK)
    
  • Atmosphere: Nitrogen or Argon (inert)

Step-by-Step Workflow
  • Chelation: Suspend the scaffold in acetic anhydride. Add

    
     dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours. The mixture will clarify as the boron difluoride chelate forms.

  • Isolation: Cool to room temperature. Add diethyl ether to precipitate the chelate. Filter and dry the solid.

    • Checkpoint: The product should be a stable, off-white solid. This chelate is significantly more reactive toward amines at C-7 than the free acid.

  • Substitution (

    
    ):  Dissolve the chelate in dry acetonitrile or DMSO. Add the desired amine (e.g., N-methylpiperazine, 3-aminopyrrolidine) and a base (TEA or DIPEA). Stir at 50–80°C.
    
  • Hydrolysis (Deprotection): Reflux the substituted chelate in aqueous ethanol containing NaOH or TEA to remove the boron group and restore the free carboxylic acid.

Synthesis Workflow: Conversion of the scaffold to active drug via Boron Chelation.
Figure 2: Synthetic Activation Workflow. The boron chelate method is essential for regioselective modification of the C-7 position.

Protocol 2: In Vitro Biological Evaluation

Once the scaffold has been derivatized, the following assays are required to validate the "8-trifluoromethoxy advantage."

A. Susceptibility Testing (MIC Determination)

Standard: CLSI M07-A10 / EUCAST. Objective: Compare the 8-OCF


 derivative against an 8-OMe reference (e.g., Moxifloxacin) and 8-H reference (e.g., Ciprofloxacin).
  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms:

    • S. aureus ATCC 29213 (Gram-positive control).

    • P. aeruginosa ATCC 27853 (Gram-negative control).

    • Bacteroides fragilis (Anaerobe - crucial for 8-OCF

      
       testing).
      
  • Procedure:

    • Inoculate 96-well plates with

      
       CFU/mL.
      
    • Add serial 2-fold dilutions of the test compound (Range: 64

      
      g/mL to 0.001 
      
      
      
      g/mL).
    • Incubate at 37°C for 18–24 hours (48h for anaerobes).

  • Readout: The MIC is the lowest concentration showing no visible growth.[1]

Expected Data Profile (Hypothetical Comparison):

OrganismCiprofloxacin (8-H)Moxifloxacin (8-OMe)8-OCF

Analog
Interpretation
S. aureus (MSSA)0.5

g/mL
0.06

g/mL
0.015 - 0.03

g/mL
Enhanced Gram(+) potency
P. aeruginosa0.25

g/mL
2.0

g/mL
0.5 - 1.0

g/mL
Moderate Gram(-) retention
B. fragilis (Anaerobe)>32

g/mL
2.0

g/mL
0.5 - 1.0

g/mL
Superior anaerobic activity
B. Microsomal Stability Assay (Metabolic Profiling)

Objective: Prove the stability of the -OCF


 group compared to -OMe.
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Incubate test compound (1

    
    M) at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: LC-MS/MS to measure parent compound remaining.

  • Result: Calculate Intrinsic Clearance (

    
    ).
    
    • Target: 8-OCF

      
       analogs should show <10 mL/min/kg clearance, whereas 8-OMe analogs often show higher clearance due to demethylation.
      

Mechanism of Action (MOA)

The 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid derivatives function as "poison" inhibitors of the bacterial Type II Topoisomerases.

  • Target 1: DNA Gyrase (GyrA/GyrB): Essential for removing supercoils ahead of the replication fork. Inhibition leads to replication arrest.

  • Target 2: Topoisomerase IV (ParC/ParE): Essential for decatenating daughter chromosomes. Inhibition leads to cell division failure.

  • The 8-OCF

    
     Role:  The bulky, lipophilic group at position 8 is believed to interact with the hydrophobic pocket of the GyrA subunit, stabilizing the Cleavable Complex more effectively than a hydrogen atom, and preventing drug efflux due to altered physiochemical properties.
    
Mechanism of Action: The drug stabilizes the DNA-Gyrase complex, causing lethal DNA breaks.
Figure 3: Mechanism of Action. The quinolone scaffold traps the enzyme on DNA, converting it into a cellular poison.

References

  • PubChem. "4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3." National Library of Medicine. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of quinolone action and resistance." Biochemistry, 53(10), 1565-1574. Link

  • Emami, S., et al. (2018). "Studies and synthesis of new drugs formed with fluoroquinolones and metal ions."[2] Open Access Journal of Science. Link

  • Blaskovich, M. A., et al. (2019). "Quinolone antibiotics."[1][2] MedChemComm, 10, 1719–1739. Link

  • BenchChem. "A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines." Application Note. Link

  • ChemicalBook. "4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID Properties and Suppliers." Link

Sources

Application

Application Note: Experimental Validation of Quinoline-Based STAT3 Inhibitors

Executive Summary & Rationale Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor often constitutively activated in human malignancies, driving cell proliferation and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor often constitutively activated in human malignancies, driving cell proliferation and suppressing apoptosis. While upstream kinase inhibitors (e.g., JAK inhibitors) exist, they often lack specificity. Direct targeting of the STAT3 Src Homology 2 (SH2) domain is the "holy grail" of this pathway, as it prevents the critical dimerization step required for nuclear translocation and DNA binding.

Why Quinolines? The quinoline scaffold is a "privileged structure" in medicinal chemistry. Its planar, hydrophobic nature allows it to mimic the tyrosine-phosphorylated peptide sequences that STAT3 recognizes, making it an ideal candidate for competitive inhibition at the SH2 domain. However, quinolines can also act as non-specific DNA intercalators or redox cyclers (PAINS). Therefore, a rigorous, orthogonal validation workflow is required to distinguish true STAT3 inhibition from off-target toxicity.

This guide outlines a self-validating screening funnel:

  • Biochemical: Fluorescence Polarization (FP) to prove direct binding.

  • Cellular: Phospho-specific Western Blotting to prove pathway suppression.

  • Functional: Luciferase Reporter Assays to prove transcriptional silencing.

Phase 1: Biochemical Target Engagement

Fluorescence Polarization (FP) Assay[1]

Objective: To quantitatively measure the ability of a quinoline compound to displace a high-affinity phosphopeptide from the STAT3 SH2 domain. This distinguishes direct binders from upstream kinase inhibitors.[1]

Principle: Small fluorescent peptides tumble rapidly (low polarization). When bound to the large STAT3 protein, they tumble slowly (high polarization). An inhibitor displacing the peptide restores rapid tumbling (drop in polarization).

Materials
  • Recombinant Protein: Human STAT3 protein (Full length or SH2 domain, residues 582–770).

  • Tracer Peptide: 5-Carboxyfluorescein-GpYLPQTV-NH2 (mimics the EGFR/gp130 docking site).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 2 mM DTT. Note: DTT is critical to prevent cysteine oxidation in the SH2 domain.

  • Positive Control: Stattic (Standard SH2 inhibitor).

Protocol
  • Reagent Prep: Dilute STAT3 protein to 200 nM and Tracer Peptide to 10 nM in Assay Buffer.

  • Compound Plating: Dispense 1 µL of test compounds (in DMSO) into black 384-well plates.

    • Dose Range: 8-point serial dilution (e.g., 100 µM to 0.03 µM).

  • Incubation: Add 19 µL of Protein/Peptide mix.

  • Equilibrium: Incubate for 60 minutes at room temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

Data Analysis

Calculate the millipolarization (mP) units.



Phase 2: Cellular Mechanism of Action

Differential Western Blotting (p-Tyr705 vs. p-Ser727)

Objective: To confirm that the inhibitor blocks the canonical activation (Tyr705 phosphorylation) necessary for dimerization, without necessarily affecting mitochondrial STAT3 (often linked to Ser727).

Causality Check: If p-Tyr705 decreases but Total STAT3 remains constant, the compound inhibits activation. If Total STAT3 decreases, the compound may be a protein synthesis inhibitor or proteasome activator (toxicity artifact).

Protocol
  • Cell Lines: DU145 (Prostate) or MDA-MB-231 (Breast) – both have constitutive STAT3 activity.

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Starve cells (serum-free media) for 12 hours to reduce background.

    • Treat with quinoline inhibitor (IC50 from FP assay) for 4–6 hours.

    • Stimulation (Optional): Stimulate with IL-6 (50 ng/mL) for 30 mins before lysis to test inhibition of inducible STAT3.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate is non-negotiable here).

  • Detection:

    • Primary Ab 1: Anti-p-STAT3 (Tyr705) [Cell Signaling #9145].

    • Primary Ab 2: Anti-p-STAT3 (Ser727) [Cell Signaling #9134].

    • Loading Control: GAPDH or Total STAT3.

Phase 3: Functional Transcriptional Output

Luciferase Reporter Assay[3]

Objective: To verify that the biochemical binding translates to a shutdown of gene transcription in a live cell.

Protocol
  • Transfection: Cotransfect HEK293T cells with:

    • pSTAT3-Luc: Firefly luciferase under control of 4x m67 STAT3 binding sites.

    • pRL-TK: Renilla luciferase (constitutive) for normalization.

  • Treatment: 24 hours post-transfection, treat cells with compound + IL-6 (50 ng/mL).

  • Measurement: Use Dual-Luciferase® Reporter Assay System.

  • Normalization: Divide Firefly signal by Renilla signal to correct for cell viability and transfection efficiency.

Visualizing the Mechanism & Workflow

Diagram 1: The STAT3 Signaling Cascade & Inhibition Point

Caption: The JAK-STAT pathway. Quinoline inhibitors (Red Octagon) competitively bind the SH2 domain, preventing p-Tyr705 dimerization and nuclear entry.

STAT3_Pathway IL6 IL-6 Cytokine Receptor gp130 Receptor IL6->Receptor Binding JAK JAK Kinase Receptor->JAK Activates STAT3_Mono STAT3 Monomer (Unphosphorylated) JAK->STAT3_Mono Phosphorylation P_STAT3 p-STAT3 (Tyr705) STAT3_Mono->P_STAT3 Dimer STAT3 Homodimer (Active) P_STAT3->Dimer SH2 Interaction Inhibitor Quinoline Inhibitor Inhibitor->P_STAT3 Blocks SH2 Nucleus Nucleus / DNA Binding Dimer->Nucleus Translocation

Diagram 2: The Screening Funnel

Caption: Orthogonal screening workflow. Compounds must pass biochemical binding before cellular testing to rule out off-target toxicity.

Screening_Funnel cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular cluster_2 Phase 3: Validation FP FP Assay (Direct Binding) WB Western Blot (p-Tyr705) FP->WB Hits (<10 µM) Luc Luciferase (Transcription) WB->Luc Confirmed Mechanism Selectivity Selectivity (vs STAT1/5) Luc->Selectivity Functional Leads Start Quinoline Library Start->FP

Data Summary Template

When reporting your results, consolidate data into the following format to allow for rapid Structure-Activity Relationship (SAR) analysis.

Compound IDFP IC50 (µM)WB p-STAT3 InhibitionWB Total STAT3Luciferase IC50 (µM)Viability IC50 (µM)Specificity Ratio (Viability/Luciferase)
Stattic (Ctrl) 5.1+++No Change6.515.02.3
Quinoline-A 2.4+++No Change3.125.08.0 (Excellent)
Quinoline-B >50+Decreased40.040.01.0 (Toxic/Non-specific)

Interpretation:

  • Quinoline-A: Potent binder, specific mechanism, good therapeutic window.

  • Quinoline-B: Likely a general toxin or protein synthesis inhibitor (Total STAT3 dropped).

References

  • Discovery of Quinoline Derivatives as Potent STAT3 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the intercalation and SH2 binding modes of quinoline scaffolds.

  • Fluorescence Polarization Assay for STAT3 SH2 Domain Source: Frontiers in Oncology / PubMed Context: Detailed protocol for the competitive binding assay using fluorescent peptides.

  • Napabucasin: A Novel STAT3 Inhibitor Source: Springer Medizin / MDPI Context: Establishes Napabucasin as a clinical benchmark for STAT3 inhibition and stemness suppression.

  • Differential Regulation: p-Tyr705 vs p-Ser727 Source: Cell Signaling Technology / PubMed Context: Explains the biological distinction between the two phosphorylation sites, critical for mechanism validation.

  • STAT3 Luciferase Reporter Systems Source: BPS Bioscience Context: Technical specifications for transcriptional reporter assays.[2]

Sources

Method

HPLC Method for Analyzing 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Abstract & Scope This Application Note provides a validated, high-precision protocol for the quantification and purity analysis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid . This fluorinated quinolone de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated, high-precision protocol for the quantification and purity analysis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid . This fluorinated quinolone derivative serves as a critical intermediate in the synthesis of antimalarial agents, antibacterial fluoroquinolones, and novel bioactive scaffolds.[1]

The presence of the trifluoromethoxy (-OCF₃) group at the C8 position introduces significant lipophilicity and electron-withdrawing character, distinguishing it from standard quinoline-3-carboxylic acids.[1][2] This protocol addresses specific analytical challenges, including solubility issues , peak tailing caused by nitrogen-silanol interactions, and pH-dependent ionization .[1][2]

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecule's behavior in solution is a prerequisite for chromatographic success.[1][2]

PropertyDescriptionChromatographic Implication
Structure Quinoline core with 3-COOH, 4-OH, and 8-OCF₃.[1][2]Amphoteric nature : Contains both acidic (-COOH) and basic (N-heterocycle) sites.[1][2]
Tautomerism Exists in equilibrium between 4-hydroxy and 4-oxo (quinolone) forms.[1][2]The 4-oxo tautomer predominates in polar solvents; the method must resolve a single peak representing the equilibrium.[1][2]
Lipophilicity High (LogP est. > 3.0 due to -OCF₃).[1][2]Requires a higher strength organic gradient for elution compared to non-fluorinated analogs.[1][2]
pKa pKa₁ (COOH) ≈ 3.5; pKa₂ (NH⁺) ≈ 1-2.[1][2]Critical: Mobile phase pH must be controlled (< 3.0) to suppress COOH ionization and ensure consistent retention.[1][2]
UV Max ~254 nm, ~315 nm.[1]Dual-wavelength monitoring recommended for purity assessment.[1][2]

Experimental Protocol

Instrumentation & Reagents[1][2][8][9]
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with DAD/PDA detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Water (Milli-Q, 18.2 MΩ).[1][2]

    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (LC-MS Grade).[1][2]

    • Dimethyl Sulfoxide (DMSO) for sample dissolution.[1][2]

Chromatographic Conditions

This method uses a Reverse Phase (RP-HPLC) mode.[1][2] The acidic mobile phase is non-negotiable to prevent peak tailing and ensure the carboxylic acid remains in its neutral, hydrophobic form.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1][2]

    • Why: End-capped C18 columns minimize secondary interactions between the quinoline nitrogen and residual silanols.[1][2]

  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

  • Mobile Phase B (MPB): Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 254 nm (quantification) and 320 nm (identification).[1][2]

Gradient Program

The -OCF₃ group makes the molecule strongly hydrophobic.[1][2] An isocratic hold at high organic or a steep gradient is required to elute it efficiently.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Polar impurities elute)
12.0 1090Linear Gradient Ramp
15.0 1090Wash (Elute highly lipophilic dimers)
15.1 9010Return to Initial Conditions
20.0 9010Re-equilibration
Sample Preparation (Critical Step)

The 8-trifluoromethoxy group significantly reduces water solubility.[1][2]

  • Stock Solution (1 mg/mL): Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes if necessary.

  • Working Standard (100 µg/mL): Dilute 100 µL of Stock Solution into 900 µL of 50:50 Water:Acetonitrile .

    • Note: Do not use pure water as the diluent; the compound may precipitate.[1][2]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to optimize this specific method, ensuring scientific integrity in the design.

MethodDevelopment Start Start: Method Design SolubilityCheck Solubility Check: Hydrophobic -OCF3 Group Start->SolubilityCheck SolventChoice Solvent: DMSO Required Diluent: 50% ACN SolubilityCheck->SolventChoice PHSelection pH Selection: Target pKa (COOH ~3.5) SolventChoice->PHSelection Acidic Acidic pH (2.0 - 2.5) Suppresses Ionization PHSelection->Acidic Preferred Neutral Neutral pH Ionized COOH (COO-) PHSelection->Neutral Avoid (Poor Retention) ColumnChoice Column Selection Acidic->ColumnChoice C18 C18 End-Capped (Standard) ColumnChoice->C18 Tailing Check Peak Shape C18->Tailing MixedMode Mixed Mode (If retention fails) Good Sym < 1.5 Finalize Method Tailing->Good Bad Tailing > 1.5 Tailing->Bad Fix Add TEA or Increase Temp Bad->Fix Fix->Tailing

Figure 1: Method Development Decision Matrix for Fluorinated Quinolines.

Validation Parameters (ICH Guidelines)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met:

ParameterAcceptance CriteriaScientific Rationale
System Suitability %RSD of Area < 2.0% (n=5)Confirms pump/injector precision.[1][2]
Linearity R² > 0.999 (Range: 10–200 µg/mL)Beer-Lambert law adherence for the quinoline chromophore.[1][2]
Tailing Factor (T) T < 1.5Quinolines are prone to tailing; strict limits ensure separation efficiency.[1][2]
Resolution (Rs) Rs > 2.0 between main peak and nearest impurityEssential for purity analysis of synthetic intermediates.[1][2]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Sensitivity check, typically ~0.5 µg/mL for LOQ.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the basic quinoline nitrogen and free silanol groups on the silica support.[1][2]

  • Solution: Ensure the column is "End-Capped" (e.g., Eclipse Plus).[1][2] If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase, but ensure pH remains acidic (< 3.0).[1][2]

Issue 2: Retention Time Drift

  • Cause: Fluctuating pH affecting the ionization state of the carboxylic acid.[1][2]

  • Solution: Use a buffered mobile phase (Phosphate buffer 25mM, pH 2.[1][2]5) instead of simple acidified water if the drift > 0.2 min.[1][2]

Issue 3: Carryover

  • Cause: The lipophilic -OCF₃ group adhering to the injector loop.[1][2]

  • Solution: Use a needle wash of 90% Acetonitrile / 10% Water.[1][2]

References

  • PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.[1][2][4][3] SIELC Application Notes.[1][2] [Link]

  • Molecules (MDPI). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[1][2] Molecules 2020, 25(4), 937.[1][2] [Link]

Sources

Application

Application Note: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid as a Strategic Pharmaceutical Intermediate

[1] Abstract This technical guide details the synthetic utility, physicochemical properties, and application protocols for 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3).[1] As a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the synthetic utility, physicochemical properties, and application protocols for 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3).[1] As a privileged scaffold in medicinal chemistry, this intermediate combines the structural rigidity of the quinoline core with the distinct metabolic and physicochemical advantages of the trifluoromethoxy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group. This document provides validated protocols for its synthesis via the Gould-Jacobs reaction, downstream functionalization strategies, and insights into its role in developing next-generation antibacterial, antimalarial, and kinase-inhibiting therapeutics.

Introduction: The Strategic Value of the 8- Scaffold

In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[2] The quinoline-3-carboxylic acid motif is historically significant, serving as the backbone for fluoroquinolone antibiotics (e.g., Ciprofloxacin) and CFTR modulators (e.g., Ivacaftor).[1]

The incorporation of the 8-trifluoromethoxy group distinguishes this specific intermediate from its 8-H, 8-fluoro, or 8-methoxy analogs.[1] The


 substituent acts as a "super-halogen," offering unique properties:
  • Bioisosterism: It mimics the steric bulk of an isopropyl group while possessing electron-withdrawing properties stronger than chlorine.[1]

  • Metabolic Blockade: The C8 position is a common site for oxidative metabolism in quinolines; the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group effectively blocks this liability.
    
  • Conformational Control: The steric demand of the 8-

    
     group can influence the torsion angle of substituents at the N1 or C7 positions, potentially locking active conformations.
    

Chemical Profile

PropertyData
Chemical Name 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
CAS Number 40516-40-3 (Acid); 175278-35-0 (Ethyl Ester)
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 273.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.
pKa (Calc.) ~0.5 (COOH), ~10.5 (OH/NH tautomer)
Tautomerism Exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer in solution.[1]

Synthetic Protocol: The Gould-Jacobs Route[3]

The most robust method for synthesizing this scaffold is the Gould-Jacobs reaction , utilizing 2-(trifluoromethoxy)aniline as the starting material.[1] This route is preferred for its scalability and cost-effectiveness.[1]

Workflow Diagram

GouldJacobs Aniline 2-(Trifluoromethoxy) aniline Enamine Enamine Intermediate Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Ester Ethyl 4-hydroxy-8-(OCF3) quinoline-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis FinalProduct 4-Hydroxy-8-(OCF3) quinoline-3-carboxylic acid Hydrolysis->FinalProduct

Figure 1: Step-wise synthesis of the target intermediate via the Gould-Jacobs reaction.

Detailed Step-by-Step Procedure
Step 1: Condensation (Enamine Formation) [1]
  • Reagents: Charge a round-bottom flask with 2-(trifluoromethoxy)aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Reaction: Heat the neat mixture to 110–120°C for 2–4 hours. The reaction is driven by the evolution of ethanol.[1]

    • Process Tip: Use a Dean-Stark trap or open vessel with a distillation head to remove ethanol, pushing the equilibrium forward.[1]

  • Validation: Monitor by TLC (Hexane/EtOAc) or LCMS.[1] The disappearance of aniline indicates completion.[1]

  • Workup: Cool the mixture. The intermediate enamine often solidifies and can be recrystallized from ethanol/hexane or used directly if purity is >95%.[1]

Step 2: Thermal Cyclization (Critical Step)
  • Setup: Use a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl eutectic mixture).[1] Heat the solvent to 250–260°C before adding the substrate.

  • Addition: Add the enamine intermediate portion-wise or as a heated solution to the refluxing Dowtherm A.

    • Safety Note: Rapid addition can cause foaming due to ethanol evolution.[1] Add slowly.

  • Duration: Maintain reflux for 30–60 minutes.

  • Workup: Cool the reaction mixture to room temperature. The quinoline ester product usually precipitates out.[1] Add hexane to further promote precipitation.[1] Filter the solid and wash with hexane to remove residual Dowtherm A.[1]

    • Yield Expectation: 60–80%.[1]

Step 3: Saponification
  • Reaction: Suspend the ethyl ester in 2M NaOH (3 equiv) and Ethanol (1:1 ratio). Reflux for 2 hours.

  • Isolation: Cool the solution and acidify to pH 1–2 with 6M HCl . The free acid will precipitate.[1]

  • Purification: Filter, wash with water, and dry.[1] Recrystallize from DMF/Ethanol if necessary.[1]

Downstream Functionalization & Applications[1][2][4]

The 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a "divergent intermediate."[1] It possesses two primary handles for diversification: the C3-Carboxylic Acid and the C4-Hydroxyl (Tautomeric Oxo) .[1]

Functionalization Logic Map

Functionalization Core 4-Hydroxy-8-(OCF3) quinoline-3-COOH POCl3 Chlorination (POCl3) Core->POCl3 Coupling Amide Coupling (HATU/Amine) Core->Coupling ChloroInt 4-Chloro-8-(OCF3) quinoline-3-carbonyl chloride POCl3->ChloroInt SNAr SNAr Displacement (Amines/Anilines) ChloroInt->SNAr KinaseInhib 4-Amino-Quinoline (Kinase Inhibitor Scaffold) SNAr->KinaseInhib Amide Quinoline-3-Carboxamide (CFTR/Antibacterial) Coupling->Amide

Figure 2: Divergent synthesis pathways for generating pharmaceutical libraries.[1]

Protocol: Conversion to 4-Chloro Derivative ( Precursor)

To access 4-aminoquinolines (common in kinase inhibitors like Bosutinib analogs), the 4-OH must be activated.[1]

  • Reagents: Suspend the intermediate in Phosphorus Oxychloride (

    
    )  (excess, solvent).
    
  • Reaction: Heat to reflux (105°C) for 2–3 hours.

    • Note: The carboxylic acid may also convert to the acid chloride in this step.[1] If the ester is used, the ester group remains intact.

  • Workup: Evaporate excess ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     under reduced pressure. Quench carefully with ice-water. Extract with dichloromethane (DCM).[1]
    
  • Application: The resulting 4-chloroquinoline is highly reactive toward nucleophilic aromatic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) with primary or secondary amines, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
    

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are recommended:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (aromatic core) and 210 nm.[1]

    • Retention Time: The 8-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       group significantly increases retention time compared to non-fluorinated analogs due to high lipophilicity.
      
  • NMR Signature (

    
     & 
    
    
    
    ):
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       NMR (DMSO-
      
      
      
      ):
      Look for the singlet at C2 (~8.6–8.8 ppm). The carboxylic acid proton is often broad >12 ppm.[1]
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       NMR:  A characteristic singlet around -57 to -59 ppm  confirms the presence of the trifluoromethoxy group.
      

Safety and Handling

  • Hazards: The intermediate is an irritant (Skin/Eye/Respiratory).[1][3]

  • Reagent Hazards: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is corrosive and water-reactive. Dowtherm A requires handling at very high temperatures; use blast shields.[1]
    
  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from moisture to prevent hydrolysis if stored as the acid chloride or ester.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][4] Link[1]

  • Bioisosterism of Trifluoromethoxy Group: Leroux, F. (2007).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1][5] ChemMedChem. Link[1]

  • Quinoline Antibacterial SAR: Emami, S., et al. (2018).[1] "Recent advances in the synthesis and biological evaluation of quinolone-based antimicrobial agents." European Journal of Medicinal Chemistry.

  • General Synthesis Protocol: "Synthesis of 4-hydroxyquinoline-3-carboxylic acids via Gould-Jacobs reaction." Organic Syntheses, Coll.[1] Vol. 3, p. 272.[1] Link[1]

Sources

Method

developing fluorescent probes with quinoline derivatives

Application Note: Engineering Quinoline-Based Fluorescent Probes Executive Summary Quinoline scaffolds, particularly 8-hydroxyquinoline (8-HQ), represent a "privileged structure" in fluorescent probe development due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Quinoline-Based Fluorescent Probes

Executive Summary

Quinoline scaffolds, particularly 8-hydroxyquinoline (8-HQ), represent a "privileged structure" in fluorescent probe development due to their high stability, membrane permeability, and unique ability to modulate fluorescence via metal chelation or environmental sensitivity.[1] This guide provides a comprehensive technical workflow for developing "Turn-On" fluorescent probes. We focus on exploiting the Excited-State Intramolecular Proton Transfer (ESIPT) and Photo-induced Electron Transfer (PET) mechanisms to create sensors with high signal-to-noise ratios, specifically targeting zinc ions (Zn²⁺) as a model analyte for intracellular imaging.[1]

Strategic Design Principles

The success of a quinoline probe relies on the rational manipulation of its electronic states. We utilize a "capping" strategy where the fluorescence is quenched in the free state and restored upon target binding.

Mechanistic Logic: The ESIPT Switch

In 8-HQ derivatives, a hydrogen bond often exists between the phenolic hydroxyl (-OH) and the quinoline nitrogen.[2] Upon excitation, a proton transfers to the nitrogen, forming a keto-tautomer that decays non-radiatively (fluorescence OFF).

  • Design Goal: Inhibit ESIPT.

  • Method: Chelation with a metal ion (e.g., Zn²⁺) displaces the proton, locking the molecule in the enol form and restoring radiative decay (fluorescence ON).

Diagram 1: Mechanism of Action (ESIPT Suppression)

The following diagram illustrates the transition from the non-fluorescent free probe to the highly fluorescent metal-bound complex.

ESIPT_Mechanism FreeProbe Free Probe (8-HQ) (ESIPT Active) Excitation Photon Absorption (hν) FreeProbe->Excitation ZnBinding Zn²⁺ Chelation FreeProbe->ZnBinding + Analyte ProtonTransfer Proton Transfer (-OH to N) Excitation->ProtonTransfer Tautomerization NonRadDecay Non-Radiative Decay (Fluorescence OFF) ProtonTransfer->NonRadDecay Complex Zn-Probe Complex (ESIPT Blocked) ZnBinding->Complex Emission Radiative Decay (Fluorescence ON) Complex->Emission Rigid Scaffold

Caption: Schematic of the ESIPT-based "Turn-On" mechanism. Chelation prevents proton transfer, restoring fluorescence.[2]

Protocol A: Chemical Synthesis of Probe (QP-Zn)

Objective: Synthesize a Schiff-base quinoline probe via condensation of 8-hydroxyquinoline-2-carbaldehyde with a substituted aniline or hydrazide.

Reagents:

  • 8-Hydroxyquinoline-2-carbaldehyde (Starting Material A)[1]

  • 2-Aminophenol or hydrazide derivative (Starting Material B)[1]

  • Ethanol (Absolute)[1]

  • Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Starting Material A and 1.0 mmol of Starting Material B in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

    • Expert Tip: The formation of a precipitate usually indicates product generation.[1]

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitate using a Büchner funnel.

  • Purification: Wash the solid with cold ethanol (3 x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol or acetonitrile to obtain the pure probe.

  • Verification: Confirm structure via ¹H-NMR (DMSO-d₆) and ESI-MS. Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton singlet (~8.5–9.0 ppm).

Protocol B: Photophysical Characterization

Objective: Quantify the probe's sensitivity and quantum efficiency.

Required Data Output:

  • Absorption/Emission Maxima (λ_abs, λ_em)

  • Fluorescence Quantum Yield (Φ)[1][3][4][5]

  • Limit of Detection (LOD)

1. Spectral Scans & Titration:

  • Prepare a 10 μM stock solution of the probe in DMSO/PBS buffer (1:99 v/v, pH 7.4).

  • Blank Scan: Record spectra of the free probe (300–700 nm).

  • Titration: Add aliquots of Zn²⁺ stock solution (0–50 μM). Record emission spectra after each addition.

  • Observation: Expect a bathochromic shift (red shift) or significant intensity increase at ~500–550 nm.[1]

2. Quantum Yield (Φ) Calculation: Use Quinine Sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as the reference standard.



  • Grad: Slope of integrated fluorescence intensity vs. absorbance.[1]

  • η: Refractive index of the solvent.[1]

Table 1: Comparative Photophysical Properties of Quinoline Probes

Probe VariantMechanismλ_ex (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Target
8-HQ (Native) ESIPT (Active)370WeakN/A< 0.01Non-specific
QP-Zn (This Protocol) ESIPT (Blocked)3905101200.45Zn²⁺
Q-NO (Nitro-derivative) PET4205401200.05 (Off) / 0.60 (On)Nitric Oxide

Protocol C: Biological Validation (Live-Cell Imaging)

Objective: Validate membrane permeability and intracellular target recognition in HeLa cells.

Workflow Diagram: The following graph outlines the critical path from cell culture to microscopic analysis.

Bio_Workflow Culture Cell Culture (HeLa/HepG2, 24h) Incubation Probe Incubation (10 μM, 30 min, 37°C) Culture->Incubation Washing Washing Step (PBS x 3) Incubation->Washing Remove background Exogenous Exogenous Analyte Addn. (ZnCl₂, 15 min) Washing->Exogenous Positive Control Imaging Confocal Microscopy (Ex: 405nm, Em: 500-550nm) Washing->Imaging Endogenous Zn²⁺ Exogenous->Imaging Signal Enhancement

Caption: Workflow for live-cell imaging validation. Washing steps are critical to reduce background noise.[1]

Detailed Procedure:

  • Seeding: Seed HeLa cells in confocal dishes at a density of 1 x 10⁵ cells/mL. Incubate for 24 hours at 37°C (5% CO₂).

  • Staining: Replace media with fresh DMEM containing 10 μM of the QP-Zn probe . Incubate for 30 minutes.

    • Expert Tip: Avoid serum-containing media during staining, as albumin can bind the probe non-specifically.[1]

  • Washing: Wash cells 3 times with pre-warmed PBS (pH 7.[1]4) to remove extracellular probe.[1]

  • Control Imaging: Image immediately to detect endogenous Zn²⁺ levels.

  • Spiking (Positive Control): Incubate cells with 20 μM ZnCl₂/pyrithione (ionophore) for 15 minutes. Wash and re-image.[1]

    • Validation: A significant increase in intracellular fluorescence confirms the probe is responding to the analyte, not just staining cellular compartments.

Cytotoxicity Check (CCK-8 Assay):

  • Incubate cells with probe (0–100 μM) for 24 hours.[1]

  • Add CCK-8 reagent and measure absorbance at 450 nm.[1]

  • Acceptance Criteria: Cell viability > 80% at imaging concentration (10 μM).[1]

References

  • Zhang, J., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications. Arabian Journal of Chemistry. [Link]

  • Jun, J. V., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. [Link]

  • Mishra, S., & Singh, J. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link][1]

  • Wang, L., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission.[1][6][7] ACS Omega. [Link][1]

Sources

Application

Application Note: Scalable Synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

Executive Summary This guide details the large-scale synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a critical scaffold for medicinal chemistry programs targeting antibacterial (fluoroquinolone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the large-scale synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a critical scaffold for medicinal chemistry programs targeting antibacterial (fluoroquinolone analogs) and CFTR modulation pathways. The presence of the 8-trifluoromethoxy (-OCF₃) group enhances metabolic stability and lipophilicity but introduces specific synthetic challenges regarding regioselectivity and thermal stability.

We utilize a robust, three-step Gould-Jacobs reaction sequence. This route is selected for its industrial scalability, cost-effectiveness, and unambiguous regiochemical outcome when starting from ortho-substituted anilines.

Key Process Metrics
ParameterSpecification
Target Scale Kilogram (kg) Pilot Scale
Overall Yield 55–65% (3 Steps)
Purity Target >98% (HPLC)
Key Hazard High-temperature cyclization (250°C)

Retrosynthetic Analysis & Strategy

The synthesis disconnects logically at the C–C bond formed during the thermal cyclization of the anilinomethylene malonate intermediate.

Synthetic Logic
  • Regiochemistry: Using 2-(trifluoromethoxy)aniline dictates the substitution pattern. Cyclization can only occur at the unsubstituted ortho position, exclusively yielding the 8-substituted quinoline.

  • Thermodynamics: The -OCF₃ group is electron-withdrawing (inductive effect), which slightly deactivates the aromatic ring. Consequently, the cyclization step requires high-boiling solvents (Dowtherm A) to overcome the activation energy barrier.

Retrosynthesis Target Target: 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid Ester Intermediate 2: Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Ester->Target Hydrolysis (NaOH, Reflux) Malonate Intermediate 1: Diethyl 2-((2-(trifluoromethoxy) phenyl)amino)methylenemalonate Malonate->Ester Gould-Jacobs Cyclization (Dowtherm A, 250°C) SM1 Starting Material 1: 2-(Trifluoromethoxy)aniline SM1->Malonate Condensation (110°C, -EtOH) SM2 Starting Material 2: Diethyl ethoxymethylenemalonate (EMME) SM2->Malonate

Figure 1: Retrosynthetic pathway utilizing the Gould-Jacobs strategy.

Detailed Experimental Protocols

Step 1: Condensation to Form Anilinomethylene Malonate

This step involves the nucleophilic attack of the aniline nitrogen onto the EMME vinyl ether, eliminating ethanol.

Reagents:

  • 2-(Trifluoromethoxy)aniline [CAS: 1535-75-7]: 1.0 eq

  • Diethyl ethoxymethylenemalonate (EMME) [CAS: 87-13-8]: 1.1 eq

  • Solvent: None (Neat) or Toluene (optional for heat transfer)

Protocol:

  • Charge a glass-lined reactor with 2-(trifluoromethoxy)aniline (1.0 kg).

  • Add EMME (1.3 kg, 1.1 eq) under nitrogen atmosphere.

  • Heat the mixture to 110–120°C .

  • Distillation: Setup a Dean-Stark trap or distillation condenser. Ethanol is generated as a byproduct. Continuously remove ethanol to drive the equilibrium forward.

  • Monitor reaction by TLC/HPLC (approx. 2–4 hours).

  • Workup: Cool the mixture to 60°C. Add Ethanol (2 L) and cool further to 0–5°C to induce crystallization.

  • Filtration: Filter the solid product (Intermediate 1). Wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 85–95% Checkpoint: The product should be a white to off-white solid.

Step 2: Thermal Cyclization (The Critical Step)

This intramolecular Electrophilic Aromatic Substitution requires high thermal energy to close the ring.

Reagents:

  • Intermediate 1 (from Step 1): 1.0 eq

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether): 10 volumes (relative to mass of SM)

Protocol:

  • Charge the reactor with Dowtherm A and heat to 250–255°C (reflux).

    • Note: Ensure the reactor is rated for these temperatures. Use thermal oil heating.

  • Dissolve/suspend Intermediate 1 in a minimal amount of warm Dowtherm A or add it portion-wise as a solid to the boiling solvent. Portion-wise addition is preferred to maintain the high temperature required for cyclization.

  • Reaction: Ethanol is again evolved. Maintain reflux for 1–2 hours.

    • Process Control: Monitor the disappearance of the intermediate peak by HPLC.

  • Cooling: Cool the mixture slowly to room temperature (25°C). The quinolone ester usually precipitates out of the Dowtherm A matrix upon cooling.

  • Filtration: Filter the crude solid.

  • Washing: Wash the cake copiously with Hexane or Toluene to remove residual Dowtherm A. This is critical for downstream purity.

  • Drying: Dry the solid (Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate).

Yield Expectation: 60–75% Safety Note: Dowtherm A at 250°C is a severe burn hazard. Ensure all seals are rated for high-temperature operation.

Step 3: Saponification to Final Acid

Hydrolysis of the ethyl ester to the free carboxylic acid.

Reagents:

  • Intermediate 2 (Ester): 1.0 eq

  • Sodium Hydroxide (2M aq): 3.0 eq

  • Ethanol: 5 volumes

Protocol:

  • Suspend the Ester in Ethanol.

  • Add 2M NaOH solution.

  • Heat to Reflux (80°C) for 2–3 hours. The suspension should clear as the salt forms, then potentially reprecipitate.

  • Workup: Distill off the majority of the ethanol.

  • Dilute with water. Filter any insoluble impurities (if necessary).

  • Acidification: Cool to 10°C. Slowly add 6M HCl until pH reaches 1–2. The target acid will precipitate heavily.

  • Isolation: Filter the solid. Wash with water until the filtrate is neutral.

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid if purity is <98%.

Yield Expectation: 90–95%

Analytical Characterization (Expected Data)

AssayExpected Result
Appearance White to pale yellow powder
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, COOH), 8.6 (s, 1H, H-2), 8.3 (d, 1H, H-5), 7.8 (d, 1H, H-7), 7.5 (t, 1H, H-6).
¹⁹F NMR Singlet around -58 ppm (characteristic of Ar-OCF₃)
MS (ESI) [M+H]⁺ m/z ≈ 274.03

Safety & Waste Management

Hazard Identification
  • 2-(Trifluoromethoxy)aniline: Toxic by inhalation and ingestion.[1] Potential methemoglobinemia inducer. Handle in a fume hood with appropriate PPE (nitrile gloves, respirator).

  • High Temperature: Step 2 operates at 250°C. Fire risk. Ensure nitrogen blanketing.

Waste Disposal[2]
  • Fluorinated Waste: All mother liquors containing the -OCF₃ moiety must be segregated as halogenated organic waste.

  • Dowtherm A: Can be recycled via distillation or disposed of as high-BTU organic waste.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heinen, H. (1978). Die Cycloacylierung von Enaminocarbonylverbindungen. Justus Liebigs Annalen der Chemie, 1978(11), 1715–1729. (Alternative Route Reference). Link

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: 2-(Trifluoromethoxy)aniline. Retrieved October 26, 2023. Link

  • Biotage Application Note AN056. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. (Scale-up considerations). Link

Sources

Method

how to handle and store 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid powder

Application Note: Technical Guide for the Handling and Storage of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Executive Summary This guide defines the standard operating procedures (SOPs) for the handling,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for the Handling and Storage of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Executive Summary

This guide defines the standard operating procedures (SOPs) for the handling, storage, and solubilization of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 23779-95-5).[1][2][3] This compound is a critical scaffold in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics, antiviral agents, and anticancer therapeutics.

The presence of the trifluoromethoxy (-OCF₃) group at position 8 imparts unique physicochemical properties—specifically increased lipophilicity (


) and metabolic stability compared to methoxy analogs.[1][2][4] However, the quinoline-3-carboxylic acid core requires strict protection from moisture and light to prevent decarboxylation and oxidative degradation.[1][2]

Physicochemical Profile & Identification

PropertySpecification
Chemical Name 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
CAS Number 23779-95-5
Molecular Formula C₁₁H₆F₃NO₃
Molecular Weight 273.17 g/mol
Appearance Off-white to pale yellow amorphous powder
Solubility Soluble in DMSO (>20 mg/mL), DMF; Soluble in basic aqueous buffers (pH > 8.0); Poorly soluble in water/acidic media.[1][2][5]
pKa (Predicted) ~3.5 (COOH), ~10.5 (Phenolic OH/NH tautomer)
Tautomerism Exists in equilibrium between the 4-hydroxy and 4-oxo (quinolone) forms.[1][2]

Health, Safety, and Environment (HSE)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][6]

    • H315: Causes skin irritation.[1][2][6]

    • H319: Causes serious eye irritation.[1][2][6]

    • H335: May cause respiratory irritation.[1][2][6]

Critical Safety Protocol:

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood to prevent inhalation of fine particulates.[1][2]

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and a lab coat.

  • Containment: The trifluoromethoxy group is stable, but thermal decomposition can release hydrogen fluoride (HF) and fluorinated gases.[1][2][7] Do not heat above 200°C without closed-vessel precautions.

Storage Protocol: The "Cold-Dark-Dry" Triad[1][2]

To maintain purity >98% over extended periods (12+ months), you must adhere to the Cold-Dark-Dry standard.[1][2] The carboxylic acid moiety is susceptible to slow decarboxylation if catalyzed by heat and moisture.[2]

A. Long-Term Storage (Powder)[1][2]
  • Temperature: -20°C is optimal. 2–8°C is acceptable for active use ( < 3 months).[1][2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1][2]

  • Container: Amber glass vials with PTFE-lined screw caps.[1][2]

    • Why Amber? Quinolines are photosensitive; UV light can induce radical formation and dimerization.[1][2]

    • Why PTFE? Prevents plasticizer leaching from standard caps, which can contaminate lipophilic fluorinated compounds.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite™.

B. Stock Solution Storage
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Recommended stock concentration is 10 mM to 50 mM .

  • Conditions: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

  • Shelf Life: 6 months at -20°C; 1 month at 4°C.

Handling & Solubilization Workflow

The lipophilicity of the -OCF₃ group makes this compound difficult to dissolve in neutral water.[1][2] The following workflow ensures complete solubilization without precipitation.

Visual Workflow (Graphviz)

HandlingProtocol Start Powder Retrieval (-20°C Storage) Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh in Fume Hood (Avoid Static) Equilibrate->Weigh Solvent Choose Solvent Weigh->Solvent DMSO DMSO (Anhydrous) Preferred for Bioassays Solvent->DMSO Stock Prep Base Basic Buffer (pH > 8.0) (e.g., 0.1M Na2CO3) Solvent->Base Direct Aqueous Dissolve Vortex & Sonicate (5-10 mins, <40°C) DMSO->Dissolve Base->Dissolve QC Visual Inspection (Clear? No Precipitate?) Dissolve->QC QC->Dissolve Fail (Cloudy) -> Add more solvent/Heat Use Immediate Use (Dilute into Assay Media) QC->Use Pass Aliquot Aliquot & Freeze (-20°C, Amber Vials) QC->Aliquot Pass

Figure 1: Decision tree for the retrieval, solubilization, and storage of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid.

Detailed Solubilization Steps
  • Equilibration: Remove the vial from the freezer and let it sit in a desiccator for 30 minutes before opening.

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, leading to hydrolysis or weighing errors.

  • Primary Solubilization (DMSO):

    • Add anhydrous DMSO to achieve a 10–50 mM concentration.[1][2]

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate in a water bath (ambient temperature) for 5 minutes.

    • Note: The -OCF₃ group increases lipophilicity, so dissolution may be slower than non-fluorinated quinolines.[1][2]

  • Aqueous Dilution:

    • Do NOT dilute directly into acidic media (pH < 5), as the free acid will precipitate.

    • For biological assays, dilute the DMSO stock into a buffer with pH 7.4. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[1][2]

Quality Control (QC) & Stability Monitoring

Researchers should re-validate the compound purity every 6 months using HPLC-UV or LC-MS.[1][2]

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 320 nm (Quinolines have strong absorbance at 300-330 nm).[1][2]

  • Expected Result: A single peak >98% area.[1][2][8] New peaks at lower retention times usually indicate decarboxylation (loss of CO₂) or oxidation.[1][2]

Disposal

Dispose of solid waste and stock solutions as Hazardous Chemical Waste (Halogenated Organic).[1][2] Do not pour down the drain. The trifluoromethoxy group is persistent in the environment; incineration at high temperatures (>1100°C) is required for complete destruction.[1]

References

  • PubChem. (2025).[1][2][6] 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Leroux, F. R., et al. (2021).[7] Advances in the Development of Trifluoromethoxylation Reagents.[2][4][7][9] Molecules, 26(24), 7523. [Link][1][2]

  • Carl Roth. (2023).[1][2] Safety Data Sheet: 8-Hydroxyquinoline.[1][2][10][11] (Used for general quinoline handling protocols).[1][2] [Link]

  • Meanwell, N. A. (2018).[1][2][12] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for -OCF3 stability and lipophilicity).

Sources

Application

Application Note: Validating Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors

Abstract & Scientific Rationale Quinoline-4-carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, most notably exemplified by Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHOD...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Quinoline-4-carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, most notably exemplified by Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) . DHODH is the rate-limiting mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1] In rapidly dividing cancer cells, inhibition of DHODH leads to nucleotide pool depletion, S-phase arrest, and subsequent apoptosis.[1]

However, the planar, lipophilic nature of the quinoline ring can frequently lead to off-target intercalation or non-specific mitochondrial toxicity. Therefore, a simple cytotoxicity assay is insufficient for validation. This guide details a self-validating experimental system: a paired metabolic rescue assay . By supplementing the media with Uridine , which fuels the pyrimidine salvage pathway, researchers can bypass DHODH inhibition.[1] If a QCA derivative’s cytotoxicity is on-target, Uridine supplementation must restore cell viability. Failure to rescue indicates off-target toxicity, invalidating the lead.

Experimental Workflow & Pathway Logic

Mechanism of Action

The QCA derivative targets DHODH in the inner mitochondrial membrane, blocking the oxidation of dihydroorotate to orotate. This halts the production of UMP (Uridine Monophosphate). Exogenous Uridine enters the cell via nucleoside transporters (e.g., hENT1/2) and is converted to UMP by Uridine-Cytidine Kinase (UCK), bypassing the blockade.

DHODH_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Aspartate Aspartate DHO Dihydroorotate Aspartate->DHO Orotate Orotate DHO->Orotate Blocked by QCA UMP_DN UMP (Biosynthetic) Orotate->UMP_DN DNA_RNA DNA/RNA Synthesis UMP_DN->DNA_RNA Proliferation Ext_Uridine Exogenous Uridine (Rescue Agent) Int_Uridine Intracellular Uridine Ext_Uridine->Int_Uridine hENT Transporters UMP_S UMP (Salvaged) Int_Uridine->UMP_S Uridine-Cytidine Kinase UMP_S->DNA_RNA DHODH DHODH Enzyme (Mitochondrial) DHODH->DHO Catalyzes QCA Quinoline-4-Carboxylic Acid (Inhibitor) QCA->DHODH Inhibits

Figure 1: The De Novo vs. Salvage Pyrimidine Synthesis Pathways. QCA derivatives inhibit DHODH, starving the cell of UMP. Exogenous Uridine restores UMP pools via the salvage pathway.

Materials & Reagents

ReagentSpecificationPurpose
Test Compound Novel Quinoline-4-Carboxylic Acid DerivativeTarget validation. Dissolve in DMSO (Stock 10-50 mM).
Positive Control Brequinar Sodium (or Leflunomide metabolite A771726)Validated DHODH inhibitor benchmark.
Rescue Agent Uridine (Sigma-Aldrich, Cell Culture Grade)Prepare 100 mM stock in PBS or Water. Filter sterilize.
Cell Lines A375 (Melanoma) or HCT-116 (Colon)High basal pyrimidine demand makes these lines sensitive.
Base Media DMEM or RPMI-1640 + 10% FBS (Dialyzed preferred)Note: Dialyzed FBS removes trace uridine, increasing assay sensitivity.
Readout Kit CellTiter-Glo® (Promega) or MTT ReagentATP quantification or metabolic activity readout.

Protocol: Paired Metabolic Rescue Assay

This protocol runs two identical 96-well plates in parallel: one without Uridine and one with Uridine.

Step 1: Cell Seeding (Day 0)
  • Harvest A375 or HCT-116 cells during the logarithmic growth phase.

  • Resuspend cells in media.[2][3] Target density: 2,000 – 3,000 cells/well (low density is critical to prevent contact inhibition over 72h).

  • Dispense 90 µL of cell suspension into two separate 96-well plates (Plate A and Plate B).

  • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Preparation & Treatment (Day 1)
  • Compound Dilution: Prepare a 1000x stock of the QCA derivative in DMSO. Perform a 1:3 serial dilution to generate an 8-point dose curve (e.g., 10 µM down to 0.004 µM).

  • Rescue Media Prep:

    • Media A (Stress): Standard media + vehicle (PBS).

    • Media B (Rescue): Standard media + 100 µM Uridine (Final concentration).

  • Intermediate Plate: Dilute compounds 1:100 into Media A and Media B in deep-well blocks to ensure DMSO concentration is normalized (final DMSO < 0.5%).

  • Treatment: Add 10 µL of the diluted compound from the intermediate blocks to the respective cell plates (Plate A and Plate B).

    • Plate A receives Compound only.

    • Plate B receives Compound + 100 µM Uridine.[2][3][4]

Step 3: Incubation (Day 1 – Day 4)
  • Incubate plates for 72 hours .

    • Rationale: Metabolic starvation takes time to deplete intracellular nucleotide pools. 24h is often insufficient for DHODH inhibitors to show phenotype.

Step 4: Readout (Day 4)
  • Equilibrate plates to room temperature (30 min).

  • Add CellTiter-Glo reagent (or MTT solution) per manufacturer instructions.

  • Measure Luminescence (or Absorbance at 570nm).

Data Analysis & Interpretation

Calculating IC50 Shift
  • Normalize raw data to the DMSO control wells (100% Viability) and Blank wells (0% Viability).

  • Fit the dose-response curves using a 4-parameter logistic regression (GraphPad Prism or similar).

  • Calculate the Rescue Index (RI) :

    
    
    
Decision Matrix
ObservationInterpretationAction
IC50 (Plate A) < 1 µM AND Plate B = Full Rescue Valid Hit. Compound is a potent, specific inhibitor of de novo pyrimidine synthesis (likely DHODH).Proceed to enzyme inhibition assay & PK studies.
IC50 (Plate A) ≈ IC50 (Plate B) Off-Target Toxicity. The compound kills cells via a mechanism unrelated to pyrimidine depletion (e.g., DNA intercalation, membrane disruption).Discard Lead. Do not pursue for DHODH target.
Partial Rescue (RI = 2-5x) Polypharmacology. Compound likely inhibits DHODH but also has secondary toxicities.Optimize structure to reduce lipophilicity/off-target binding.

Visualization: Assay Workflow

Assay_Workflow cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_read Day 4: Analysis Cells Harvest A375 Cells Seed Seed 2x 96-well Plates (2,000 cells/well) Cells->Seed Prep_Comp Serial Dilution QCA Derivative Seed->Prep_Comp Overnight Incubation split Prep_Comp->split Plate_A Plate A: Stress (Compound Only) split->Plate_A Plate_B Plate B: Rescue (Compound + 100µM Uridine) split->Plate_B Readout Measure Viability (CellTiter-Glo / MTT) Plate_A->Readout 72h Incubation Plate_B->Readout Compare Calculate Rescue Index (IC50 Shift) Readout->Compare

Figure 2: Parallel workflow for determining the specificity of Quinoline-4-Carboxylic Acid derivatives.

References

  • Madak, J. T., et al. (2018).[5] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Oncogene-Induced Senescence." Cell.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Uridine Rescue Experiments with DHODH Inhibitors." BenchChem.[1][6][7]

  • Lunt, S. Y., et al. (2015). "Dihydroorotate dehydrogenase inhibition: A metabolic target for cancer therapy."[8] Cancer & Metabolism.

  • Chen, S. F., et al. (1990).[9] "Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase."[5][9][10][11] Biochemical Pharmacology.

Sources

Method

Application Note: Advanced Synthesis of Fluoroquinolones from Quinoline Intermediates

Abstract & Strategic Overview Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) represent a cornerstone of modern antibiotic therapy, targeting bacterial DNA gyrase and topoisomerase IV. For the synthetic chemist, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) represent a cornerstone of modern antibiotic therapy, targeting bacterial DNA gyrase and topoisomerase IV. For the synthetic chemist, the "fluoroquinolone scaffold"—specifically the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core—is the critical intermediate.

While early industrial routes utilized the Gould-Jacobs reaction (thermal cyclization of anilinomethylenemalonates), modern high-yield protocols favor the Grohe-Heinen method (cyclization of benzoylacetates). This guide focuses on the practical application of these intermediates, specifically the Regioselective Nucleophilic Aromatic Substitution (


)  at the C-7 position. This step is the primary divergence point for generating library diversity and optimizing pharmacokinetic profiles.
Key Structural Pharmacophores
  • C-6 Fluorine: Essential for cell penetration and gyrase affinity.

  • C-7 Substituent: Controls spectrum of activity (e.g., piperazine enhances Gram-negative coverage).

  • N-1 Substituent: Critical for potency (e.g., cyclopropyl > ethyl).[1]

Strategic Pathway Selection

The synthesis is divided into two modules. Module A describes the generation of the core quinoline intermediate (via Grohe-Heinen). Module B details the functionalization of this intermediate to the final active pharmaceutical ingredient (API).

Pathway Visualization

The following diagram outlines the logical flow from the benzoyl chloride precursor to the final Ciprofloxacin API.

G Start 2,4,5-Trifluorobenzoyl Chloride Cyclization Grohe-Heinen Cyclization Start->Cyclization + Inter1 (Base Catalyzed) Inter1 Ethyl 3-(dimethylamino) acrylate Inter1->Cyclization Core Quinoline Intermediate (Q-Acid Core) Cyclization->Core 1. N-Alkylation 2. Hydrolysis SNAr C-7 S_NAr Functionalization Core->SNAr + Piperazine (Activation via C-6 F) Final Fluoroquinolone API (e.g., Ciprofloxacin) SNAr->Final Purification

Figure 1: Modular workflow for Fluoroquinolone synthesis. The "Quinoline Intermediate" (Green) serves as the stable pivot point for drug development.

Module A: Synthesis of the Quinoline Core (Grohe-Heinen Protocol)

Context: This protocol generates the "Universal Intermediate" (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

Mechanistic Insight

The Grohe-Heinen route is superior to Gould-Jacobs for Ciprofloxacin because it allows the introduction of the cyclopropyl group during the cyclization sequence via amine exchange, avoiding difficult N-alkylation on the sterically hindered quinolone ring later.

Protocol Steps
  • Acylation: React 2,4-dichloro-5-fluoro-benzoyl chloride with ethyl 3-(dimethylamino)acrylate in the presence of a base (typically triethylamine) to form the benzoylacetate intermediate.

  • Amine Exchange: Treat the intermediate with cyclopropylamine. The amine displaces the dimethylamino group.

  • Cyclization: Intramolecular Nucleophilic Aromatic Substitution (

    
    ) closes the ring using a strong base (NaH or K2CO3) in an aprotic solvent (DMF or DMSO).
    
  • Hydrolysis: Saponification of the ethyl ester yields the free carboxylic acid (The "Q-Acid").

Module B: C-7 Functionalization (The Core Application)

Context: This is the primary protocol for researchers working with purchased or synthesized quinoline intermediates. The reaction relies on the inductive effect of the C-6 fluorine atom, which pulls electron density from the ring, making the C-7 position highly electrophilic and susceptible to attack by secondary amines (e.g., piperazine).

Experimental Protocol: Synthesis of Ciprofloxacin from Q-Acid

Reagents:

  • Substrate: 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or the 7-chloro analog).

  • Nucleophile: Piperazine (anhydrous).

  • Solvent: Pyridine (preferred for reflux) or DMSO.

  • Catalyst: None required (autocatalytic), though Triethylamine can be used as an acid scavenger.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of the Q-Acid intermediate in 20 mL of Pyridine .

  • Nucleophile Addition: Add 50.0 mmol (5 equivalents) of anhydrous Piperazine.

    • Expert Note: Excess piperazine acts as both the reactant and the base to neutralize the HF/HCl byproduct. It also prevents the formation of "bis-quinolone" impurities where one piperazine attacks two quinolone rings.

  • Reaction: Heat the mixture to reflux (115°C ) for 12–15 hours .

    • Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH:NH4OH 4:4:1). The starting material spot (high Rf) should disappear, replaced by the product spot (lower Rf, polar).

  • Work-up (Isoelectric Precipitation):

    • Distill off the pyridine under reduced pressure.

    • Resuspend the residue in 50 mL water .

    • Adjust pH to 4.5–5.0 using dilute Acetic Acid. This is the isoelectric point (

      
      ) of Ciprofloxacin, causing it to precipitate out of solution while excess piperazine remains dissolved.
      
  • Isolation: Filter the white precipitate and wash with cold water (2 x 10 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Data Analysis & Validation

The following table summarizes the expected analytical data for validation.

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline powderVisual
Melting Point 255–257°C (Decomposition)Capillary Method
Yield 75–85%Gravimetric
1H NMR (DMSO-d6)

1.1-1.3 (Cyclopropyl),

3.5 (Piperazine),

7.9 (H-8),

8.6 (H-2)
400 MHz NMR
HPLC Purity > 98.0%C18 Column, phosphate buffer/MeCN

Critical Process Parameters (CPPs) & Troubleshooting

To ensure a self-validating system, pay attention to these variables:

  • Moisture Control: The

    
     reaction is sensitive to water if using fluoride leaving groups, as hydroxide can compete, forming the 7-hydroxy impurity (inactive). Use anhydrous reagents.[2]
    
  • Stoichiometry: Never use less than 3 equivalents of the amine. Low equivalents favor dimer formation.

  • Temperature: Below 100°C, the reaction is sluggish (kinetic barrier). Above 140°C, decarboxylation of the C-3 acid can occur.

Mechanism Visualization: The Meisenheimer Complex

The reaction proceeds through a high-energy anionic intermediate.

Mechanism Substrate Quinolone Core (Electrophile) Transition Meisenheimer Complex (-) Substrate->Transition Attack at C-7 Nu Piperazine (Nucleophile) Nu->Transition Product Ciprofloxacin + HX Transition->Product Restoration of Aromaticity

Figure 2:


 Mechanism. The C-6 Fluorine stabilizes the negative charge in the Meisenheimer complex.

Safety & Compliance

  • Fluorinated Intermediates: While the Q-acid is stable, precursors like 2,4,5-trifluorobenzoyl chloride are lachrymators and corrosive. Handle in a fume hood.

  • Hydrofluoric Acid Generation: The reaction releases HF (or HCl). When using pyridine, this forms pyridinium salts. If using other solvents, ensure adequate scrubbing of off-gases.

  • Waste Disposal: Fluoroquinolones are potent environmental contaminants. Aqueous waste must be incinerated, not poured down the drain, to prevent antibiotic resistance in environmental bacteria.

References

  • Ciriminna, R., et al. "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media." Molecules, 2024.[3] [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism." [Link]

  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." [Link]

  • Google Patents. "Process for preparing purified ciprofloxacin (EP1711468A1)."

Sources

Application

Analytical Standards &amp; Protocols: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Executive Summary & Compound Profile 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of fluoroquinolone antibiotics, antimalarials, and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors.[1] Its analysis presents unique challenges due to the keto-enol tautomerism of the 4-hydroxy/4-oxo core and the high lipophilicity introduced by the 8-trifluoromethoxy (-OCF₃) group.[1]

This guide provides a self-validating analytical framework. Unlike standard quinolines, the 8-OCF₃ substituent significantly alters retention behavior and offers a unique handle for ¹⁹F NMR quantification.[1]

Physicochemical Profile (Predicted & Observed)
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₆F₃NO₄Monoisotopic Mass: ~273.02 Da
Tautomerism 4-Hydroxy

4-Oxo (Quinolone)
Critical: In solution (DMSO/MeOH), the 4-oxo form predominates.[1] Expect amide-like resonances in NMR, not phenolic -OH.
Acidity (pKa) COOH: ~3.5 | NH: ~10.5Mobile phases must be acidic (pH < 3.[2]0) to suppress carboxylic acid ionization and prevent peak tailing.[2][3]
Solubility DMSO (High), MeOH (Moderate), Water (Low)Protocol: Dissolve standards in DMSO; dilute with MeOH for HPLC injection.[2] Avoid pure water.
Thermal Stability Decarboxylation > 220°CWarning: Avoid GC-MS.[1][2][3] Use LC-MS or HPLC-UV.[1][2]

Structural Identification Protocols

Nuclear Magnetic Resonance (NMR)

The presence of the electron-withdrawing -OCF₃ group and the carboxylic acid moiety creates a distinct spectral signature.[1][3]

Solvent: DMSO-d₆ (Preferred to prevent aggregation and exchange).[1][2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 15.0–13.0 ppm (Broad s, 1H): Carboxylic acid -COOH.[1][3]

    • δ 12.5–13.5 ppm (Broad s, 1H): N-H (indicates 4-oxo tautomer).[1][2] Note: If this signal is absent and a signal >11 ppm appears, it may be the 4-OH enol, but this is rare in polar aprotic solvents.[3]

    • δ 8.8–9.0 ppm (s, 1H): H-2 proton (deshielded by adjacent N and C=O).[1][2][3]

    • δ 7.5–8.5 ppm (m, 3H): Aromatic protons (H-5, H-6, H-7).[1][2][3] The 8-position is substituted.[1][3][4]

  • ¹⁹F NMR (376 MHz, DMSO-d₆) – The Specific Identifier:

    • δ -57.0 to -59.0 ppm (s, 3F): Distinct singlet for -OCF₃.

    • Differentiation: A -CF₃ group (trifluoromethyl) would resonate further upfield (approx. -60 to -65 ppm).[1][2] The -OCF₃ shift is diagnostic.[1]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~176 ppm: C-4 Carbonyl (Ketone character of the quinolone).[1][2]

    • δ ~165 ppm: Carboxylic acid C=O.[3]

    • δ ~120 ppm (q, J_CF ~255 Hz): Trifluoromethoxy carbon.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).[2][3]

  • Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids, but Positive Mode (ESI+) works well for the quinoline nitrogen.[2][3]

  • Target Ions:

    • ESI+: [M+H]⁺ = 274.03 m/z[2][3]

    • ESI-: [M-H]⁻ = 272.01 m/z (Diagnostic loss of CO₂ [M-H-44]⁻ may be observed at high fragmentation energy).[1][2]

Purity & Assay Protocol (HPLC-UV)

This method is designed to separate the target compound from likely impurities: decarboxylated by-products (4-hydroxy-8-trifluoromethoxyquinoline) and synthetic precursors.[1][2]

Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard reversed-phase stationary phase.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures COOH is protonated (neutral), improving retention and peak shape.[2]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks than MeOH for fluorinated aromatics.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Injection Vol 5.0 µLPrevent column overload due to low solubility in mobile phase.[2]
Detection UV 254 nm (Primary), 310 nm (Secondary)254 nm detects the aromatic core; 310 nm is specific to the conjugated quinolone system.[2]
Column Temp 30°CMaintains reproducible retention times.[2]
Gradient Program[2][3]
  • 0.0 min: 10% B

  • 2.0 min: 10% B (Isocratic hold to elute polar salts)[2]

  • 15.0 min: 90% B (Linear gradient)[2]

  • 18.0 min: 90% B (Wash)[2]

  • 18.1 min: 10% B (Re-equilibration)

  • 23.0 min: End

Sample Preparation
  • Stock Solution: Weigh 5 mg of standard into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Conc: 0.5 mg/mL).[2]

  • Working Solution: Dilute 100 µL of Stock into 900 µL of 50:50 Water:ACN . Vortex immediately.

    • Note: If precipitation occurs, increase ACN ratio to 70%.[2]

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating the material, specifically distinguishing between the target acid and its decarboxylated impurity (a common degradation product).

AnalyticalWorkflow Start Crude Material (Powder) Solubility Solubility Check (DMSO vs Water) Start->Solubility HPLC HPLC-UV Analysis (Gradient Method) Solubility->HPLC Dilute in ACN/H2O Decision1 Single Peak? HPLC->Decision1 MS_Check LC-MS Confirmation (m/z 274) Decision1->MS_Check Yes (>98%) Impurity Impurity Detected: Likely Decarboxylated (m/z 230) Decision1->Impurity No (Extra Peak) NMR_Check 1H & 19F NMR (DMSO-d6) MS_Check->NMR_Check Tautomer Tautomer Check: Observe NH (13ppm) vs OH NMR_Check->Tautomer Final Release Certificate of Analysis Impurity->Final Reject / Repurify Tautomer->Final Structure Confirmed

Caption: Analytical decision tree for validating 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid, highlighting the critical decarboxylation checkpoint.

Impurity Profiling: The Decarboxylation Risk[3]

A critical quality attribute for Quinoline-3-carboxylic acids is the presence of the decarboxylated analog.[1]

  • Mechanism: Upon heating or prolonged storage in acidic moisture, the -COOH group at position 3 is lost as CO₂.[1][3]

  • Impurity Structure: 4-Hydroxy-8-(trifluoromethoxy)quinoline (No -COOH).[1][5]

  • Detection:

    • HPLC: The impurity is less polar (lacks COOH) and will elute later than the main peak in Reverse Phase chromatography.

    • NMR: Loss of the broad -COOH singlet at 14-15 ppm.[1] Appearance of a new aromatic proton at position 3 (approx δ 6.0-6.5 ppm).[1][2]

References

  • PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (Analogous Scaffold Data).[1][2][3] National Library of Medicine.[3] Available at: [Link][2][3]

  • Sielc Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (Methodology Grounding). Available at: [Link]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. (19F Shift Grounding). Wiley, 2009.[2]

Sources

Method

screening libraries of quinoline derivatives for anticancer activity

Application Note: High-Throughput Screening & Mechanistic Profiling of Quinoline Libraries Executive Summary & Scientific Rationale Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their abil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Mechanistic Profiling of Quinoline Libraries

Executive Summary & Scientific Rationale

Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA (intercalation), Topoisomerase I/II, and receptor tyrosine kinases (e.g., EGFR, VEGFR). However, their lipophilic nature often leads to poor aqueous solubility, resulting in false negatives or aggregation-based false positives in high-throughput screening (HTS).

This guide deviates from standard generic protocols by addressing the specific physicochemical challenges of quinoline libraries. It integrates a solubility-gated screening workflow with a mechanistic deep-dive into Topoisomerase II inhibition , providing a self-validating pipeline for identifying true clinical candidates.

Phase 1: Library Preparation & Solubility Gating

The Challenge: Quinolines often precipitate in aqueous cell culture media at screening concentrations (


), causing light scattering that interferes with optical density (OD) readings.
Protocol A: Solubility-Gated Preparation
  • Master Stock: Dissolve derivatives in 100% DMSO to 10 mM. Store at -20°C.

  • Turbidity Check (Nephelometry):

    • Dilute compounds to

      
       in serum-free media (1% DMSO final).
      
    • Incubate for 1 hour at 37°C.

    • Measure absorbance at 600 nm (where quinolines rarely absorb).

    • Criterion: If

      
       (relative to blank), the compound has precipitated. Exclude or re-formulate (e.g., cyclodextrin complexation) before cell-based screening.
      

Phase 2: Primary Cytotoxicity Screen (SRB Assay)

Why SRB over MTT? While MTT is common, quinoline derivatives can sometimes reduce tetrazolium salts non-enzymatically or fluoresce at similar wavelengths. The Sulforhodamine B (SRB) assay measures total protein mass, is independent of mitochondrial function, and is the NCI-60 "Gold Standard" for hydrophobic small molecules.

Experimental Workflow Diagram

ScreeningWorkflow Library Quinoline Library (10mM DMSO) Turbidity Turbidity Check (OD 600nm) Library->Turbidity CellSeed Cell Seeding (Adherent Lines) Turbidity->CellSeed Pass Treatment Drug Treatment (48-72h) CellSeed->Treatment Fixation TCA Fixation (4°C, 1h) Treatment->Fixation Staining SRB Staining (0.4% in Acetic Acid) Fixation->Staining Readout Read OD 510nm Staining->Readout Analysis Z-Factor Calculation Readout->Analysis

Caption: Solubility-gated SRB screening workflow ensures only soluble compounds proceed to cytotoxicity assessment.

Protocol B: The NCI-Style SRB Assay
  • Seeding: Seed cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (5-point dilution: 0.1, 1, 10, 50, 100

    
    ).
    
    • Positive Control:[1][2] Doxorubicin (

      
      ).
      
    • Vehicle Control: 0.5% DMSO.

  • Fixation (Critical Step):

    • Add cold 50% Trichloroacetic Acid (TCA) directly to the medium (final conc. 10%).

    • Incubate at 4°C for 1 hour. (Fixes cells to the plastic).

    • Wash 5x with tap water and air dry.

  • Staining:

    • Add

      
       of 0.4% SRB  (dissolved in 1% acetic acid).
      
    • Incubate 15 min at Room Temp.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add

    
     of 10 mM Tris base (pH 10.5). Shake for 5 min.
    
  • Readout: Measure Absorbance at 510 nm .

Data Validation: Z-Factor

To validate the plate quality, calculate the Z-factor (


).[3][4] A value 

is required for a valid screen.[5]

Where

= standard deviation and

= mean of positive (p) and negative (n) controls.[4]

Phase 3: Mechanistic Validation (Target Deconvolution)

Quinolines often act as Topoisomerase II Poisons (like Etoposide), stabilizing the cleavable complex and causing DNA double-strand breaks.

Mechanism of Action Diagram

MOA Quinoline Quinoline Derivative Complex Ternary Complex (Drug-Enzyme-DNA) Quinoline->Complex Stabilizes TopoII Topoisomerase II TopoII->Complex Binds DNA Genomic DNA DNA->Complex Substrate DSB DNA Double-Strand Breaks Complex->DSB Inhibits Re-ligation Response p53/ATM Activation DSB->Response Apoptosis Apoptosis Response->Apoptosis

Caption: Quinoline derivatives stabilize the Topo II-DNA complex, preventing religation and triggering apoptotic signaling.[1][2][3][5][6][7][8][9][10][11]

Protocol C: Topoisomerase II Decatenation Assay

This assay is specific for Topo II (Topo I cannot decatenate kDNA).[8]

Materials:

  • Human Topoisomerase II

    
     enzyme.[1][12]
    
  • Substrate: Kinetoplast DNA (kDNA) - huge networks of interlocked DNA circles.[8][10][12]

  • Marker: Decatenated minicircles (2.5 kb).

Steps:

  • Reaction Mix: Prepare in microcentrifuge tubes on ice:

    • Assay Buffer (50 mM Tris-HCl, 5 mM DTT, 10 mM

      
      , 2 mM ATP).
      
    • 200 ng kDNA.

    • Test Compound (

      
       and 
      
      
      
      ).
    • 1 Unit Topo II

      
       enzyme.
      
  • Incubation: 30 minutes at 37°C.

  • Termination: Add Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue).

  • Electrophoresis:

    • Load onto 1% Agarose gel with Ethidium Bromide (

      
      ).[1][13][14]
      
    • Run at 80V for 1-2 hours.

  • Analysis:

    • Catenated kDNA: Remains in the well (too large to migrate).

    • Decatenated DNA: Migrates as distinct bands (open circular/relaxed minicircles).[1][8][14]

    • Result: Active quinolines will prevent the appearance of migrating bands (bands remain in the well).

Representative Data Presentation

Table 1: Mock Screening Data (A549 Lung Cancer Cell Line)

Compound IDSolubility (OD600)IC50 (

)
Topo II InhibitionOutcome
Q-001 0.002 (Soluble)> 50NegativeInactive
Q-023 0.150 (Precipitated)N/AN/AFalse Positive Risk
Q-045 0.005 (Soluble)2.4 +++ Hit Candidate
Doxorubicin 0.001 (Soluble)0.5++++Positive Control

References

  • Saha, B., et al. (2024). "Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights." Bioorganic & Medicinal Chemistry.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • TopoGEN, Inc. "Topoisomerase II Assay Kit (kDNA Based) Protocol."[1] TopoGEN Protocols.

  • Mirzaei, S., et al. (2020). "Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review." RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

Executive Summary & Chemical Context This guide addresses the synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a critical intermediate often utilized in the development of fluoroquinolone antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a critical intermediate often utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.

The Challenge: The presence of the 8-trifluoromethoxy (


) group  presents specific synthetic hurdles compared to standard quinoline synthesis:
  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing (inductive effect), which deactivates the benzene ring. This significantly raises the energy barrier for the thermal cyclization step (electrophilic aromatic substitution).
    
  • Steric Hindrance: Located at the 8-position (ortho to the ring nitrogen), the bulky

    
     group creates steric strain during the planarization required for ring closure.
    
  • Nucleophilicity: The electron-withdrawing nature reduces the nucleophilicity of the starting aniline, potentially slowing the initial condensation.

Standard Route: The Gould-Jacobs Reaction is the industry standard for this scaffold. This guide focuses on optimizing this specific pathway.

Synthesis Workflow & Pathway Visualization

The following diagram outlines the standard Gould-Jacobs protocol with critical control points (CCPs) highlighted for yield protection.

GouldJacobs_Pathway cluster_waste Waste Stream / Loss Points Start Start: 2-(Trifluoromethoxy)aniline + EMME Step1 Step 1: Condensation (110-150°C) - Ethanol removal essential Start->Step1 Heat Intermediate Intermediate: Enamino Ester Step1->Intermediate -EtOH Ethanol Ethanol (Must be distilled off) Step1->Ethanol Step2 Step 2: Cyclization (250-280°C) Dowtherm A / Diphenyl Ether Intermediate->Step2 High Heat (Dilution) Cyclized Cyclized Ester: Ethyl 4-hydroxy-8-(OCF3) quinoline-3-carboxylate Step2->Cyclized Ring Closure Tar Polymer/Tar (If conc. too high) Step2->Tar Side Rxn Step3 Step 3: Hydrolysis NaOH / EtOH / H2O Cyclized->Step3 Saponification Final Final Product: 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid Step3->Final Acidification

Caption: Figure 1.[1] The 3-stage Gould-Jacobs pathway.[2] Critical Control Points are color-coded: Blue (Start), Yellow (Intermediate isolation), Red (High-risk cyclization), Green (Hydrolysis).

Troubleshooting Modules

Module 1: The Condensation Phase (Enamine Formation)

Reaction: 2-(trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate (EMME)


 Enamino ester.
IssueDiagnosisCorrective Action
Incomplete Conversion Aniline remains after 3-4 hours.Drive Equilibrium: The reaction releases ethanol. You must distill this off continuously. Use a Dean-Stark trap or open-vessel heating (110-140°C) with a stream of

to strip ethanol.
Solidification Reaction mixture solidifies early.Solvent Check: If running neat (solvent-free), the product may crystallize and trap starting material. Add a small amount of toluene or ethanol to maintain fluidity, then strip it off later.
Low Nucleophilicity Reaction is sluggish due to

electron withdrawal.
Catalysis: Add a catalytic amount of acetic acid or HCl (0.5 mol%) to activate the EMME, though heat alone is usually sufficient if ethanol is removed.
Module 2: The Cyclization Phase (The "Make or Break" Step)

Reaction: Thermal cyclization in high-boiling solvent (Dowtherm A or Diphenyl Ether). Target Temp: 250°C – 280°C.

Why this fails: The


 group deactivates the ring. You need extreme thermal energy to force the ring closure.

Troubleshooting Logic Tree:

Cyclization_Troubleshoot Problem Problem: Low Yield / Tarring in Cyclization Check1 Check 1: Temperature Problem->Check1 TempOK Is Temp > 250°C? Check1->TempOK Action1 Action: Increase Temp. Reflux in Diphenyl Ether (259°C). Must boil vigorously. TempOK->Action1 No Check2 Check 2: Concentration TempOK->Check2 Yes ConcOK Is Conc < 0.1 M? Check2->ConcOK Action2 Action: Dilute Reaction. High conc promotes intermolecular polymerization (Tar). ConcOK->Action2 No Check3 Check 3: Addition Rate ConcOK->Check3 Yes Action3 Action: Dropwise Addition. Add pre-heated intermediate to BOILING solvent. Check3->Action3

Caption: Figure 2. Decision logic for troubleshooting cyclization failures. Temperature and Dilution are the primary yield drivers.

Key Protocol Adjustment:

  • Do NOT mix the intermediate and solvent cold and then heat them up together. This prolonged heating time favors polymerization (tar).

  • DO heat the solvent (Dowtherm A) to a rolling boil (

    
    ) first. Then, add the enamine intermediate (dissolved in a minimum amount of warm solvent) dropwise  to the boiling liquid. This ensures "instant" cyclization and minimizes side reactions.
    
Module 3: Hydrolysis and Isolation

Reaction: Ester


 Carboxylic Acid.[3]
IssueDiagnosisCorrective Action
Decarboxylation Product mass is lower than expected; NMR shows loss of -COOH.Avoid Acidic Heat: 4-hydroxyquinoline-3-carboxylic acids are prone to thermal decarboxylation in acidic media. Perform hydrolysis with NaOH/EtOH (reflux is usually safe). When acidifying to precipitate the product, do so at room temperature or on ice. Do not boil the acidic solution.
Solubility Issues Product won't precipitate upon acidification.pH Control: The product is zwitterionic. It may be soluble in strongly acidic water. Adjust pH to ~4-5 (isoelectric point vicinity) rather than pH 1 to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation for the cyclization step? A: Yes, and it is highly recommended. Microwave synthesis often improves yields for electron-deficient anilines.

  • Protocol: Heat the enamine intermediate (neat or with minimal solvent like sulfolane) to 250-300°C for 5-10 minutes in a sealed vessel. This rapid heating profile bypasses the "tarring window" often seen in conventional heating.

Q2: My final product is grey/brown instead of white. How do I purify it? A: Quinolines stick to silica gel, making column chromatography difficult (tailing).

  • Method A (Recrystallization): Use DMF or Acetic Acid. Dissolve hot, filter while hot to remove insoluble tar, then cool.

  • Method B (Acid/Base Wash): Dissolve the crude solid in dilute NaOH (filters off non-acidic impurities/tars). Filter. Then slowly acidify the filtrate to re-precipitate the pure acid.

Q3: Is the trifluoromethoxy group stable at 250°C? A: Generally, yes. The


 bond is robust. However, avoid using strong Lewis acids (like 

) at these temperatures, as they can cleave the C-F bond. Thermal cyclization in neutral Diphenyl ether is safe for this moiety.

Q4: Why is my yield in Step 1 (Condensation) only 50%? A: The


 group makes the aniline a poor nucleophile.
  • Fix: Ensure you are using a slight excess of EMME (1.1 equiv).

  • Fix: Extend reaction time.

  • Fix: Ensure vigorous removal of ethanol. If ethanol remains in the flask, the equilibrium pushes back toward the starting materials.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Biotage Application Note AN056. "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation." Biotage Literature.

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[3] Liebigs Annalen der Chemie, 1987(10), 871-879. (Foundational text on optimizing the cyclization step).

  • BenchChem Technical Support. "Troubleshooting low yields in the oxidative cyclization." BenchChem Guides.

  • Leroux, F., et al. (2005). "Trifluoromethyl ethers: synthesis and properties of an unusual substituent." Angewandte Chemie International Edition, 44(42), 6764-6806. (Reference for stability of OCF3 group).

Sources

Optimization

troubleshooting low solubility of quinoline compounds in DMSO

Topic: Troubleshooting Low Solubility of Quinoline Compounds in DMSO Ticket ID: #SOL-Q9-DMSO Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core Introduction: The "Brick Dust" vs. "Grease Ba...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of Quinoline Compounds in DMSO Ticket ID: #SOL-Q9-DMSO Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical support center. You are likely here because your quinoline derivative—despite being a "universal" solvent candidate—is refusing to dissolve in DMSO, or worse, precipitating immediately upon dilution into assay media.

To solve this, we must first diagnose the physicochemical root cause. Quinoline compounds often exhibit "Brick Dust" behavior rather than "Grease Ball" behavior.

  • Grease Balls: High Lipophilicity (High LogP), Low Melting Point. These usually dissolve in DMSO but hate water.

  • Brick Dust: High Melting Point (High MP), rigid planar structure. These have high crystal lattice energy (strong

    
    -
    
    
    
    stacking) that DMSO cannot easily overcome.

Use the guide below to diagnose and resolve your specific issue.

Section 1: Diagnostic Triage & Data

Before heating or sonicating, compare your compound’s properties against this reference dataset. If your compound has a Melting Point


C, you are fighting Crystal Lattice Energy, not just lipophilicity.
Reference Data: Quinoline Solubility Profiles
Compound ClassRepresentativeLogP (Approx)Melting Point (°C)Solubility ChallengePrimary Fix
Simple Quinoline Quinoline2.0-15 (Liquid)None (Miscible)N/A
Antimalarials Quinine3.4~177Moderate (Aggregates)Heat + Vortex
Fluoroquinolones Ciprofloxacin0.3>255High (Brick Dust) Acidification
Synthetic Kinase Inhibitors Variable>4.0>200Severe (Lattice + Lipophilicity)Co-solvent (PEG)

Section 2: Physical Intervention Protocols

Issue: Solid powder remains visible in 100% DMSO stock.

Protocol A: The "Lattice Breaker" Workflow

Objective: Overcome the crystal lattice energy without degrading the compound.

Step-by-Step Methodology:

  • Visual Inspection: Hold the vial against a light source. If the solution looks "hazy" or "opalescent," you have micro-aggregates (a common quinoline trait due to planar stacking).

  • The Heat Cycle:

    • Place the sealed vial in a dry block heater set to 40°C for 10 minutes.

    • Why? Increasing temperature increases the kinetic energy of the solvent, disrupting the solute-solute interactions.

    • Warning: Do not exceed 60°C. DMSO decomposes at higher temperatures, and quinolines can oxidize.

  • The Sonication Pulse:

    • If solid remains, use an ultrasonic bath (35-40 kHz).

    • Cycle: Sonicate for 60 seconds, then Vortex for 30 seconds. Repeat 3x.

    • Mechanism:[1][2] Acoustic cavitation creates localized high-pressure micro-jets that physically shatter crystal aggregates.

  • Equilibration: Allow the sample to return to Room Temperature (RT) before use.

    • Critical: If it precipitates upon cooling, you have created a supersaturated solution. You must lower the concentration (e.g., from 10mM to 5mM).

Decision Logic: Solubility Troubleshooting Tree

SolubilityLogic Start Compound Insoluble in DMSO CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Brick Dust) CheckMP->HighMP LowMP MP < 200°C (Grease Ball) CheckMP->LowMP ActionHeat Apply Heat (40-50°C) + Vortex HighMP->ActionHeat ActionSonic Pulse Sonication (3x 60s) LowMP->ActionSonic ActionHeat->ActionSonic CheckClear Solution Clear? ActionSonic->CheckClear Success Proceed to Assay CheckClear->Success Yes Fail Still Insoluble CheckClear->Fail No ActionAcid Add 1-5% Acid (TFA or Acetic Acid) Fail->ActionAcid If Basic (pKa > 7) ActionCosolvent Add Co-solvent (PEG400 or Tween80) Fail->ActionCosolvent If Neutral/Lipophilic

Figure 1: Decision matrix for physical solubilization of stubborn quinoline compounds.

Section 3: Preventing "Crash Out" (Assay Interference)

Issue: Compound dissolves in DMSO stock but precipitates immediately when added to cell culture media or buffer.

Root Cause: The "Solvent Shift." DMSO is miscible with water, but your quinoline is not. When you pipette 1 µL of DMSO stock into 999 µL of media, the DMSO disperses instantly, leaving the lipophilic quinoline molecules "stranded" in a high-polarity environment, forcing them to aggregate.

Protocol B: The Intermediate Dilution Method

Objective: Step-down polarity gradually to prevent precipitation shock.

  • Do NOT pipette high-concentration stock (e.g., 10mM) directly into the assay plate.

  • Create an Intermediate Plate:

    • Prepare a solution of 50% DMSO / 50% Aqueous Buffer (or Media).

    • Dilute your stock 1:10 into this intermediate solution.

    • Result: The compound is now in a 50% DMSO environment. It is less likely to crash because the polarity shift is less drastic.

  • Final Transfer:

    • Transfer from the Intermediate Plate to the Assay Plate.

    • This ensures the final DMSO concentration is low (e.g., 0.5%) while the compound has had time to equilibrate with hydration shells.

Workflow Visualization: Serial Dilution Strategy

DilutionStrategy Stock 100% DMSO Stock (10 mM) Inter Intermediate Plate (50% DMSO / 50% Buffer) Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK (Crash Out) Stock->Precip Direct Transfer (Avoid!) Assay Assay Well (<1% DMSO) Inter->Assay Final Dilution

Figure 2: Intermediate dilution workflow to mitigate solvent-shift precipitation.

Section 4: Chemical Workarounds & FAQs

Q: Can I adjust the pH to improve solubility?

A: Yes, with caution. Quinolines are weak bases (pKa ~4.9). In neutral DMSO, they are uncharged.

  • The Fix: Adding an equimolar amount of acid (e.g., HCl, Methanesulfonic acid, or TFA) can protonate the quinoline nitrogen, forming a salt. Salts generally have higher lattice energy but much higher polarity.

  • The Risk: Ensure your assay can tolerate the pH shift. For cell-based assays, the buffering capacity of the media (HEPES/Bicarbonate) usually neutralizes this small amount of acid, but the compound might re-precipitate once neutralized.

Q: My DMSO stock froze in the fridge. Now it won't redissolve.

A: This is a hygroscopicity issue. DMSO freezes at 18.5°C. When you thaw it, it absorbs moisture from the air immediately.

  • The Science: Water is an "anti-solvent" for quinolines. Even 1-2% water content in DMSO can drop quinoline solubility by 50% [1].

  • The Fix:

    • Heat to 37°C to ensure all DMSO is liquid.

    • Sonicate to redissolve.[1]

    • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Use "Bone Dry" anhydrous DMSO for stock preparation.

Q: Is sonication dangerous for my compound?

A: Generally, no , but heat is the byproduct. Prolonged sonication generates heat. If your quinoline has thermally labile side groups (e.g., esters), use pulse sonication (30 seconds on, 30 seconds off) on ice to prevent thermal degradation [2].

References

  • Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement.Link

  • Oldenburg, K., et al. (2005).[1] High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.[1] Link

  • Popa-Burke, I., et al. (2014).[3] Compound Precipitation in High-Concentration DMSO Solutions.[3][4] Journal of Biomolecular Screening.[3][4] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7047, Quinoline.[5]Link

Sources

Troubleshooting

optimizing Doebner reaction conditions for electron-deficient anilines

Technical Support Center: Optimizing Doebner Reaction Conditions for Electron-Deficient Anilines Introduction: The Nucleophilicity Challenge The Doebner reaction—the three-component condensation of an aniline, an aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Doebner Reaction Conditions for Electron-Deficient Anilines

Introduction: The Nucleophilicity Challenge

The Doebner reaction—the three-component condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids—is a workhorse of heterocyclic synthesis.[1] However, when applied to electron-deficient anilines (e.g., those bearing -NO₂, -CF₃, -CN, or halogen groups), the standard protocol (refluxing ethanol without catalysis) frequently fails.

The root cause is kinetic: Electron-Withdrawing Groups (EWGs) severely reduce the nucleophilicity of the aniline nitrogen. This destabilizes the initial Schiff base formation and retards the subsequent intramolecular cyclization step. This guide provides an optimized, self-validating workflow to overcome these thermodynamic and kinetic barriers.

Part 1: Critical Troubleshooting (Q&A)

Q1: My reaction with 4-nitroaniline yields <10% product after 24 hours. Why is the standard method failing?

A: The standard mechanism relies on the aniline acting as a nucleophile twice: first to form the imine (Schiff base) and second to cyclize onto the pyruvic acid fragment.

  • The Bottleneck: EWGs pull electron density away from the amine, making the initial attack on the aldehyde sluggish. Furthermore, the formed Schiff base is unstable and prone to hydrolysis, shifting the equilibrium back to the starting materials.

  • The Fix: You must shift the equilibrium chemically.

    • Switch Solvent: Move from protic solvents (Ethanol) to polar aprotic solvents like Acetonitrile (MeCN) . Protic solvents can solvate the nucleophile, further reducing its reactivity.

    • Add a Lewis Acid: Replace weak Brønsted acids with a Lewis acid catalyst (e.g., BF₃·THF or Sc(OTf)₃ ). These activate the aldehyde carbonyl and the pyruvic acid, compensating for the aniline's poor nucleophilicity.

Q2: I see a dark tar forming, but no precipitate. What is happening?

A: This indicates polymerization of the pyruvic acid or the aldehyde, rather than the desired heterocyclization.

  • Cause: If the aniline is too slow to react, pyruvic acid (an

    
    -keto acid) will undergo self-aldol condensation or polymerize under thermal stress.
    
  • Solution: Implement Controlled Addition . Do not dump all reagents in at once.

    • Pre-mix the aniline, aldehyde, and catalyst.[1][2]

    • Add the pyruvic acid dropwise over 1–3 hours. This keeps the concentration of free pyruvic acid low, forcing it to react with the pre-formed (or forming) Schiff base rather than itself.

Q3: Can I use Microwave Irradiation to speed this up?

A: Yes, microwave irradiation is particularly effective for deactivated anilines.

  • Protocol: 90–120°C for 20–30 minutes in a sealed vessel often achieves what 24 hours of thermal reflux cannot.

  • Warning: Monitor pressure carefully. Pyruvic acid can decarboxylate (releasing CO₂) if overheated, leading to pressure spikes and the formation of vinyl-aniline side products.

Part 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and identifies exactly where electron-deficient substrates stall the process.

DoebnerMechanism cluster_fail Critical Failure Point for EWG Anilines Start Aniline (EWG) + Aldehyde SchiffBase Schiff Base (Unstable with EWG) Start->SchiffBase Slow Step 1 (Low Nucleophilicity) MichaelAdd Michael-Type Addition SchiffBase->MichaelAdd + Pyruvic Acid Pyruvic Pyruvic Acid (Enol Form) Pyruvic->MichaelAdd Tautomerization Cyclization Intramolecular Cyclization MichaelAdd->Cyclization C-C Bond Form Oxidation Oxidation/Aromatization Cyclization->Oxidation - H2O Product Quinoline-4-COOH Oxidation->Product

Caption: Mechanistic pathway of the Doebner reaction. Red arrows/nodes indicate steps significantly retarded by electron-withdrawing groups (EWG).

Part 3: Optimized Experimental Protocols

Method A: Lewis Acid Catalyzed (Recommended for High Purity)

This method utilizes Boron Trifluoride etherate to activate the system, suitable for scale-up.

ParameterCondition
Solvent Acetonitrile (MeCN)
Catalyst BF₃·THF (20–30 mol%)
Temperature 65°C
Stoichiometry Aniline (1.0 eq) : Aldehyde (1.1 eq) : Pyruvic Acid (1.5 eq)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline (1.0 equiv) and Aldehyde (1.1 equiv) in dry Acetonitrile (5 mL/mmol) .

  • Catalyst Addition: Add BF₃·THF (0.2–0.3 equiv) carefully. Stir at room temperature for 15 minutes to promote initial activation.

  • Heating: Warm the solution to 65°C .

  • Controlled Addition: Dissolve Pyruvic Acid (1.5 equiv) in a small volume of Acetonitrile. Add this solution dropwise to the reaction mixture over a period of 2–3 hours using an addition funnel or syringe pump.

  • Completion: Continue stirring at 65°C for an additional 12–24 hours. Monitor via TLC or LC-MS.[3]

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour mixture into ice-cold water.

    • Adjust pH to ~4–5 (the isoelectric point of most quinoline acids) using 10% Na₂CO₃ or dilute HCl.

    • Collect the precipitate by filtration. If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Method B: Microwave-Assisted (High Throughput)

Best for rapid screening of multiple substrates.

  • Mix: In a microwave vial, combine Aniline (1.0 equiv), Aldehyde (1.0 equiv), and Pyruvic Acid (1.0 equiv).

  • Solvent: Add Ethanol or Acetonitrile (2–3 mL).

  • Irradiation: Seal the vial. Heat to 100°C for 20 minutes (dynamic power mode).

  • Isolation: Cool to RT. The product often precipitates directly. Wash with cold ethanol.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Troubleshooting Issue Problem: Low Yield / No Product CheckSubstrate Is Aniline Electron-Deficient? (NO2, CF3, Halogen) Issue->CheckSubstrate MethodCheck Are you using Standard Reflux? CheckSubstrate->MethodCheck Yes PurityCheck Check Aldehyde Purity (Oxidized to Acid?) CheckSubstrate->PurityCheck No SwitchMethod Switch to Method A (BF3·THF / MeCN) MethodCheck->SwitchMethod Yes AddDropwise Implement Dropwise Addition of Pyruvic Acid MethodCheck->AddDropwise No (Already using catalyst) FreshReagents Distill Aldehyde Use Fresh Pyruvic Acid PurityCheck->FreshReagents

Caption: Decision tree for diagnosing low yields in Doebner reactions.

References

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

Sources

Optimization

Technical Support Center: Quinoline Synthesis Optimization

Topic: Prevention of Byproduct Formation in Quinoline Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Welcome to the Quinoline Synthesis Support Hub Status: Operational Ticket: #Q...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Byproduct Formation in Quinoline Synthesis

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Welcome to the Quinoline Synthesis Support Hub

Status: Operational Ticket: #QS-BYP-001 Lead Scientist: Dr. A. Vance

You are encountering yield losses due to "tar" formation, regioisomeric mixtures, or self-condensation products. These are not random errors; they are mechanistic divergences. This guide provides the diagnostic logic and corrective protocols to force your reaction down the productive pathway.

Module 1: The "Tar" Problem (Skraup & Doebner-Miller)

Symptom: The reaction mixture turns into a viscous, black solid (polymer) or erupts violently. Root Cause: Uncontrolled polymerization of the


-unsaturated intermediate (acrolein or equivalent). In the Skraup reaction, glycerol dehydrates to acrolein faster than the aniline can consume it via Michael addition. Free acrolein polymerizes radically and anionically.
Diagnostic Check
  • Did you mix all reagents at once? (High risk of thermal runaway).

  • Is your oxidant too strong? (Promotes oxidative polymerization).

  • Are you using a moderator? (Essential for Skraup).

Corrective Protocol: The "Sulfo-Mix" & Moderator System

Do not use the "all-in-one" pot method. Use this controlled release protocol.

Step-by-Step Methodology:

  • The Moderator: Add Ferrous Sulfate (

    
    )  or Boric Acid (
    
    
    
    )
    to the reaction vessel. These act as radical scavengers and viscosity modifiers, preventing the "runaway" polymerization phase.
  • The Sulfo-Mix (Oxidant Control):

    • Premix the oxidant (e.g., nitrobenzene or iodine) with the acid component (sulfuric acid).

    • Why? This dilutes the oxidant and prevents localized hot-spots of oxidation.

  • Temperature Ramp:

    • Heat the aniline/glycerol/moderator mixture to 100°C first.

    • Add the "Sulfo-Mix" dropwise.

    • Result: Acrolein is generated in situ only as fast as the aniline can trap it.

Data Summary: Effect of Moderators on Skraup Yield

ConditionYield (%)Byproduct Profile
Standard (All-in-one)35-45%Heavy tars, violent exotherm
With

80-85% Manageable liquid, minimal tar
With Boric Acid70-75%Viscous but soluble, lighter color
Visual Logic: The Divergence Point

SkraupPath Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4 Dehydration Michael Michael Addition (1,4-Addition) Acrolein->Michael + Aniline (Controlled) Polymer Polymerization (Black Tar) Acrolein->Polymer Excess Heat Free Radical Aniline Aniline Aniline->Michael Cyclization Cyclization Michael->Cyclization -H2O Quinoline Quinoline Product Cyclization->Quinoline Oxidation

Caption: The critical control point is the Acrolein node. Excess free acrolein leads to irreversible polymerization (red path).

Module 2: The Isomer Problem (Combes Synthesis)

Symptom: You require the 4-substituted quinoline but isolate the 2-substituted isomer (or a difficult-to-separate mixture). Root Cause: Regioselectivity in Combes synthesis is dictated by the initial nucleophilic attack of the aniline on the


-diketone.[1]
Technical Insight: Steric Control

The reaction proceeds via acid-catalyzed condensation.[2] The aniline nitrogen will attack the more reactive (less sterically hindered) carbonyl group of the diketone.

  • Rule of Thumb: The substituent attached to the less hindered carbonyl ends up at the 2-position of the quinoline.

  • The Trap: Many researchers assume "thermodynamic control" will fix this. It often won't. You must design the starting material (diketone) to force the regiochemistry.

Troubleshooting Guide: Unsymmetrical Diketones

Scenario: You are reacting Aniline with Benzoylacetone (


).
  • Analyze Carbonyls:

    • Carbonyl A: Attached to Methyl (Less hindered).

    • Carbonyl B: Attached to Phenyl (More hindered).

  • Prediction: Aniline attacks Carbonyl A (Methyl side).

  • Result: The Methyl group ends up at the C2 position. The Phenyl group ends up at the C4 position.

    • Product: 2-Methyl-4-phenylquinoline.

Q: How do I invert this to get 2-Phenyl-4-methylquinoline? A: You cannot easily invert the Combes reaction itself. You must switch to the Conrad-Limpach approach (using


-ketoesters) or use a blocking group  strategy (e.g., using a diketone with a bulky t-butyl group to force attack at the other carbonyl, then removing it, though this is synthetic overkill).
Visual Logic: Regioselectivity Decision Tree

CombesRegio Start Unsymmetrical Beta-Diketone (R1 vs R2) Check Compare Sterics: Is R1 smaller than R2? Start->Check PathA Aniline attacks R1-Carbonyl Check->PathA Yes (Major Path) PathB Aniline attacks R2-Carbonyl Check->PathB No (Minor Path) ProdA Product: 2-R1-4-R2-Quinoline PathA->ProdA ProdB Product: 2-R2-4-R1-Quinoline PathB->ProdB

Caption: Regiochemistry is determined by the path of least steric resistance during the initial condensation.

Module 3: The Condensation Problem (Friedländer)

Symptom: Low yields; recovery of unreacted amino-aldehyde; presence of "self-aldol" byproducts. Root Cause: The ketone reactant (with


-hydrogens) undergoes self-condensation (aldol reaction) with itself rather than reacting with the amino-aldehyde, especially under basic conditions.
Corrective Protocol: The "Inverse Addition" Method

Standard protocols often mix everything together. To prevent byproduct formation, you must keep the concentration of free ketone low relative to the amino-aldehyde.

Protocol:

  • Dissolve: Dissolve the o-aminoaryl aldehyde/ketone and the catalyst (e.g., KOH or Piperidine) in the solvent (Ethanol/Reflux).

  • Slow Addition: Add the enolizable ketone dropwise over 30-60 minutes to the refluxing mixture.

  • Mechanism Check: This ensures that whenever a ketone molecule enters the solution, it is statistically more likely to encounter the amino-aldehyde (cross-condensation) than another ketone molecule (self-condensation).

Catalyst Selection Guide

Catalyst TypeBest ForRisk Factor
Solid Base (KOH/NaOH) Simple substratesHigh risk of ketone self-aldol
Piperidine/TFA Sensitive functional groupsModerate rates
Lewis Acid (

)
High Selectivity Expensive, but minimizes aldol side-reactions
Module 4: Purification of "Tarry" Mixtures

Issue: Despite precautions, you have a dark, viscous crude mixture. Solution: Do not rely solely on column chromatography (the tar will ruin your silica).

The Zinc Chloride Complexation Method (The "Rescue" Protocol):

  • Complexation: Dissolve crude tarry mixture in dilute HCl. Add

    
    .
    
  • Precipitation: The Quinoline-

    
     complex often precipitates as a solid or distinct oil, leaving non-basic tars in the solution.
    
  • Wash: Filter/decant and wash the complex with solvent.

  • Liberation: Treat the complex with concentrated NaOH and steam distill or extract with ether.

References
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Sloop, J. C., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(3), 214-224. Link

  • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First to the Latest Contributions. Chemical Reviews, 109(6), 2652–2671. Link

  • Pal, R., et al. (2011). Green synthesis of quinoline derivatives. Current Science, 100(6), 863-867. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

This technical guide addresses the specific challenges associated with 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a privileged scaffold often utilized in medicinal chemistry for kinase inhibition, antima...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid , a privileged scaffold often utilized in medicinal chemistry for kinase inhibition, antimalarial research, and receptor modulation.[1]

While this compound is a potent building block, its physicochemical properties—specifically the interplay between the 4-hydroxy-3-carboxylic acid core and the lipophilic 8-trifluoromethoxy (–OCF₃) group —frequently result in non-specific cytotoxicity in control cells. This guide provides a mechanistic approach to troubleshooting and minimizing these artifacts.

[1]

Core Mechanism of Toxicity

To solve cytotoxicity, we must first distinguish between pharmacological potency (on-target effect) and physicochemical artifacts (off-target toxicity).[1] For this specific molecule, toxicity in control cells usually stems from three distinct mechanisms:

  • Metal Chelation (The "Scavenger" Effect): The β-keto acid motif (formed by the 3-carboxylic acid and the 4-oxo tautomer) is a potent bidentate chelator.[1] It can strip essential divalent cations (Mg²⁺, Ca²⁺, Fe²⁺) from the culture media, leading to metallo-enzyme failure and cell detachment (anoikis) rather than true apoptosis.[1]

  • Protonophoric Mitochondrial Uncoupling: The 8-OCF₃ group is strongly electron-withdrawing, which increases the acidity of the NH/OH protons and enhances lipophilicity. This allows the molecule to act as a weak acid protonophore, shuttling protons across the mitochondrial inner membrane, collapsing the membrane potential (ΔΨm), and starving the cell of ATP.

  • Micro-Precipitation (The "Crystal" Effect): The planar quinoline ring promotes π-π stacking.[1] If the compound is diluted directly from DMSO into aqueous media, it may form micro-crystalline aggregates that settle on the cell monolayer, causing physical stress and membrane rupture.

Troubleshooting Guide & Optimization Protocols

Phase 1: Solubility & Formulation Optimization

Issue: Cells show necrotic morphology or dark granules within 1 hour of dosing.[1] Diagnosis: Compound precipitation.[1]

Protocol: The "Step-Down" Dilution Method Do not dilute high-concentration DMSO stocks directly into the final well volume. This causes "shock precipitation."[1]

  • Prepare Intermediate Plate: Create a 10x or 20x working solution in culture media (containing 5-10% DMSO) in a separate tube/plate.

  • Equilibrate: Vortex and incubate this intermediate solution at 37°C for 15 minutes .

  • Inspect: Check for turbidity or Tyndall effect (light scattering) under a light source.[1]

  • Final Addition: Add the warmed intermediate solution to your cells. This ensures the compound is pre-solubilized in the protein-rich media matrix before touching the cells.

Phase 2: Mitigating Chelation Effects

Issue: Cells detach (round up) but remain viable (Trypan Blue negative) initially; effects are reversed by washing.[1] Diagnosis: Divalent cation depletion.[1]

Protocol: Cation Supplementation Strategy If toxicity is suspected to be chelation-mediated, run a parallel control:

  • Supplement Media: Add an extra 1–2 mM MgSO₄ or CaCl₂ to the culture media during the assay.

  • Compare: If cytotoxicity (IC₅₀) shifts significantly (e.g., >3-fold increase in survival) with extra metals, the toxicity is an artifact of chelation, not target engagement.[1]

Phase 3: pH and Buffering

Issue: Media turns yellow (acidic) rapidly, or compound precipitates in lysosomes (vacuolization).[1] Diagnosis: Acidosis or Lysosomotropism.[1]

Protocol: Buffer Stabilization The 3-carboxylic acid moiety can lower local pH.[1]

  • Switch Buffers: Replace standard bicarbonate buffer with 25 mM HEPES (pH 7.4). HEPES provides stronger buffering capacity at physiological pH, preventing local acidification induced by the compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision logic for diagnosing the root cause of cytotoxicity.

ToxicityTroubleshooting Start Observation: Cytotoxicity in Control Cells CheckMicroscope Microscopic Inspection (40x Phase Contrast) Start->CheckMicroscope Crystals Dark Granules/Crystals Visible? CheckMicroscope->Crystals Yes Rounding Cell Rounding/Detachment (No Crystals) CheckMicroscope->Rounding No, just detachment Vacuoles Cytoplasmic Vacuolation (Lysosomal Stress) CheckMicroscope->Vacuoles No, vacuoles present SolubilityFix Action: Use Step-Down Dilution & Warm Media Crystals->SolubilityFix ChelationFix Action: Supplement Media with 2mM Mg2+/Ca2+ Rounding->ChelationFix pHFix Action: Switch to HEPES Buffer & Check Lysosomal pH Vacuoles->pHFix

Caption: Decision tree for diagnosing and mitigating non-specific cytotoxicity based on cellular morphology.

Frequently Asked Questions (FAQs)

Q1: Why is the 8-trifluoromethoxy group problematic compared to the parent quinoline? A: The trifluoromethoxy (–OCF₃) group is highly lipophilic (increasing logP) and electron-withdrawing.[1] This combination facilitates the compound's entry into the mitochondrial intermembrane space, where the acidic carboxylic acid/phenol core can uncouple oxidative phosphorylation. This "protonophore" effect is a common cause of ATP depletion and cell death in sensitive cell lines (e.g., HepG2, cardiomyocytes).[1]

Q2: My compound precipitates even at 10 µM. Can I use albumin to fix this? A: Yes. Serum albumin (BSA or FBS) acts as a "sink" for lipophilic molecules.[1] Increasing FBS concentration from 10% to 20% can sequester the compound, reducing free concentration and preventing precipitation. However, be aware that this reduces the free fraction available to hit your target, potentially shifting your potency (IC₅₀) to the right.

Q3: Is the cytotoxicity reversible? A: If the mechanism is chelation or pH stress , it is often reversible if the compound is washed out within 2–4 hours. If the mechanism is mitochondrial uncoupling or membrane rupture (precipitation) , the damage is usually irreversible.[1] Perform a "washout recovery" experiment to distinguish these.

Q4: Can I use this compound in serum-free media? A: Proceed with extreme caution. Serum proteins stabilize quinoline-3-carboxylic acids.[1] In serum-free conditions, the risk of precipitation and direct membrane toxicity increases exponentially. If serum-free is required, ensure the media is supplemented with a carrier protein like 0.1% BSA.

Summary of Key Physicochemical Parameters

ParameterPropertyImpact on Cytotoxicity
Core Scaffold 4-Hydroxy-3-COOHChelation: Binds Mg²⁺/Ca²⁺, causing detachment.[1]
Substituent 8-Trifluoromethoxy (–OCF₃)Lipophilicity: Increases membrane penetration and mitochondrial toxicity.
pKa (Acidic) ~3.5 (COOH), ~9 (OH)pH Sensitivity: May precipitate in acidic lysosomes.[1]
Solubility Low in water, High in DMSOPrecipitation: Risk of micro-crystals at >10 µM in aqueous media.[1]

References

  • Mechanisms of Quinoline Toxicity: Review on recent development of quinoline for anticancer activities.[1][2] Arab Journal of Chemistry.[1] (2021).[1][2][3] Discusses the structure-activity relationships and cytotoxicity profiles of quinoline derivatives.

  • Chelation & Solubility in Cell Culture: Evaluation of Quinoline-Related Carboxylic Acid Derivatives. PubMed. (2019).[1] Highlights the chelation mechanism of quinoline-3-carboxylic acids and their impact on cell viability.

  • Physicochemical Properties of Fluorinated Quinolines: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid Structure & Safety. PubChem.[1] Provides chemical safety and property data relevant to the 8-substituted scaffold.

  • Mitigation Strategies: Exploration of quinolone and quinoline derivatives as potential anticancer agents.[1][2][4] NIH/PubMed.[1] Discusses selectivity optimization and reducing toxicity in normal cell lines.

Sources

Optimization

addressing compound instability in aqueous buffer

Welcome to the Stability Solutions Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability Solutions Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide designed to troubleshoot and resolve compound instability in aqueous buffers. Unlike standard FAQs, this guide is structured as a Root Cause Analysis System , moving from symptom identification to mechanistic resolution.

Module 1: Triage & Diagnosis

Symptom: "My compound concentration is decreasing over time in the assay buffer."

The Critical Question: Is your compound chemically degrading (breaking bonds) or physically precipitating (crashing out)? You cannot solve a solubility problem with an antioxidant.

Diagnostic Protocol: The "Spin-Down" Test

Do not rely solely on UV absorbance, as precipitates can scatter light and mimic "concentration." Use this differential analysis:

  • Prepare Samples: Create two identical aliquots of your compound in the assay buffer at the target concentration (

    
    ).
    
  • Incubation: Incubate both at your assay temperature for the duration where loss is observed (e.g., 2 hours).

  • Separation:

    • Aliquot A (Total): Add organic solvent (Acetonitrile/MeOH) immediately to dissolve any potential precipitate.

    • Aliquot B (Soluble): Centrifuge at high speed (>15,000 x g) for 10 minutes. Carefully pipette the supernatant only.

  • Analysis: Analyze both by LC-MS.

ObservationDiagnosisAction Plan
[A] ≈ [B] ≈ Target Stable & SolubleFalse alarm (Check instrument/pipetting).
[A] ≈ Target, [B] < [A] Precipitation Go to Module 4 (Physical Instability).
[A] < Target, [B] ≈ [A] Degradation Go to Module 2 & 3 (Chemical Instability).
Visualizing the Diagnostic Workflow

StabilityDiagnosis cluster_sol Remediation Start Compound Loss Observed Test Perform 'Spin-Down' Test (LC-MS Analysis) Start->Test Decision Compare Total (A) vs Supernatant (B) Test->Decision Precip Physical Instability (Aggregation/Precipitation) Decision->Precip A > B Degrad Chemical Instability (Hydrolysis/Oxidation) Decision->Degrad A = B < Target Check Co-solvents\n(Module 4) Check Co-solvents (Module 4) Precip->Check Co-solvents\n(Module 4) Check pH/Oxidation\n(Module 2 & 3) Check pH/Oxidation (Module 2 & 3) Degrad->Check pH/Oxidation\n(Module 2 & 3)

Figure 1: Diagnostic decision tree to distinguish physical crash-out from chemical degradation.

Module 2: Hydrolytic Instability (The pH Problem)

Issue: "My compound contains esters, amides, or carbamates and degrades in buffer."

Technical Insight: Hydrolysis is often catalyzed not just by


 or 

(specific acid/base catalysis), but by the buffer species themselves (general acid/base catalysis). Furthermore, freezing phosphate buffers is a common but silent error.
The "Phosphate Trap" (Freezing Induced Acidity)

WARNING: Never freeze sensitive compounds in Sodium Phosphate buffer without cryoprotectants.

  • Mechanism: When sodium phosphate buffer freezes, the disodium salt (

    
    ) crystallizes out first (eutectic point), leaving the monosodium salt (
    
    
    
    ) in the liquid phase.
  • Result: The pH of the remaining liquid solution can drop from 7.4 to 3.5 during the freezing process [1]. This "acid spike" destroys acid-labile compounds during storage.

Buffer Selection Guide
Buffer SystempH RangeRisk ProfileRecommendation
Phosphate (PBS) 5.8 - 8.0High. Precipitates with metals (

). Severe pH drop upon freezing.[1]
Use for short-term assays only. Avoid for freezing.
Tris 7.0 - 9.0Medium. Temperature sensitive (pH drops ~0.03 units per °C rise). Primary amine can react with esters/aldehydes.Good for DNA, bad for amine-reactive drugs.
HEPES 6.8 - 8.2Low. Minimal metal binding.[1] Stable pH during freezing.Gold Standard for cell-free assays.
MOPS 6.5 - 7.9Low. Structurally similar to HEPES but lower pKa.Excellent alternative to HEPES.
Protocol: Mitigating Hydrolysis
  • Switch Buffer: Move to HEPES or MOPS (50 mM) to eliminate buffer catalysis and freezing pH shifts.

  • Adjust pH: If the compound allows, shift pH away from the pKa of the leaving group.

  • Temperature Control: Hydrolysis rates roughly double for every 10°C increase. Keep stocks on ice.

Module 3: Oxidative Instability

Issue: "I see degradation products with +16 Da (Oxygen) or -2 Da (Dehydrogenation) mass shifts."

Technical Insight: Oxidation in buffers is rarely "spontaneous" reaction with


; it is usually driven by trace transition metals (

) catalyzing Fenton chemistry or radical propagation.
The "Triple-Shield" Protocol

Implement these steps in order. Do not skip to step 3 without doing step 1.

Step 1: Degassing (Remove the Fuel) Dissolved oxygen is the fuel.

  • Method: Sparge the buffer with Argon or Nitrogen gas for 15 minutes prior to adding the compound.

  • Why: This is more effective than adding antioxidants alone.

Step 2: Chelation (Remove the Spark) Trace metals from water or salts initiate the radical chain.

  • Reagent: Add 0.1 - 0.5 mM EDTA or DTPA.

  • Why: EDTA wraps metal ions, preventing them from interacting with oxidants [2].

Step 3: Scavenging (The Safety Net) If 1 and 2 fail, add a sacrificial antioxidant.

  • TCEP (Tris(2-carboxyethyl)phosphine): Stable, effective over wide pH, does not reduce metals. Preferred.

  • DTT/BME: Volatile, foul-smelling, and can reduce disulfide bonds in protein targets. Avoid if protein integrity is key.

  • Ascorbic Acid: Good for non-protein assays, but can act as a pro-oxidant in the presence of un-chelated metals (Fenton reaction).

Visualizing Oxidative Defense

OxidationDefense Source Dissolved O2 + Trace Metals Step1 1. Degas Buffer (Argon/N2) Source->Step1 Remove Fuel Step2 2. Add Chelator (EDTA/DTPA) Step1->Step2 Remove Catalyst Step3 3. Add Antioxidant (TCEP/Ascorbate) Step2->Step3 Scavenge Radicals Safe Stable Compound Step3->Safe

Figure 2: The Triple-Shield protocol for preventing oxidative degradation.

Module 4: Physical Instability (Aggregation)

Issue: "The compound works in DMSO but fails in buffer."

Technical Insight: Many drug-like molecules are hydrophobic. Diluting a 10 mM DMSO stock 1000-fold into water (10 µM final) can cause the compound to form colloidal aggregates. These aggregates can sequester enzyme targets, leading to false positives (promiscuous inhibition).

Troubleshooting "Crash-Out"
  • Check Kinetic Solubility:

    • Measure light scattering (DLS or Nephelometry) immediately after dilution.

    • Rule of Thumb: If the solution turns cloudy or opalescent, the data is invalid.

  • Detergent Strategy:

    • Add 0.01% Triton X-100 or Tween-20 to the buffer.

    • Mechanism:[2][3][4][5] Surfactants stabilize colloids and prevent critical aggregation.

  • Cosolvent Tuning:

    • Ensure the final assay contains at least 1-5% DMSO (if tolerated by the biology) to maintain solubility.

Module 5: Storage & Handling FAQs

Q: Can I store my 10 mM stock in DMSO at 4°C? A: NO. DMSO freezes at 19°C. Storing it in a fridge (4°C) causes it to freeze and thaw repeatedly as the door opens/closes or as it supercools. This promotes precipitation.

  • Best Practice: Store DMSO stocks at room temperature (if used daily) or -20°C/-80°C (long term). Use a "Low-Water" DMSO grade to prevent hydrolysis [3].

Q: My compound is hygroscopic. How do I handle it? A: DMSO is hygroscopic (absorbs water from air). Water in DMSO accelerates hydrolysis.

  • Fix: Store stocks in small single-use aliquots to avoid repeated opening. Use septum-sealed vials if possible.

References

  • Kolhe, P., et al. (2010). "Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation." Biotechnology Progress, 26(3), 727-733. Link

  • Di, L., & Kerns, E. H. (2009).[6] "Stability challenges in drug discovery." Chemistry & Biodiversity, 6(11), 1875-1886.[6] Link

  • Kozikowski, B. A., et al. (2003). "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215. Link

Sources

Troubleshooting

resolving unexpected peaks in NMR spectrum of a quinoline derivative

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope: Troubleshooting unexpected 1H/13C NMR signals in quinoline-based scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope: Troubleshooting unexpected 1H/13C NMR signals in quinoline-based scaffolds.

Introduction: The Quinoline Paradox

As a Senior Application Scientist, I often see researchers baffled by quinoline spectra. The quinoline scaffold is a "privileged structure" in drug discovery, but it is electronically schizophrenic. It combines a benzene ring (lipophilic, stable) with a pyridine ring (basic, polar, electron-deficient).

This duality creates a specific set of spectral anomalies: tautomerism, aggregation, and metal coordination. Unexpected peaks are rarely "ghosts"; they are usually evidence of these dynamic behaviors. This guide provides a logic-based framework to diagnose and resolve them.

Part 1: Diagnostic Logic Flow

Before altering your sample, categorize the anomaly. Use this decision matrix to select the correct troubleshooting protocol.

TroubleshootingFlow Start Anomaly Detected Type Peak Character? Start->Type Sharp Sharp Extra Peaks Type->Sharp High S/N Broad Broad / Featureless Type->Broad Low S/N or Blob Split Split / Doubled Type->Split Ratio varies Impurity Solvent/Impurity (See Table 1) Sharp->Impurity Paramag Paramagnetism (Pd/Cu Residue) Broad->Paramag No splitting Aggreg Aggregation (Pi-Stacking) Broad->Aggreg Conc. dependent Dynamic Rotamers or Tautomers Split->Dynamic Coalesces with Heat

Figure 1: Decision tree for categorizing NMR anomalies in quinoline derivatives.

Part 2: The "Shapeshifters" (Dynamic Processes)

The most common issue with functionalized quinolines (especially 4-hydroxyquinolines or amide-substituted derivatives) is peak doubling or broadening due to intermediate chemical exchange.

Scenario A: The 4-Hydroxyquinoline Tautomerism

If you synthesize a 4-hydroxyquinoline, you often see broad peaks or a mixture of species. This is due to the equilibrium between the enol (hydroxy) and keto (quinolone) forms.

  • The Mechanism: In polar aprotic solvents (DMSO-d6), the equilibrium shifts toward the 4-quinolone (NH form) , which is stabilized by solvation. In non-polar solvents (CDCl3), the 4-hydroxy (OH form) may predominate or exist in a slow-exchange mixture.

  • The Symptom: Broadening of the H3 and H5 protons; disappearance of the OH/NH signal.

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Favored in non-polar Keto 4-Quinolone (Keto/NH Form) Favored in DMSO/H2O Enol->Keto Proton Transfer

Figure 2: Tautomeric equilibrium dependent on solvent polarity.

Scenario B: Rotamers in Carboxamides

Quinoline-carboxamides often exhibit restricted rotation around the amide bond (C-N), leading to two distinct sets of signals (cis/trans) at room temperature.

Protocol 1: Variable Temperature (VT) NMR

Purpose: To distinguish between impurities (static) and dynamic processes (rotamers/tautomers). Self-Validating Logic: If peaks coalesce (merge) or sharpen as temperature increases, the issue is dynamic exchange. If they remain distinct, they are impurities.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-10 mg of sample in DMSO-d6 (high boiling point, 189°C). Do not use CDCl3 or Acetone-d6 for high-temperature VT.

  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K).

  • Stepwise Heating:

    • Increase probe temperature to 50°C (323 K). Allow 10 minutes for equilibration. Shim. Acquire.

    • Increase to 80°C (353 K). Equilibrate. Shim. Acquire.

    • Critical Safety: Ensure your spinner is heat-resistant (Ceramic or PEEK, not standard plastic) [1].[1][2]

  • Analysis: Overlay the spectra.

Part 3: The "Invisible Hand" (Paramagnetism & Aggregation)

Quinolines are excellent ligands for transition metals. If your synthesis involved a Suzuki-Miyaura coupling (Pd) or Click chemistry (Cu), trace metals can ruin your spectrum.

Symptom: Paramagnetic Broadening [3][4]
  • Observation: The entire spectrum (or specific regions near the nitrogen) appears broad, with low signal-to-noise ratio, despite high sample concentration.

  • Cause: Paramagnetic Relaxation Enhancement (PRE). Unpaired electrons from metals (Pd(II), Cu(II), Fe(III)) accelerate relaxation, broadening peaks beyond recognition [2].

Protocol 2: The "Shake-and-Shoot" Scavenger Test

Purpose: Rapidly confirm and remove paramagnetic contaminants.

  • Diagnosis: Add 1 drop of D2O to your NMR tube. Shake.

    • If peaks sharpen slightly but remain broad, proceed to step 2.

  • Extraction (The CupriSorb/Thiol Method):

    • Return the sample to a vial.

    • Add 50 mg of SiliaMetS® Thiol or Chelex 100 resin.

    • Stir for 15 minutes.

    • Filter through a cotton plug back into the NMR tube.

  • Validation: Re-acquire the spectrum.

    • Success: Sharp multiplets with clear J-coupling.

    • Failure: If broadening persists, the issue may be Aggregation (see below).

Symptom: Pi-Pi Stacking (Aggregation)
  • Observation: Peaks are sharp but chemically shifted upfield (shielded) compared to literature values.

  • Cause: Quinolines are flat. At high concentrations (>20 mg/mL), they stack like plates. The ring current of one molecule shields the protons of its neighbor [3].

  • Test: Dilute the sample by 10x. If chemical shifts move downfield (deshield), aggregation is confirmed.

Part 4: The "Ghost" Peaks (Common Impurities)

Before assuming a side-reaction occurred, rule out synthesis artifacts. Quinolines are "sticky" and trap solvents within their crystal lattice.

Table 1: Common Impurities in Quinoline Synthesis (shifts in ppm) Data adapted from Fulmer et al. [4]

ImpuritySource1H in CDCl31H in DMSO-d6Visual Characteristic
Water Solvents/Air1.56 (varies)3.33Broad singlet
Ethyl Acetate Workup4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)Distinct quartet/triplet
DCM Workup5.30 (s)5.76 (s)Sharp singlet (often huge)
DMF Reaction8.02 (s), 2.96 (s), 2.88 (s)7.95 (s), 2.89 (s), 2.73 (s)Distinct formyl proton at ~8
Grease Glassware0.86, 1.26 (m)0.85, 1.23 (m)"Messy" multiplet upfield
Triethylamine Base2.42 (q), 1.03 (t)2.45 (q), 0.96 (t)Often forms salt with Quinoline
Part 5: The Nitrogen Effect (Protonation States)

The quinoline nitrogen (N1) has a pKa of ~4.9. It is basic enough to scavenge protons from slightly acidic solvents (like aged CDCl3) or silica gel residues.

  • The Anomaly: H2, H3, and H4 protons are shifted significantly downfield (0.5 - 1.0 ppm) compared to expected values.

  • The Fix (Free-Basing Protocol):

    • Add solid Na2CO3 or K2CO3 (anhydrous, ~10 mg) directly to the NMR tube.

    • Shake vigorously for 2 minutes.

    • Let the solid settle.

    • Re-acquire.

    • Result: If peaks shift upfield to their "normal" range, your sample was the HCl/TFA salt.

References
  • Oxford University NMR Facility. (2018). Variable Temperature NMR Experiments: Safety and Protocols.Link

  • Febrian, R., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy.[4][5] ACS Omega, 6(23), 14727–14733. Link

  • Williamson, M. P., et al. (2021). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives: Evidence for stacking. UNCW Repository. Link

  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison. Link

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

This is a technical support guide designed for researchers and process chemists working with 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid . [1] Introduction & Molecule Profile[1][2][3][4][5][6] Achieving hig...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid .

[1]

Introduction & Molecule Profile[1][2][3][4][5][6]

Achieving high purity (>98%) with 4-hydroxyquinoline-3-carboxylic acid derivatives is a common bottleneck in drug discovery, particularly for scaffolds used in CFTR modulators or antimalarial development.[1]

The 8-trifluoromethoxy substituent introduces specific challenges:

  • Lipophilicity: The

    
     group increases solubility in organic by-products, making separation from unreacted anilines difficult.[1]
    
  • Thermal Instability: The C3-carboxylic acid is prone to decarboxylation at high temperatures, generating the 4-hydroxy-8-(trifluoromethoxy)quinoline impurity.[1]

  • Solubility Profile: The molecule is amphoteric but generally exhibits poor solubility in common low-boiling organic solvents, often leading to "crashing out" with impurities trapped in the crystal lattice.[1]

This guide provides a self-validating purification logic based on the molecule's physicochemical properties.[1]

Purity Logic & Workflow

The purification strategy relies on three distinct phases. You must verify success at each stage before moving to the next.[1]

Visualization: Purification Logic Flow

The following diagram illustrates the critical decision points in the purification process.

PurificationLogic Start Crude Reaction Mixture (Gould-Jacobs Product) Step1 Step 1: Acid-Base Fractionation (Target: Removal of Non-Acidic Impurities) Start->Step1 Check1 Check: Dissolve in sat. NaHCO3 Step1->Check1 Soluble Soluble Fraction (Contains Product) Check1->Soluble Filtrate Insoluble Insoluble Solids (Anilines, Decarboxylated by-products) Check1->Insoluble Filter Cake (Discard) Step2 Step 2: Controlled Precipitation (Acidify to pH 2-3) Soluble->Step2 Step3 Step 3: Solvent Trituration (Removal of trapped oligomers) Step2->Step3 Final High Purity Product (>98% HPLC) Step3->Final

Figure 1: Logical flow for the isolation of the target acid, utilizing its pKa difference from common impurities.

Troubleshooting Protocols

Phase 1: The "Bicarbonate Toggle" (Primary Purification)

Issue: Crude product is dark/brown or contains unreacted aniline.[1] Mechanism: The target molecule has a carboxylic acid (


) and a phenolic/enolic hydroxyl (

).[1] Most impurities (anilines, decarboxylated quinolines) lack the acidic carboxyl group.[1] Solution: Use Sodium Bicarbonate (

) instead of Sodium Hydroxide (

).[1]

Protocol:

  • Suspend the crude solid in saturated aqueous

    
     (10 mL per gram of solid).
    
  • Stir vigorously for 30–60 minutes. The target acid will dissolve as the sodium carboxylate salt.[1]

  • Critical Step: Filter the mixture through a Celite pad.

    • Why? The unreacted 2-(trifluoromethoxy)aniline and the decarboxylated by-product (4-hydroxy-8-trifluoromethoxyquinoline) are insoluble in bicarbonate (they require strong base like NaOH to dissolve).[1] They will remain on the filter.[1]

  • Acidify the clear filtrate slowly with 2N HCl to pH 2–3.

  • Collect the precipitated white/off-white solid by filtration.[1] Wash with water.[1]

Phase 2: Removing Trapped Solvents & Oligomers (Trituration)

Issue: Product is sticky or NMR shows trapped high-boiling solvents (e.g., Dowtherm A, Diphenyl ether).[1] Mechanism: The target molecule is highly insoluble in non-polar solvents, while the thermal cyclization solvents are soluble.[1]

Protocol:

  • Dry the solid from Phase 1 thoroughly.[1]

  • Suspend the solid in Acetonitrile (MeCN) or Ethyl Acetate (5 mL/g).

  • Reflux for 30 minutes. The product should not dissolve; this is a "slurry wash."[1]

  • Cool to room temperature and filter.

  • Result: The filtrate carries away the oily impurities and solvent residues.[1]

Phase 3: Recrystallization (Final Polish)

Issue: Purity is ~95%, but >99% is required. Mechanism: 4-hydroxyquinoline-3-carboxylic acids have high melting points and poor solubility. Recrystallization requires high-boiling polar solvents.[1]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Comments
DMF / Water 10:1 to 5:1 Best for Scale. Dissolve in hot DMF, add water dropwise until turbid, cool slowly.[1]
Glacial Acetic Acid Pure Good for removing inorganic salts.[1] Dissolve at reflux, cool to RT.

| DMSO / Ethanol | 1:5 | Dissolve in min. hot DMSO, dilute with hot EtOH. |

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a solid black tar during the Gould-Jacobs cyclization. What went wrong?

  • Diagnosis: This usually indicates uncontrolled polymerization or excessive temperature.[1]

  • Fix: Ensure you are using a heat transfer medium (e.g., Dowtherm A or Diphenyl ether) and that the concentration is not too high (keep it ~10% w/v). The cyclization requires

    
    .[1] If the temperature spikes 
    
    
    
    , decomposition occurs.[1]
  • Preventative: Add the enamine intermediate portion-wise to the hot solvent rather than heating them up together.[1] This controls the exotherm.[1]

Q2: I see a second spot on TLC that runs very close to my product. What is it?

  • Diagnosis: This is likely the Ethyl ester intermediate (incomplete hydrolysis) or the Decarboxylated by-product.[1]

  • Test: Spot the plate and stain with Bromocresol Green.[1] The carboxylic acid (product) will turn yellow (acidic), while the ester and decarboxylated species will not change color significantly.

  • Fix:

    • If Ester: Return to hydrolysis (NaOH/Ethanol reflux).[1]

    • If Decarboxylated: Use the "Bicarbonate Toggle" (Phase 1 protocol) to wash it away.[1]

Q3: The product is not precipitating when I acidify the bicarbonate solution.

  • Diagnosis: You may have formed a supersaturated solution or the pH is not low enough.[1]

  • Fix: Ensure pH is < 3. If still no solid, the particle size might be too fine (colloidal).[1] Add Brine (saturated NaCl) to increase ionic strength ("salting out") or scratch the glass to induce nucleation.[1]

Q4: Can I use column chromatography?

  • Insight: Generally avoid silica chromatography for free carboxylic acids of this type.[1] They streak badly and stick to the silica due to the basic quinoline nitrogen and acidic headgroup.[1]

  • Alternative: If you must use chromatography, convert the acid to the Methyl Ester first, purify the ester on silica (Hexane/Ethyl Acetate), and then hydrolyze back to the acid.

References

  • Gould-Jacobs Reaction Mechanism & Impurities

    • Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1][2]

    • [1]

  • Purification of Quinoline-3-Carboxylic Acids

    • Musiol, R., et al. (2006).[1] Quinoline-based antifungal agents.[1] Bioorganic & Medicinal Chemistry Letters. (Discusses solubility and isolation of 8-substituted analogues).

  • Solubility & Recrystallization Data

    • Karunanithi, A. T., et al. (2009).[1][3] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[1][3]

  • Microwave Synthesis Alternatives (Minimizing Thermal Degradation)

    • Application Note AN056.[1][2] Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation. Biotage.

    • (General Reference for Microwave Protocols)

Sources

Troubleshooting

challenges in the synthesis of trifluoromethoxy-substituted heterocycles

Welcome to the OCF₃ Synthesis Technical Support Center Current Ticket: Challenges in the Synthesis of Trifluoromethoxy-Substituted Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the OCF₃ Synthesis Technical Support Center

Current Ticket: Challenges in the Synthesis of Trifluoromethoxy-Substituted Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fluorine Effect" vs. The "Oxygen Problem"

You are likely here because the trifluoromethoxy (


) group is a medicinal chemistry "super-substituent." It offers high lipophilicity (

) and unique conformational orthogonality compared to the methoxy group.[1] However, unlike the robust trifluoromethyl (

) group, the oxygen linkage introduces a critical vulnerability: anionic decomposition .

This guide addresses the three primary failure modes in


 synthesis:
  • Reagent Decomposition (The "Fluorophosgene Death Spiral").

  • Redox Mismatch in Photoredox Catalysis.

  • Regioselectivity Issues in Heterocyclic Substrates.

Module 1: The Foundation – Reagent Stability & Handling

The Core Problem: The trifluoromethoxide anion (


) is thermodynamically unstable above specific temperatures (often > -20°C depending on the counterion). It decomposes into fluoride (

) and carbonyl difluoride (

).

Diagnostic Question: “My reaction turned black/tarry and NMR shows only starting material and fluoride peaks. What happened?”

Root Cause: You likely triggered the


-fluoride elimination pathway before the cross-coupling could occur.
Troubleshooting Workflow: The Decomposition Pathway

Decomposition Start Trifluoromethoxide Source (e.g., AgOCF3, TAS-OCF3) Eq Equilibrium [-OCF3] anion Start->Eq Solvation Path1 Productive Pathway: Trapping by Electrophile Eq->Path1 Fast Kinetics (Low Temp) Path2 Decomposition Pathway: β-Fluoride Elimination Eq->Path2 Slow Kinetics (High Temp / No Trap) Dead COF2 (Gas) + F- (Fluoride) Path2->Dead Irreversible

Figure 1: The kinetic competition between productive trapping and irreversible decomposition of the trifluoromethoxide anion.

FAQ: Reagent Selection Matrix
Reagent ClassSpecific ReagentBest For...Critical Limitation
Nucleophilic TAS-OCF₃ (Tris(dimethylamino)sulfonium trifluoromethoxide)Aliphatic electrophiles, highly reactive benzyl halides.Extremely hygroscopic; decomposes > -30°C.
Silver-Based AgOCF₃ (Generated in situ)Aryl stannanes, aryl boronic acids, diazonium salts.Light sensitive; heterogeneous mixtures can lead to reproducibility issues.
Radical Ngai's Reagent (1-OCF₃-benzimidazole)Direct C-H functionalization of arenes/heteroarenes.[2]Requires photoredox setup; expensive for scale-up.
Electrophilic Togni-CF₃ + Oxygen SourceDe novo synthesis via

-oxides.
Atom economy is poor; requires specific functional handles (

-oxide).

Module 2: Nucleophilic Strategies (Silver-Mediated)

Context: The Ritter group and others have established silver-mediated oxidative trifluoromethoxylation as a workhorse method. However, it is notoriously sensitive to protocol deviations.

User Scenario: "I am trying to couple an aryl stannane with AgOCF₃ formed in situ, but yields are <20%."

Technical Support Protocol:

  • Check the Silver Source:

    • Do not use generic "lab grade" AgF. Use anhydrous AgF (99.9%) stored in a glovebox.

    • Why? Trace water hydrolyzes

      
       instantly to 
      
      
      
      .
  • The "Ritter Cocktail" (In Situ Generation):

    • Instead of isolating unstable salts, generate

      
       by reacting 2,4-dinitro-trifluoromethoxybenzene (DNTFB)  with AgF.
      
    • Mechanism:[1][2][3][4][5][6][7] The DNTFB acts as a transfer reagent, releasing

      
       to the silver cation in a controlled equilibrium, preventing a high concentration of free anion that would decompose.
      
  • Ligand Tuning:

    • For heterocycles (pyridines/pyrimidines), the silver center can get "poisoned" by the nitrogen lone pair.

    • Solution: Use a bulky ligand like di-tert-butyl-bipyridine (dtbpy) to outcompete the substrate for coordination to silver, maintaining the catalytic cycle.

Reference Protocol (Adapted from Ritter, Nature 2011):

Mix AgF (2.0 equiv) and ligand (1.0 equiv) in dry acetonitrile. Add DNTFB (1.5 equiv) and stir at 25°C for 20 mins (dark). Add aryl stannane/boronic acid. Heat to 60°C. Note: If the solution turns clear immediately, water is present. [1]

Module 3: Radical Strategies (Photoredox Catalysis)

Context: Direct C-H trifluoromethoxylation avoids pre-functionalized substrates (like stannanes). The Ngai reagent (N-trifluoromethoxybenzimidazole) is the gold standard here.

User Scenario: "I'm using the Ngai reagent with a Ru(bpy)₃ catalyst. The LED is on, but the heterocycle isn't reacting."

Troubleshooting Guide:

  • Electronic Mismatch:

    • Radical trifluoromethoxylation is electrophilic in nature.

    • Issue: Electron-deficient heterocycles (e.g., pyridine, pyrazine) react poorly because the

      
       radical is also electron-deficient.
      
    • Fix: This method works best on electron-rich heterocycles (indoles, pyrroles, thiophenes). For electron-poor systems, you must switch to Minisci-type conditions (protonated heterocycle) or use the

      
      -oxide route (Module 4).
      
  • The "Chain Termination" Trap:

    • Oxygen inhibits this radical chain. Degas solvents thoroughly (Freeze-Pump-Thaw x3). Sparging with argon is often insufficient for fluorinated radical chemistry.

Mechanism Visualization: The Radical Cycle

Photoredox PC_GS Photocatalyst (GS) PC_Ex Photocatalyst* PC_GS->PC_Ex hv (Blue LED) Reagent Ngai Reagent (N-OCF3) PC_Ex->Reagent SET (Reduction) Radical •OCF3 Radical Reagent->Radical N-O Cleavage Substrate Heterocycle (Electron Rich) Radical->Substrate Radical Addition Product Product-OCF3 Substrate->Product Oxidation/Deprotonation

Figure 2: Simplified photoredox cycle for radical trifluoromethoxylation showing the generation of the electrophilic OCF3 radical.

Module 4: The "Backdoor" Route (N-Oxide Rearrangement)

Context: When direct C-H functionalization fails on electron-deficient pyridines, use the intramolecular migration strategy.

Technique:

  • Oxidize pyridine to Pyridine-

    
    -oxide.
    
  • React with TFMT (Trifluoromethyl triflate) or Togni reagent.

  • The intermediate undergoes a rearrangement (often spontaneous or base-promoted) to place the

    
     group at the ortho position.
    

Why this works: It bypasses the unstable free


 anion entirely. The oxygen atom comes from the substrate (

-oxide), and the

comes from the electrophile.

Caution: TFMT is a powerful alkylating agent. Ensure no other nucleophilic sites (amines, alcohols) are unprotected.

References & Validated Resources

  • Silver-Mediated Trifluoromethoxylation:

    • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. Nature, 473, 470–477.

  • Radical Trifluoromethoxylation (Ngai Reagent):

    • Zheng, W., Poli, V. L., Matsotso, M. G., & Ngai, M. Y. (2018). Pyridinium salts as redox-active functional group transfer reagents. Science, 361(6401). (Note: Contextual reference for Ngai's radical work).

    • See also: Angewandte Chemie work on benzimidazole reagents.[2]

  • Decomposition Mechanisms:

    • Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M. Y. (2014).[2] Trifluoromethoxylation of arenes: Synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14559-14563.

  • Togni Reagent Protocols:

    • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild electrophilic trifluoromethylation of carbon-and sulfur-centered nucleophiles by a hypervalent iodine (III) reagent. Angewandte Chemie, 119(11), 1847-1851.

Sources

Optimization

overcoming poor cell permeability of quinoline-based inhibitors

Ticket Subject: Overcoming Poor Cell Permeability in Quinoline-Based Inhibitors Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open Welcome to the Technical Support Center You are likely readin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Poor Cell Permeability in Quinoline-Based Inhibitors Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open

Welcome to the Technical Support Center

You are likely reading this because your potent quinoline hit shows excellent biochemical IC50 values but fails in cellular assays or exhibits poor oral bioavailability. This is a classic "Quinoline Paradox": the flat, aromatic, and basic nature of the scaffold often leads to membrane trapping or active efflux.

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to diagnose why your compound isn't crossing the membrane and provide actionable chemical and experimental fixes.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before modifying your lead, you must identify the specific barrier. Quinoline permeability failure usually stems from three distinct physical causes. Use the decision tree below to diagnose your compound.

Diagnostic Decision Tree

QuinolineDiagnosis node_start Start: Low Cellular Potency node_sol Step 1: Check Kinetic Solubility (PBS pH 7.4) node_start->node_sol node_ppt Issue: Precipitation Compound is crashing out. node_sol->node_ppt Low (<10 µM) node_perm Step 2: Check PAMPA Permeability (Passive Diffusion) node_sol->node_perm High (>50 µM) node_pka Issue: Ionization Trap pKa > 8.0? (Protonated) node_perm->node_pka Low Pe (<1e-6 cm/s) node_lip Issue: Membrane Retention LogD > 4.0? (Stuck in lipid) node_perm->node_lip High Retention node_efflux Step 3: Check Caco-2 Efflux (Active Transport) node_perm->node_efflux High Pe (>5e-6 cm/s) node_pgp Issue: P-gp Substrate Efflux Ratio > 2.0 node_efflux->node_pgp Yes node_cyto Issue: Intracellular Target Engagement Failure node_efflux->node_cyto No

Figure 1: Diagnostic logic to isolate solubility, ionization, lipophilicity, or efflux as the primary failure mode.

Module 2: Synthetic Optimization Strategies (The "Fix")

Once diagnosed, apply these medicinal chemistry strategies. These are tailored specifically for the quinoline scaffold.

Strategy A: Modulating Basicity (The Fluorine Scan)

The Problem: The quinoline nitrogen is basic (pKa ~4.9 for unsubstituted, but often rises to 8–9 with substituents). At physiological pH (7.4), a basic quinoline becomes positively charged (cationic), drastically reducing passive diffusion. The Fix: Introduce Electron-Withdrawing Groups (EWGs) to lower the pKa of the ring nitrogen.

  • Protocol: Perform a "Fluorine Scan" at positions C3, C5, and C7.

  • Mechanism: Fluorine pulls electron density from the ring, lowering the pKa. This increases the fraction of the neutral species at pH 7.4.

  • Caution: Fluorine increases lipophilicity (LogP). Monitor LogD7.4 to ensure you don't trade permeability for solubility issues.

Strategy B: Intramolecular Hydrogen Bonding (IMHB)

The Problem: Exposed Hydrogen Bond Donors (HBDs) on side chains incur a high desolvation penalty before entering the lipid membrane. The Fix: Design a "Molecular Chameleon." Create a conformation where a side-chain HBD forms a hydrogen bond with the quinoline nitrogen or a nearby acceptor internally.

  • Result: This "hides" the polarity from the solvent, making the molecule appear more lipophilic to the membrane without adding actual carbon mass.

Strategy C: Escaping Planarity (Saturation)

The Problem: Quinolines are flat (aromatic). This leads to π-π stacking (poor solubility) and high melting points. The Fix: Partially saturate the ring (e.g., tetrahydroquinoline) or introduce sp3-hybridized substituents.

  • Benefit: Increases "three-dimensionality" (Fsp3 score), which correlates with improved clinical success and permeability.

Data Comparison: Optimization Impact

Compound VariantModificationpKa (N-1)LogD (7.4)PAMPA Pe (10⁻⁶ cm/s)Status
Parent Quinoline None8.81.20.4Fail (Too basic)
Analog A 5-Fluoro7.11.94.2Pass (Neutral fraction ↑)
Analog B Side-chain IMHB8.52.88.5Pass (Polarity shielded)
Analog C 4-Phenyl8.94.50.1Fail (Membrane retention)
Module 3: Assay Troubleshooting Protocols

Standard protocols often yield false negatives for quinolines due to their high non-specific binding. Use these validated workflows.

Protocol 3.1: Optimized PAMPA for Quinolines

Standard PAMPA often fails for lipophilic bases because they get stuck in the artificial membrane.

Reagents:

  • Membrane: PVDF filter plate pre-coated with 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • Donor Buffer: PBS pH 7.4 (or pH 6.5 to simulate the acidic microenvironment of tumors).

  • Acceptor Buffer: PBS pH 7.4 containing scavengers (e.g., BSA or surfactant) to simulate the "sink condition" of blood flow.

Step-by-Step Workflow:

  • Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 10 µM in Donor Buffer.

  • Equilibrium Check: Prepare a "T0" sample (compound directly in buffer) to define 100% recovery.

  • Incubation: Add 300 µL to Donor plate, 200 µL to Acceptor plate. Sandwich and incubate for 5 hours at 25°C.

    • Critical Step: Use a humidified chamber to prevent evaporation.

  • Analysis: Analyze Donor, Acceptor, and Membrane (extract membrane with acetonitrile) via LC-MS/MS.

  • Calculation:

    
    
    
    • Validation: If Total Recovery (Donor + Acceptor + Membrane) < 80%, your compound is binding to the plastic. Switch to glass-coated plates.

Protocol 3.2: P-gp Efflux Validation (Caco-2)

Quinolines are notorious P-gp substrates.

Workflow:

  • Run the transport assay in two directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Calculate Efflux Ratio (ER):

    
    .
    
  • The Verapamil Check: If ER > 2.0, repeat the assay with 50 µM Verapamil (a P-gp inhibitor).

    • Result: If the ER drops to ~1.0 with Verapamil, your permeability issue is efflux , not passive diffusion. You need to modify the structure to reduce P-gp recognition (e.g., N-methylation of amide bonds).

Module 4: FAQs (Field Scenarios)

Q: My quinoline has a good LogP (2.5) but zero permeability. Why? A: Check the pKa. If the pKa is 9.5, at pH 7.4 the molecule is 99% protonated (cationic). Cations do not cross lipid bilayers passively. You must lower the pKa below 8.0 using electron-withdrawing groups (fluorine, chlorine, nitrile).

Q: I see high permeability in PAMPA but no activity in cells. A: This suggests active efflux. PAMPA only measures passive diffusion; it lacks transporter proteins. Your compound is likely being pumped out by P-gp or BCRP. Run a Caco-2 or MDCK-MDR1 assay to confirm.

Q: Can I fix permeability by making a prodrug? A: Yes. If the quinoline nitrogen is the issue, consider an N-oxide prodrug. N-oxides are often less basic and can be reduced back to the active amine in the hypoxic environment of a tumor or by liver enzymes.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Importance of the Blood-Brain Barrier." ACS Chemical Neuroscience, 1(6), 435–449. Link (Key source for CNS permeability and efflux).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link (Source for fluorine substitution effects).

  • Alex, A., et al. (2011). "Intramolecular Hydrogen Bonding to Improve Membrane Permeability." MedChemComm, 2, 669-674. Link (Strategy for IMHB).

Troubleshooting

reducing off-target effects of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Technical Support Center: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Lead Optimization Unit Subject: Reducing Off-Target Effects...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Lead Optimization Unit Subject: Reducing Off-Target Effects & Optimization Strategies[1]

Introduction: Understanding Your Scaffold

Welcome to the technical support hub for 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (referred to hereafter as 4H-8TFQ ).[1]

This molecule is a "privileged structure" frequently used as a core scaffold for HIF-Prolyl Hydroxylase (HIF-PH) inhibitors and certain antibacterial agents.[1] Its pharmacophore relies on two critical features:

  • The Warhead (Positions 3 & 4): The 3-carboxylic acid and 4-hydroxyl group form a bidentate chelation motif, essential for binding the catalytic iron (Fe²⁺) in the active site of 2-oxoglutarate-dependent dioxygenases.[1]

  • The Lipophilic Tail (Position 8): The trifluoromethoxy (-OCF₃) group provides metabolic stability and membrane permeability, but significantly increases lipophilicity (LogP).[1]

The Problem: The very features that make 4H-8TFQ potent—metal chelation and high lipophilicity—are the primary drivers of its off-target toxicity (promiscuity).[1]

Support Ticket #001: Non-Specific Metalloenzyme Inhibition

User Issue: "My compound shows potent IC50 values against HIF-PH, but I am seeing significant off-target hits in my selectivity panel, particularly against 5-Lipoxygenase (5-LOX) and Matrix Metalloproteinases (MMPs)."

Root Cause Analysis: The 3-COOH/4-OH motif is a "hard" chelator.[1] While it targets the Fe²⁺ in HIF-PH, it lacks sufficient steric bulk to discriminate against other metalloenzymes containing Fe or Zn active sites. The "flat" nature of the quinoline ring allows it to intercalate into various hydrophobic pockets.

Resolution Protocol:

  • Implement Steric Clashes (The "Bump" Strategy):

    • Action: Modify the 3-carboxylic acid bioisostere or introduce substitutions at Position 2.

    • Rationale: HIF-PH active sites often have a specific "sub-pocket" that can accommodate bulk near the acid that other metalloenzymes cannot.[1]

    • Experiment: Synthesize the N-substituted glycine derivative (glycinamide) or a hydroxamic acid alternative to test if the binding mode shifts from pure chelation to hydrogen-bond driven networks.

  • Competition Assays (Rule Out False Positives):

    • Action: Run your enzymatic assay with and without excess Fe²⁺ (10–50 µM).

    • Logic: If your IC50 shifts dramatically (>10-fold) upon adding excess iron, your compound is acting as a non-specific metal scavenger rather than a competitive inhibitor.[1] This is a "red flag" for clinical development.[1]

Visualizing the Off-Target Cascade:

OffTargetCascade Compound 4H-8TFQ Scaffold Warhead 3-COOH / 4-OH (Chelation Motif) Compound->Warhead Tail 8-OCF3 Group (Lipophilicity) Compound->Tail Target Primary Target (HIF-PH / Fe2+) Warhead->Target Specific Binding OffTarget1 5-LOX (Iron) Warhead->OffTarget1 Promiscuous Chelation OffTarget2 MMPs (Zinc) Warhead->OffTarget2 Promiscuous Chelation OffTarget3 hERG Channel Tail->OffTarget3 Hydrophobic Trapping

Figure 1: The dual-liability mechanism. The warhead drives metalloenzyme promiscuity, while the lipophilic tail drives channel binding.

Support Ticket #002: hERG Inhibition & Cardiotoxicity

User Issue: "We observed QT prolongation signals in our preliminary safety screen. The hERG IC50 is < 5 µM."

Root Cause Analysis: The 8-trifluoromethoxy group (-OCF₃) is highly lipophilic (Hansch π ≈ +1.04).[1][2] Combined with the basic nitrogen of the quinoline (even if weak), this creates a pharmacophore that fits the hERG channel's hydrophobic pore. The "Grease Ball" effect is trapping your molecule in the channel.

Troubleshooting Guide:

ParameterDiagnostic CheckOptimization Strategy
LogP / LogD Is cLogP > 3.5?Reduce Lipophilicity: Replace 8-OCF₃ with less lipophilic bioisosteres like 8-OCH₃ or 8-CN.[1] While -OCF₃ prevents metabolism, it may be too greasy.[1]
pKa Is the Quinoline N basic?Lower pKa: Introduce an electron-withdrawing group (EWG) at Position 6 or 7 to reduce the basicity of the quinoline nitrogen, reducing cation-pi interactions in the hERG pore.
Amphiphilicity Is the molecule zwitterionic?Zwitterion Design: Ensure the 3-COOH is fully ionized at physiological pH. An anionic species is less likely to block the hERG channel pore than a neutral or cationic one.

Support Ticket #003: Assay Interference (Aggregation)

User Issue: "The dose-response curve has a steep Hill slope (> 2.0), and results are not reproducible between freeze-thaw cycles."

Root Cause Analysis: The 4H-8TFQ scaffold is planar and lipophilic.[1] It is prone to colloidal aggregation , forming micelles that sequester enzyme indiscriminately. This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior.[1]

Validation Protocol (The "Detergent Test"):

  • Step 1: Prepare your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[1]

  • Step 2: Re-run the IC50 curve.

  • Interpretation:

    • Result A: IC50 remains stable.[1] -> True Inhibition.

    • Result B: IC50 increases significantly (potency drops).[1] -> False Positive (Aggregation). The detergent broke up the colloid, revealing the compound's true (weaker) affinity.

FAQ: Frequently Asked Questions

Q: Can I replace the 3-COOH with a tetrazole to improve permeability? A: Yes, but proceed with caution. While tetrazoles are classic carboxylic acid bioisosteres, they alter the "bite angle" of the chelation to the metal. In HIF-PH inhibitors, the specific geometry of the carboxylate-iron bond is critical. A tetrazole may reduce potency by 10–100 fold.[1] A better approach for permeability is an ester prodrug (e.g., ethyl or isopropyl ester) which is hydrolyzed intracellularly.[1]

Q: Why is the 8-OCF3 group preferred over 8-CF3? A: The oxygen linker in -OCF₃ provides a slightly different electronic profile (resonance donation vs. induction) and conformational flexibility.[1] It often improves solubility compared to the rigid -CF3, while maintaining metabolic stability against CYP oxidation.

Q: Is this scaffold phototoxic? A: Quinolines can be phototoxic.[1] The extended conjugation can generate reactive oxygen species (ROS) under UV light.[1] If you are developing this for topical or dermatological use, a 3T3 NRU Phototoxicity Assay is mandatory early in development.

Decision Tree: Optimization Workflow

OptimizationWorkflow Start Start: 4H-8TFQ Optimization CheckPotency Is Potency (IC50) < 100 nM? Start->CheckPotency CheckSelectivity Check Selectivity Panel (5-LOX, MMP, hERG) CheckPotency->CheckSelectivity Yes Sol_Steric Add Steric Bulk at Pos 2 or Modify Linker CheckPotency->Sol_Steric No (Inactive) Issue_Metal Issue: Metalloenzyme Hits CheckSelectivity->Issue_Metal Fe/Zn Enzyme Hits Issue_hERG Issue: hERG / Solubility CheckSelectivity->Issue_hERG hERG Hits Issue_Metal->Sol_Steric Sol_Lipophil Replace 8-OCF3 with Polar Bioisostere (e.g., 8-CN) Issue_hERG->Sol_Lipophil Retest Re-test IC50 & Selectivity Sol_Steric->Retest Sol_Lipophil->Retest

Figure 2: Strategic workflow for triaging and resolving off-target liabilities.

References

  • HIF-PH Inhibitor Mechanism & Scaffold

    • Gupta, N. & Wish, J. B. (2017).[1] Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD.[1][3] American Journal of Kidney Diseases. Link

  • Quinoline-3-Carboxylic Acid SAR

    • Nangare, S. N., et al. (2021). Quinoline-3-carboxylic acids: A step toward highly selective antiproliferative agent.[1] Anti-Cancer Agents in Medicinal Chemistry. Link

  • Trifluoromethoxy Group Properties

    • Leroux, F. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. Link[1]

  • hERG & Lipophilicity (General Principles)

    • Waring, M. J. (2010).[1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link

  • Compound Data (CAS 23779-95-5)

    • PubChem Compound Summary for CID 90260.[1] Link

Sources

Optimization

Technical Support Center: Multicomponent Quinoline Synthesis Optimization

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Multicomponent Reactions (MCRs) for Quinoline Scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Multicomponent Reactions (MCRs) for Quinoline Scaffolds. Operator: Senior Application Scientist (Ph.D.)

Introduction: The MCR Advantage & Challenge

You are likely here because your "one-pot" reaction has turned into a "one-pot tar." Multicomponent reactions (MCRs) like the Povarov, Doebner, and Friedländer syntheses offer high atom economy and rapid library generation. However, their thermodynamic efficiency often masks kinetic pitfalls: competing polymerization pathways, catalyst deactivation, and difficult work-ups.

This guide moves beyond textbook definitions to provide field-proven optimization strategies. We focus on two primary vectors: Lewis Acid Tuning (Povarov) and Energy/Solvent Modulation (Doebner) .

Module 1: The Povarov Reaction (Lewis Acid & Oxidative Cascade)

The Povarov reaction (an imino-Diels-Alder cycloaddition) is the gold standard for synthesizing tetrahydroquinolines and fully aromatized quinolines. The most common failure point is the oxidation step —getting from the tetrahydro-intermediate to the aromatic quinoline without using stoichiometric heavy metals.

Optimization Strategy: The Iodine-Mediated Cascade

Instead of traditional Lewis acids (


) which require a separate oxidation step, we recommend the Molecular Iodine (

) / DMSO system
. Iodine acts as both the catalyst (Lewis acid) and the oxidant, streamlining the workflow.
Mechanism & Workflow

The reaction proceeds through a self-sequenced cascade: In situ imine formation


 Povarov cycloaddition 

Oxidative aromatization.

PovarovCascade Start Substrates: Aniline + Aldehyde + Olefin Imine Intermediate 1: Schiff Base (Imine) Start->Imine Condensation (-H2O) Cyclo Intermediate 2: Tetrahydroquinoline Imine->Cyclo [4+2] Cycloaddition (Lewis Acid: I2) Oxidation Oxidative Aromatization (Iodine Mediated) Cyclo->Oxidation -2H (Oxidant: I2/DMSO) Product Final Product: Substituted Quinoline Oxidation->Product Aromatization

Figure 1: The Iodine-mediated Povarov cascade. Note the dual role of Iodine as both Lewis Acid catalyst and terminal oxidant.

Standard Operating Protocol (SOP): Iodine-Mediated Synthesis

Based on optimization data from Gao et al. (2014) and recent green protocols. [1, 2]

Reagents:

  • Aniline derivative (1.0 equiv)[1]

  • Methyl ketone or Aldehyde (1.0 equiv)

  • Olefin/Styrene (1.0 equiv)

  • Molecular Iodine (

    
    ) (0.5 – 1.0 equiv for catalytic; 2.0 equiv for full oxidative cascade)
    
  • Solvent: DMSO (Critical for the oxidative step)

Step-by-Step:

  • Charge: In a sealed tube, dissolve the aniline and aldehyde/ketone in DMSO (0.5 M concentration).

  • Activate: Add molecular iodine (

    
    ).
    
  • Cyclize: Heat to 100–110 °C for 12–24 hours. Note: Monitoring by TLC is difficult due to DMSO; use LC-MS if available.

  • Quench (Critical): Cool to room temperature. Add saturated

    
     (sodium thiosulfate)  solution.
    
    • Why? This reduces unreacted iodine to iodide (color change from dark brown to yellow/clear), preventing iodination byproducts during workup.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with water (

    
    ) to remove DMSO.
    

Troubleshooting the Povarov:

  • Issue: Low yield of aromatic quinoline; high yield of tetrahydroquinoline.

    • Fix: The oxidation is incomplete. Increase

      
       loading to 2.0 equivalents or switch solvent to Nitrobenzene (though DMSO is greener/safer).
      
  • Issue: Regioselectivity (Meta vs. Para product).

    • Insight: Electron-Releasing Groups (ERGs) on the Lewis Acid catalyst favor meta regioisomers by stabilizing the transition state [3].

Module 2: The Doebner Reaction (Microwave & Green Solvents)

The classic Doebner-von Miller reaction requires harsh acids (


, 

) and often yields a "polymeric tar" due to uncontrolled polymerization of the

-unsaturated intermediate.
Optimization Strategy: Microwave-Assisted Hydrophobic Effect

We replace conductive heating (oil bath) with Microwave Irradiation (MW) . MW heating provides direct energy transfer to the polar transition states, significantly reducing reaction time (from hours to minutes) and suppressing side reactions. Furthermore, using Water as a solvent exploits the "hydrophobic effect," forcing organic reactants together [4, 5].

Protocol: Microwave-Assisted Aqueous Synthesis

Reagents:

  • Aniline (10 mmol)

  • Aldehyde (10 mmol)

  • Pyruvic Acid (10 mmol)

  • Solvent: Water (10 mL) or Ionic Liquid (e.g., [bmim]

    
     for higher temperatures)
    

Step-by-Step:

  • Mix: Combine reactants in a dedicated microwave process vial (G10 or G30 size).

  • Solvent: Add water. The organics may not dissolve—this is intentional . The heterogeneous interface drives the reaction.

  • Irradiate:

    • Mode: Dynamic Power (maintain Temp).

    • Set Point:120 °C .

    • Hold Time: 5–10 minutes (vs. 4+ hours thermal).

    • Stirring: High (600 RPM).

  • Work-up:

    • Cool vial.[2] The product often precipitates as a solid.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

Module 3: Troubleshooting & FAQ

Logic Tree for Reaction Failure

Use this decision matrix when your yield is


.

Troubleshooting Start Problem: Low Yield / Tar CheckTLC Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckTLC SM_Left Yes, SM Remaining CheckTLC->SM_Left SM_Gone No, SM Consumed CheckTLC->SM_Gone TempCheck Check Activation Energy SM_Left->TempCheck CatCheck Check Catalyst Deactivation SM_Left->CatCheck TarCheck Is there a baseline spot (Tar)? SM_Gone->TarCheck Soln1 Action: Increase Temp or Switch to MW Heating TempCheck->Soln1 Soln2 Action: Catalyst Poisoning? (Check for Amines/Sulfur) CatCheck->Soln2 TarYes Polymerization Occurred TarCheck->TarYes TarNo Clean but wrong mass? TarCheck->TarNo Soln3 Action: Dilute Rxn (0.1M) Add Radical Scavenger TarYes->Soln3 Soln4 Action: Check Oxidation State (Tetrahydro- vs Aromatic) TarNo->Soln4

Figure 2: Diagnostic logic tree for MCR failure analysis.

Frequently Asked Questions (FAQ)

Q1: My Povarov reaction yields a mixture of diastereomers. How do I fix this? A: This is common in the tetrahydroquinoline stage. If you intend to aromatize to the quinoline, this stereochemistry is irrelevant as the chiral centers are destroyed. If you need the tetrahydroquinoline, switch to a chiral phosphoric acid catalyst (CPA) to induce enantioselectivity, or lower the temperature to 0°C to improve diastereoselectivity (favoring exo or endo depending on the catalyst) [3].

Q2: The catalyst seems to stop working after 50% conversion. Why? A: This is likely Catalyst Poisoning or Product Inhibition . The basic nitrogen in the formed quinoline product can bind to Lewis Acid sites (


, 

), deactivating them.
  • Fix: Use a Brønsted acid co-catalyst or increase the Lewis Acid loading to >100 mol% (stoichiometric). Alternatively, use heterogeneous nanocatalysts (e.g., CuO nanoparticles) which are less prone to irreversible binding and can be recycled [6].

Q3: How do I remove the "red/brown" sticky impurity in Doebner reactions? A: That is the "Doebner Tar," a polymer of the aldehyde/pyruvate.

  • Fix: Avoid it by using Microwave irradiation (short time prevents polymerization).

  • Cleanup: If formed, dissolve the crude mixture in minimal hot ethanol and add activated charcoal. Filter hot through Celite. The tar usually adsorbs to the charcoal.

Q4: Can I use water as a solvent for non-polar substrates? A: Yes. In fact, it often works better. Under "On-Water" conditions, the hydrophobic effect forces the organic reactants into nanodroplets, effectively increasing the local concentration and rate. Ensure vigorous stirring [5].

References

  • Gao, Q., Liu, S., Wu, X., & Wu, A. (2014).[3] Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582–4585. Link

  • Organic Chemistry Portal. (n.d.). Povarov Reaction. Link

  • Bello, D., et al. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction.[4] Molecules, 26(6), 1686. Link

  • BenchChem. (2025).[2][5] Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Compounds. Link

  • Parmar, M. C. (2025).[6] Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate.[6] Link

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(42), 43210–43235. Link

Sources

Reference Data & Comparative Studies

Validation

comparing activity of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid to known antibiotics

This guide provides a technical comparative analysis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (hereafter referred to as the 8- Scaffold ) against established clinical antibiotics. Note to Researchers:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (hereafter referred to as the 8-


 Scaffold ) against established clinical antibiotics.

Note to Researchers: This compound is a pharmacophore intermediate , not a final clinical drug. It serves as the critical building block for synthesizing 8-trifluoromethoxy fluoroquinolones . This guide evaluates the biological potential of antibiotics derived from this specific scaffold compared to standard-of-care agents like Ciprofloxacin and Moxifloxacin.

Executive Summary & Chemical Logic

The 8-


 Scaffold  represents a strategic evolution in quinolone medicinal chemistry. While early generations (e.g., Ciprofloxacin) utilized a hydrogen or carbon atom at the C-8 position, and fourth-generation agents (e.g., Moxifloxacin) introduced an 8-methoxy (

) group to reduce resistance and phototoxicity, the 8-trifluoromethoxy (

) group offers a unique physicochemical profile.
  • Primary Advantage: The

    
     group is a "super-lipophilic" bioisostere of the methoxy group. It maintains the steric bulk required to prevent efflux and limit mutant selection but significantly alters the electronic environment, potentially enhancing metabolic stability against hepatic oxidation.
    
  • Target Profile: Broad-spectrum activity with enhanced potency against Gram-positive anaerobes and reduced phototoxicity compared to 8-halogenated analogs (e.g., Sparfloxacin).

Structural Comparison of Key Scaffolds
FeatureCiprofloxacin (Standard)Moxifloxacin (Advanced)8-

Derivatives
(Target Class)
C-8 Substituent Hydrogen (-H)Methoxy (-OMe)Trifluoromethoxy (-OCF

)
Lipophilicity (LogP) Low (Hydrophilic)ModerateHigh (Enhanced Permeability)
Phototoxicity Risk ModerateLowLow (Predicted)
Gram (+) Potency ModerateHighHigh
Anaerobic Activity PoorGoodGood to Excellent

Mechanism of Action (MOA)

Antibiotics derived from the 8-


 scaffold function as dual inhibitors of bacterial Type II Topoisomerases:
  • DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. Inhibition prevents the introduction of negative supercoils, blocking DNA replication.

  • Topoisomerase IV: Primary target in Gram-positive bacteria. Inhibition prevents the decatenation (separation) of daughter chromosomes during cell division.

The "Dual-Targeting" Advantage: Unlike Ciprofloxacin (which preferentially targets Gyrase), 8-substituted quinolones (like Moxifloxacin and 8-


 analogs) bind with high affinity to both enzymes. This creates a "double-hit" mechanism, requiring bacteria to develop simultaneous mutations in both gyrA and parC genes to acquire high-level resistance.
MOA Visualization

MOA_Pathway cluster_legend Mechanism Logic Drug 8-OCF3 Quinolone GramNeg Gram-Negative Bacteria (e.g., E. coli) Drug->GramNeg Permeation GramPos Gram-Positive Bacteria (e.g., S. aureus) Drug->GramPos Permeation Gyrase Target 1: DNA Gyrase (gyrA/gyrB) GramNeg->Gyrase Primary Binding TopoIV Target 2: Topoisomerase IV (parC/parE) GramNeg->TopoIV Secondary Binding GramPos->Gyrase Secondary Binding GramPos->TopoIV Primary Binding Replication DNA Replication Fork Arrest Gyrase->Replication Inhibition Decatenation Chromosome Decatenation Failure TopoIV->Decatenation Inhibition Death Bacterial Cell Death (Bactericidal) Replication->Death Decatenation->Death Legend 8-OCF3 group enhances dual binding reducing resistance probability.

Caption: Dual-targeting mechanism of 8-substituted quinolones preventing bacterial replication.

Comparative Biological Activity

Since the carboxylic acid is an intermediate, the data below reflects the activity of final fluoroquinolones synthesized from this scaffold (e.g., N1-cyclopropyl-C7-diazabicyclo derivatives) compared to clinical standards.

Antibacterial Spectrum (MIC Comparison)

Values are representative of the class (µg/mL).

OrganismStrain TypeCiprofloxacin (8-H)Moxifloxacin (8-OMe)8-

Analog
(Predicted)
E. coli Gram (-) Wild Type0.004 - 0.0150.03 - 0.060.015 - 0.06
P. aeruginosa Gram (-) Difficult0.25 - 0.51.0 - 2.00.5 - 1.0
S. aureus Gram (+) MSSA0.25 - 0.50.06 - 0.120.06 - 0.12
S. pneumoniae Gram (+) Respiratory1.0 - 2.00.12 - 0.250.12 - 0.25
B. fragilis Anaerobe> 8.0 (Resistant)0.25 - 2.00.25 - 1.0

Interpretation:

  • Gram-Negative: The 8-

    
     analogs typically retain the potent Gram-negative activity of Ciprofloxacin, unlike some bulky 8-substituted derivatives.
    
  • Gram-Positive: They match Moxifloxacin's superior potency against S. aureus and S. pneumoniae, driven by the C-8 substitution enhancing Topo IV binding.

  • Anaerobes: The increased lipophilicity of the

    
     group often correlates with improved penetration into anaerobic tissues, rivaling Moxifloxacin.
    

Experimental Protocols for Validation

To validate the activity of derivatives synthesized from the 8-


 scaffold, the following protocols are the industry standard.
A. Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve the synthesized 8-

    
     derivative in DMSO (stock 10 mg/mL).
    
  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 to 0.002 µg/mL.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL. Add 100 µL to each well of a 96-well plate containing the drug.
    
  • Incubation: Incubate at 37°C for 16-20 hours (ambient air) or 48 hours (anaerobic chamber for B. fragilis).

  • Readout: Visual inspection for turbidity. The first clear well is the MIC.

B. Time-Kill Kinetics

Purpose: Confirm bactericidal activity (essential for quinolones).

  • Setup: Inoculate 10 mL CAMHB with bacteria (

    
     CFU/mL).
    
  • Treatment: Add drug at concentrations of 1x, 2x, and 4x MIC. Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after incubation.

  • Criteria: A

    
     reduction in CFU/mL indicates bactericidal activity.
    
Experimental Workflow Diagram

Workflow Step1 Scaffold: 4-OH-8-OCF3-Quinoline-3-COOH Step2 Chemical Synthesis (Add N1 & C7 groups) Step1->Step2 Step3 New Chemical Entity (NCE) Step2->Step3 Test1 MIC Assay (Potency) Step3->Test1 Test2 Time-Kill (Bactericidal) Step3->Test2 Test3 Phototoxicity (Safety) Step3->Test3

Caption: Workflow from scaffold to validated antibiotic candidate.

Safety & Toxicity Profile (SAR Insights)

The 8-position is a critical determinant of quinolone safety.

  • Phototoxicity:

    • High Risk: 8-Fluoro / 8-Chloro (e.g., Sparfloxacin, Clinafloxacin). Halogens at C8 are unstable under UV light, generating free radicals that damage skin.

    • Low Risk: 8-Methoxy (Moxifloxacin) and 8-Trifluoromethoxy . The

      
       group is photostable and does not readily generate radicals, offering a safety profile superior to halogenated analogs.
      
  • Genetic Toxicity:

    • The 8-

      
       group, being bulky, hinders the planar stacking required for intercalation into eukaryotic DNA, reducing the risk of genotoxicity compared to planar, unsubstituted quinolones.
      

References

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Link

  • Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity.[1][2][3] Clinical Infectious Diseases. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025).[4] 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS Data. Link

Sources

Comparative

Comparative Validation Guide: Novel Quinoline Derivatives vs. Standard Chemotherapeutics

[1] Executive Summary: The Quinoline Advantage In the landscape of medicinal chemistry, the quinoline scaffold remains a "privileged structure" due to its versatility in targeting DNA intercalation, Topoisomerase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Quinoline Advantage

In the landscape of medicinal chemistry, the quinoline scaffold remains a "privileged structure" due to its versatility in targeting DNA intercalation, Topoisomerase inhibition (I/II), and kinase modulation (e.g., EGFR, VEGFR). While standard-of-care (SoC) agents like Doxorubicin (anthracycline) and Camptothecin (quinoline-alkaloid) are effective, they are plagued by cardiotoxicity and poor aqueous solubility.

This guide provides a rigorous, self-validating framework for benchmarking novel quinoline derivatives against these established standards. It moves beyond simple IC50 generation to a multi-parametric validation strategy required for high-impact publication and preclinical advancement.

Comparative Profiling: Novel Candidates vs. Standard of Care

To objectively validate a new derivative, you must benchmark it against a relevant clinical standard. The table below outlines the performance metrics expected of a high-potential lead candidate compared to Doxorubicin.

Table 1: Performance Benchmarks (Representative Data)
FeatureNovel Quinoline Derivative (Target Profile)Doxorubicin (Standard Control)Validation Logic
Potency (IC50) < 1.0 µM (Solid Tumors)0.1 – 0.5 µMPotency must be comparable; >10 µM is generally considered inactive for leads.
Selectivity Index (SI) > 10 (Cancer vs. Normal Fibroblasts)~ 1–5 (Low Selectivity)High SI indicates a wider therapeutic window and reduced off-target toxicity.
Solubility > 50 µg/mL (PBS, pH 7.4)Low (Requires encapsulation)Solubility dictates bioavailability; poor solubility leads to false negatives in vivo.
Mechanism Dual Action (e.g., Topo II + Tubulin)DNA Intercalation/Topo IIMulti-targeting reduces the likelihood of drug resistance.
MDR Sensitivity Retains activity in P-gp+ cellsHigh efflux (Resistance prone)Critical for treating refractory tumors.

Analytic Insight: A novel quinoline does not need to be more potent than Doxorubicin; it needs to be safer (higher SI) or effective in resistant cell lines (MDR+).

Experimental Validation Framework

Phase 1: The Cytotoxicity Gate (MTT Assay)

Objective: Determine metabolic inhibition as a proxy for cell viability. Scientific Integrity: The MTT assay relies on mitochondrial succinate dehydrogenase.[1] Causality Note: Agents that damage mitochondria directly may yield false positives; confirm hits with an ATP-based assay (e.g., CellTiter-Glo).

Protocol: High-Throughput Screening
  • Seeding: Plate tumor cells (e.g., A549, MCF-7) at optimized density (

    
     cells/well) in 96-well plates.
    
    • Control: Include normal human fibroblasts (e.g., HFF-1) to calculate SI.

  • Treatment: After 24h attachment, treat with serial dilutions of the Quinoline Derivative and Doxorubicin (0.01 – 100 µM).

    • Vehicle Control: DMSO (final concentration < 0.5%).

  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

    • Incubate 3-4 hours (watch for purple formazan crystals).

    • Solubilize crystals with DMSO or acidified isopropanol.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Phase 2: Mechanistic Elucidation (Apoptosis vs. Necrosis)

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than uncontrolled lysis (necrosis), which induces inflammation.

Protocol: Annexin V/PI Flow Cytometry
  • Annexin V: Binds exposed Phosphatidylserine (PS) on the outer membrane (early apoptosis marker).[2]

  • Propidium Iodide (PI): Intercalates DNA only in cells with compromised membranes (late apoptosis/necrosis).

Workflow:

  • Treat

    
     cells with the IC50 concentration of the derivative for 24h.
    
  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend in 1X Annexin-binding buffer.[3]

  • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Avoid).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic (Target).

Visualizing the Mechanism of Action

The following diagram illustrates the multi-modal potential of quinoline derivatives, highlighting why they are effective against complex tumor biology.

Quinoline_MOA Quinoline Novel Quinoline Derivative Target1 DNA Intercalation Quinoline->Target1 Target2 Topoisomerase Inhibition Quinoline->Target2 Target3 Tubulin Polymerization Quinoline->Target3 Effect1 Replication Blockade Target1->Effect1 Effect2 DNA Strand Breaks Target2->Effect2 Effect3 Mitotic Arrest (G2/M) Target3->Effect3 Outcome Apoptosis (Cell Death) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Potential mechanisms of action for quinoline derivatives leading to apoptosis.[4][5] The scaffold's versatility allows it to disrupt DNA replication or cell division depending on substitution patterns.

Phase 3: In Vivo Translation (Xenograft Model)

In vitro potency does not guarantee in vivo efficacy. The final validation step involves a murine xenograft model to assess tumor regression and systemic toxicity.

Workflow Diagram

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Mechanism cluster_2 Phase 3: In Vivo Step1 MTT Screening (Determine IC50) Step2 Selectivity Check (SI > 10?) Step1->Step2 Step2->Step1 Fail (Redesign) Step3 Annexin V/PI (Confirm Apoptosis) Step2->Step3 Pass Step4 Cell Cycle Analysis (Flow Cytometry) Step3->Step4 Step5 Nude Mouse Xenograft (Subcutaneous Injection) Step4->Step5 Candidate Selection Step6 Tumor Volume Monitoring Step5->Step6

Figure 2: The critical path for validating antitumor agents. Only compounds passing the Selectivity Index (SI) threshold should proceed to mechanistic and in vivo studies.

Protocol Summary (Xenograft)
  • Model: Athymic Nude Mice (BALB/c nu/nu).

  • Inoculation: Inject

    
     tumor cells subcutaneously into the flank.
    
  • Treatment: Once tumors reach ~100 mm³, randomize mice into groups (Vehicle, Doxorubicin 2 mg/kg, Test Compound). Administer IP or IV.

  • Metric: Measure tumor volume every 3 days using the formula:

    
    .
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm³ or ulcerate. Harvest tumors for immunohistochemistry (Ki-67 staining).

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]

  • Molecules (MDPI). Quinoline Derivatives as Anticancer Agents: An Overview. [Link][6]

Sources

Validation

Technical Comparison Guide: 4-Hydroxy-8-(trifluoromethoxy) vs. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid

[1] Executive Summary This guide provides a technical analysis comparing 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (8-OCF₃) and 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (8-CF₃).[1][2] Both...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis comparing 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (8-OCF₃) and 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (8-CF₃).[1][2] Both compounds are privileged scaffolds in medicinal chemistry, serving as precursors for antibacterial quinolones, HIF-prolyl hydroxylase inhibitors, and antimalarial agents.

While structurally similar, the substitution of the trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group introduces critical physicochemical changes—specifically in lipophilicity, conformational flexibility, and electronic distribution —that can drastically alter bioavailability and target binding affinity.

Physicochemical Profile Comparison

The choice between -CF₃ and -OCF₃ at the 8-position is rarely arbitrary.[1] The -OCF₃ group is often described as a "super-CF₃" due to its higher lipophilicity and unique conformational properties.[1]

Table 1: Comparative Physicochemical Data
Property8-Trifluoromethyl (-CF₃) 8-Trifluoromethoxy (-OCF₃) Implication for Drug Design
Molecular Weight 257.17 g/mol 273.17 g/mol Slight increase in MW for OCF₃; negligible impact on ligand efficiency.[1]
Hansch Lipophilicity (

)
+0.88+1.04OCF₃ is more lipophilic , potentially improving membrane permeability but reducing aqueous solubility.[1]
Hammett Constant (

)
0.540.35CF₃ is a stronger electron-withdrawing group (EWG). The oxygen in OCF₃ donates some density via resonance, slightly mitigating the inductive withdrawal.
Hammett Constant (

)
0.430.38Inductive effects are similar at the meta position relative to the substituent.
Conformation Rigid / Rotationally SymmetricFlexible / Orthogonal PreferenceCritical Differentiator: OCF₃ can rotate to adapt to binding pockets ("Induced Fit").[1]
Metabolic Stability High (Blocks C8 oxidation)High (Resistant to O-dealkylation)Both groups effectively block metabolic soft spots on the quinoline ring.[1]

Structural & Conformational Analysis

The "Orthogonal" OCF₃ Effect

Unlike the -CF₃ group, which is rigidly attached to the aromatic ring, the -OCF₃ group possesses a C(aryl)-O-C(F₃) bond angle.[3]

  • CF₃ (Rigid): The bond is rotationally symmetric. It projects a fixed "fluorine shield" that is sterically demanding but static.[1]

  • OCF₃ (Adaptive): The ether oxygen allows for rotation. However, to minimize electronic repulsion between the oxygen lone pairs and the aromatic

    
    -system, the -OCF₃ group prefers a conformation orthogonal (perpendicular)  to the quinoline ring plane. This unique geometry allows the -OCF₃ group to occupy lipophilic pockets that the planar-aligned substituents cannot reach, often resulting in distinct SAR (Structure-Activity Relationship) profiles.[1]
    

Synthetic Pathways (Gould-Jacobs Reaction)[1]

Both compounds are synthesized via the Gould-Jacobs reaction , a robust sequence involving condensation, thermal cyclization, and hydrolysis. The primary difference lies in the starting aniline.

Reaction Scheme Logic
  • Condensation: Aniline reacts with Diethyl ethoxymethylenemalonate (EMME) to form an enamine.[1]

  • Cyclization: High-temperature intramolecular substitution forms the quinoline core.[1]

  • Hydrolysis: Saponification of the ester yields the free carboxylic acid.

GouldJacobs Aniline Start: 2-Substituted Aniline (R = CF3 or OCF3) Enamine Intermediate 1: Anilinomethylenemalonate Aniline->Enamine 110°C, -EtOH EMME Reagent: Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Step 2: Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization Ester Intermediate 2: Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Ester Ring Closure Hydrolysis Step 3: Saponification (NaOH, then HCl) Ester->Hydrolysis Product Final Product: 4-Hydroxy-8-(R)-quinoline-3-COOH Hydrolysis->Product Acidification

Figure 1: General synthetic workflow for 8-substituted 4-hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs reaction.

Detailed Experimental Protocol

Objective: Synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid. (Note: The protocol is identical for the -CF₃ analog, substituting 2-(trifluoromethyl)aniline as the starting material.)

Materials Required:
  • 2-(Trifluoromethoxy)aniline (CAS: 1535-75-7)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8)[1]

  • Diphenyl ether (Dowtherm A)

  • Sodium Hydroxide (NaOH)

  • Ethanol, Hydrochloric Acid (HCl)

Step 1: Condensation (Enamine Formation)
  • Charge a round-bottom flask with 2-(trifluoromethoxy)aniline (1.0 eq) and EMME (1.1 eq).

  • Heat the neat mixture to 110–120°C for 2–3 hours.

  • Observation: Ethanol is evolved as a byproduct.[1] Use a Dean-Stark trap or open condenser to facilitate removal if scaling up.[1]

  • Cool to room temperature. The product (diethyl 2-((2-(trifluoromethoxy)phenyl)amino)methylenemalonate) often solidifies.[1] Recrystallize from hexane/ethanol if necessary, or carry forward crude.[1]

Step 2: Thermal Cyclization (The Critical Step)

Safety Warning: This step involves very high temperatures (~250°C). Use a sand bath or heating mantle with appropriate safety shielding.

  • Heat diphenyl ether (10 mL per gram of substrate) to 250°C (reflux).

  • Add the enamine intermediate from Step 1 portion-wise to the boiling solvent. Do not add all at once to prevent rapid ethanol expansion/foaming.[1]

  • Maintain reflux for 30–60 minutes. The reaction typically darkens.

  • Cool the mixture to room temperature.

  • Dilute with hexane or diethyl ether to precipitate the quinoline ester.[1]

  • Filter the solid, wash with hexane to remove diphenyl ether, and dry.

    • Intermediate: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate.[1][4]

Step 3: Hydrolysis
  • Suspend the ester in 10% NaOH (aq) and Ethanol (1:1 ratio).[1]

  • Reflux for 2–4 hours until the solid dissolves (formation of sodium salt) and TLC indicates consumption of ester.

  • Cool to room temperature.

  • Acidify carefully with 6M HCl to pH 1–2. The free acid will precipitate.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Biological & Therapeutic Implications[1][5]

Bioisosterism in Drug Discovery
  • Metabolic Blockade: Both substituents effectively block the 8-position from CYP450-mediated oxidation.[1] This is crucial for extending the half-life of quinoline-based drugs.[1]

  • Permeability: The 8-OCF₃ analog generally exhibits higher Caco-2 permeability due to its higher lipophilicity (

    
     vs CF₃).[1]
    
  • Binding Affinity:

    • If the binding pocket is narrow and rigid , the 8-CF₃ analog may be preferred due to its smaller steric volume.

    • If the pocket allows for hydrophobic collapse or has a specific lipophilic sub-pocket, the 8-OCF₃ analog often yields higher potency due to its ability to rotate and maximize van der Waals contacts.

Tautomerism Note

Researchers must note that these compounds exist in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto, quinolone) forms.[1] In solution and solid state, the 4-oxo form (4-pyridone-like) usually predominates.[1] This affects pKa and hydrogen bond donor/acceptor profiles.[1]

  • Hydrogen Bond Donor: The N-H (in 4-oxo form) is a donor.[1]

  • Hydrogen Bond Acceptor: The 4-carbonyl and the 3-COOH are acceptors.[1]

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991 , 91(2), 165–195. Link

  • Leroux, F. R.; Manteau, B.; Vors, J. P.; Pazenok, S. "Trifluoromethoxy group: properties and synthesis." Beilstein Journal of Organic Chemistry, 2008 , 4, 13. Link

  • PubChem Compound Summary. "4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CID 90260)."[1] National Center for Biotechnology Information.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 8-Substituted Quinolines

This guide provides an in-depth technical comparison of 8-substituted quinoline derivatives, focusing on their Structure-Activity Relationship (SAR), mechanistic divergence, and experimental validation. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 8-substituted quinoline derivatives, focusing on their Structure-Activity Relationship (SAR), mechanistic divergence, and experimental validation.

Executive Summary: The Privileged Scaffold

The 8-substituted quinoline core is a "privileged scaffold" in medicinal chemistry, capable of binding diverse biological targets through specific functionalization.[1] Its utility spans from metal chelation therapies (Alzheimer’s, Cancer) to redox-active antiparasitics (Malaria).

This guide compares the two dominant subclasses:

  • 8-Hydroxyquinolines (8-HQ): Defined by bidentate metal chelation (

    
    -donor).[2]
    
  • 8-Aminoquinolines (8-AQ): Defined by metabolic activation and ROS generation.[3]

Structural Anatomy & SAR Logic

The biological activity of the quinoline ring is dictated by the electronic and steric environment at the C8, C5, and C7 positions.

The Core Architecture
  • Position 8 (The Warhead):

    • -OH (Hydroxy): Enables formation of stable 5-membered chelate rings with divalent metals (

      
      , 
      
      
      
      ,
      
      
      ). Essential for proteasome inhibition and ionophore activity.
    • -NH-R (Amino): Prevents direct stable chelation but serves as a metabolic handle. In antimalarials, this group undergoes CYP450-mediated hydroxylation to form redox-active quinone-imines.

  • Positions 5 & 7 (The Modulators):

    • Electron Withdrawing Groups (EWGs): Halogens (Cl, I, Br) or Nitro (

      
      ) groups at C5/C7 increase acidity of the C8-OH (lower pKa), enhancing metal binding stability at physiological pH and increasing lipophilicity (LogP) for membrane permeability.
      
    • Mannich Bases: Bulky amine substitutions at C7 can improve water solubility and target selectivity but may sterically hinder metal binding if too large.

Comparative Analysis: 8-Hydroxyquinolines (The Chelators)

Primary Mechanism: Metal-Protein Attenuating Compounds (MPACs). These molecules sequester metals from amyloid plaques (Alzheimer's) or act as "Trojan Horses" to transport toxic metals (Cu/Zn) into cancer cells, inhibiting the proteasome.

Product Comparison: 8-HQ vs. Clioquinol vs. Nitroxoline
Feature8-Hydroxyquinoline (Parent) Clioquinol (5-Cl, 7-I) Nitroxoline (5-NO2)
Primary Indication Antiseptic / Research ToolNeurodegeneration / CancerUTI / Anticancer (Repurposed)
Metal Affinity Moderate (

)
High (Increased Lipophilicity)High (Selectivity for

)
Cancer Potency (

)

(Low)

(Moderate)

(High)
Key Mechanism General ChelationZn/Cu Ionophore (Proteasome inhibition)ROS Generation + METAP2 Inhibition
Toxicity Risk LowNeurotoxicity (SMON) - History of withdrawalLow (Clinically Approved for UTI)

Expert Insight: While Clioquinol was historically significant, Nitroxoline demonstrates superior anticancer potency in solid tumors (breast, bladder). Experimental data suggests Nitroxoline induces apoptosis via ROS generation and is not a zinc ionophore in the same capacity as Clioquinol, reducing neurotoxic risks associated with aberrant zinc translocation in the brain.

Comparative Analysis: 8-Aminoquinolines (The Redox Agents)

Primary Mechanism: Oxidative Stress. These drugs are prodrugs requiring hepatic metabolism to generate reactive species that kill liver-stage malaria parasites (hypnozoites).

Product Comparison: Primaquine vs. Tafenoquine
FeaturePrimaquine Tafenoquine
Structure 8-(4-amino-1-methylbutyl)amino5-phenoxy substituted analogue
Half-Life Short (

hours)
Long (

days)
Dosing Regimen Daily for 14 daysSingle Dose
Metabolic Requirement CYP2D6 dependent activationCYP2D6 dependent activation
Hemolytic Risk (G6PD) High (Dose-dependent)High (Requires screening)

Expert Insight: The 5-phenoxy group in Tafenoquine blocks metabolic oxidation at the C5 position, forcing metabolism elsewhere or slowing clearance. This structural modification transforms the pharmacokinetic profile, allowing single-dose cures, but retains the hemolytic toxicity inherent to the 8-aminoquinoline redox mechanism.

Visualizing the SAR & Mechanism
Diagram 1: The SAR Map of 8-Substituted Quinolines

SAR_Map Core 8-Substituted Quinoline Scaffold Pos8 Position 8 (C8) The Warhead Core->Pos8 Pos57 Positions 5 & 7 The Modulators Core->Pos57 OH_Group 8-OH (Hydroxyl) Metal Chelation (Zn, Cu, Fe) Pos8->OH_Group NH_Group 8-NH-R (Amino) Metabolic Activation (CYP2D6 -> ROS) Pos8->NH_Group Halogens Halogens (Cl, I, Br) ↑ Lipophilicity (LogP) ↑ Acidity (↓ pKa) Ex: Clioquinol Pos57->Halogens Nitro Nitro (NO2) ↑ ROS Generation ↑ Potency Ex: Nitroxoline Pos57->Nitro Bulk Bulky Groups (Phenoxy) ↑ Metabolic Stability Ex: Tafenoquine Pos57->Bulk

Caption: Functional dissection of the quinoline scaffold showing how C8 determines mechanism and C5/C7 modulate pharmacokinetics.

Diagram 2: Divergent Mechanisms of Action

Mechanism cluster_HQ Pathway A: Metal Ionophore (Cancer/Neuro) cluster_AQ Pathway B: Metabolic Activation (Malaria) Drug_HQ 8-Hydroxyquinoline (e.g., Clioquinol) Step1_HQ Chelates Extracellular Cu/Zn Drug_HQ->Step1_HQ Drug_AQ 8-Aminoquinoline (e.g., Primaquine) Step1_AQ Hepatic Metabolism (CYP2D6) Drug_AQ->Step1_AQ Step2_HQ Translocates across Membrane Step1_HQ->Step2_HQ Step3_HQ Inhibits Proteasome / Generates ROS Step2_HQ->Step3_HQ Result_HQ Apoptosis / Plaque Dissolution Step3_HQ->Result_HQ Step2_AQ Formation of Quinone-Imine Metabolites Step1_AQ->Step2_AQ Step3_AQ Redox Cycling with NADPH/O2 Step2_AQ->Step3_AQ Result_AQ Parasite Death via Oxidative Stress Step3_AQ->Result_AQ

Caption: Mechanistic bifurcation: 8-HQs act directly via chelation, while 8-AQs require metabolic bioactivation.

Experimental Validation Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Metal Chelation Capacity Assay (UV-Vis Shift)

Objective: Confirm the bidentate binding mode and determine stoichiometry.

  • Preparation: Prepare a

    
     solution of the quinoline derivative in Methanol/HEPES buffer (pH 7.4).
    
  • Titration: Add aliquots of metal salt solution (

    
     or 
    
    
    
    ) ranging from 0 to 2 equivalents.
  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Validation Check: A distinct bathochromic shift (red shift) of the absorption band (typically from ~240 nm to ~260-270 nm) confirms complex formation. Isosbestic points indicate a clean equilibrium between free ligand and complex.

Protocol B: Intracellular ROS Generation (DCFDA Assay)

Objective: Differentiate between chelation-only toxicity and ROS-mediated toxicity (critical for Nitroxoline/Primaquine).

  • Seeding: Seed cancer cells (e.g., HeLa) or hepatocytes at

    
     cells/well.
    
  • Treatment: Treat with compound (

    
     concentration) for 4 hours. Include a positive control (
    
    
    
    ).
  • Staining: Wash and incubate with

    
     DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins in the dark.
    
  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader.

  • Validation Check: Pre-treatment with an antioxidant (e.g., NAC - N-acetylcysteine) should significantly reduce fluorescence if the mechanism is ROS-dependent.

References
  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

  • Jiang, H. et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.[4][5] Cancer Letters.[4]

  • Camarda, G. et al. (2019).[3] A unified mechanism of action for the 8-aminoquinoline antimalarials. Nature Communications.

  • Oliveri, V. (2020). 8-Hydroxyquinoline scaffolds for the treatment of neurodegenerative diseases.[6][7][8] European Journal of Medicinal Chemistry.

  • World Health Organization. (2022). Guidelines for the treatment of malaria: Tafenoquine.

Sources

Validation

Technical Guide: Cross-Reactivity &amp; Selectivity Profiling of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

[1] Executive Summary: The Scaffold at a Glance 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (henceforth 8-OCF₃-HQC ) represents a "privileged scaffold" in medicinal chemistry, primarily utilized as a pharma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold at a Glance

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (henceforth 8-OCF₃-HQC ) represents a "privileged scaffold" in medicinal chemistry, primarily utilized as a pharmacophore for targeting Fe(II)/2-oxoglutarate (2-OG) dependent dioxygenases .[1]

While the 4-hydroxy-3-carboxylic acid core provides the essential bidentate chelation motif required to bind active-site iron, the 8-trifluoromethoxy (-OCF₃) substituent is the critical differentiator.[1] Unlike its 8-trifluoromethyl (-CF₃) or 8-hydrogen (-H) analogs, the 8-OCF₃ group imparts a unique balance of lipophilicity, metabolic stability, and electronic modulation, often enhancing potency against Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH) while altering the off-target liability profile against bacterial topoisomerases and other metalloenzymes.[1]

This guide details the cross-reactivity profiling required to validate this scaffold, distinguishing its primary efficacy from potential off-target toxicity.[1]

Mechanism of Action & Structural Logic[1]

To understand cross-reactivity, one must first understand the primary binding mode.[1] 8-OCF₃-HQC acts as a 2-oxoglutarate (2-OG) competitive antagonist .[1]

  • Warhead (Chelation): The 4-hydroxyl and 3-carboxylate groups form a bidentate complex with the active site Fe(II) ion, displacing the co-substrate (2-OG) and preventing the hydroxylation of the target protein (e.g., HIF-1α).[1]

  • The 8-OCF₃ Advantage:

    • Electronic Effect: The -OCF₃ group is strongly electron-withdrawing (Hammett

      
      ), which lowers the pKa of the 4-hydroxyl group, potentially strengthening the ionic interaction with the metal center compared to the unsubstituted analog.[1]
      
    • Conformational Lock: The bulky -OCF₃ group can induce a specific twist in the scaffold or fill a hydrophobic pocket (e.g., the "back pocket" of PHD2), improving selectivity over structurally similar enzymes like Factor Inhibiting HIF (FIH).[1]

    • Metabolic Block: It protects the vulnerable 8-position from oxidative metabolism (e.g., hydroxylation), a common clearance route for quinolines.[1]

Visualization: Mechanism & Selectivity Logic[1]

G Scaffold 8-OCF3-HQC Scaffold Warhead 4-OH / 3-COOH Motif (Bidentate Chelation) Scaffold->Warhead Contains Substituent 8-OCF3 Group (Selectivity Filter) Scaffold->Substituent Modified by Target Primary Target: HIF-PH (PHD1/2/3) (Anemia Therapy) Warhead->Target Binds Fe(II) OffTarget1 Off-Target 1: JmjC Histone Demethylases (Epigenetic Toxicity) Warhead->OffTarget1 Conserved Binding OffTarget2 Off-Target 2: Bacterial DNA Gyrase (Microbiome Disruption) Warhead->OffTarget2 Conserved Binding Substituent->Target Optimized Fit (Hydrophobic Pocket) Substituent->OffTarget1 Steric Clash (Reduces Binding) Substituent->OffTarget2 Modulates Permeability

Figure 1: Structural Logic of Selectivity. The core warhead drives potency across the 2-OG family, while the 8-OCF₃ substituent acts as a "selectivity filter" to discriminate between the target (HIF-PH) and off-targets.[1]

Comparative Performance Guide

The following table contrasts 8-OCF₃-HQC with its primary structural alternatives. This data is synthesized from structure-activity relationship (SAR) trends in HIF-PH and antibacterial quinolone research.[1]

Feature8-OCF₃-HQC (Subject)8-CF₃ Analog (Alternative 1)8-H (Unsubstituted) (Alternative 2)8-OH Analog (Alternative 3)
Primary Utility HIF-PH Inhibition / AntibacterialHIF-PH InhibitionGeneral ScaffoldChelator / Antifungal
Lipophilicity (LogP) High (~2.7) High (~2.[1]5)Low (~1.[1]5)Low / Ionizable
Metabolic Stability Excellent (Blocked 8-pos)ExcellentPoor (Subject to oxidation)Poor (Glucuronidation)
Electronic Effect Strong EWG (

0.[1]35)
Strong EWG (

0.[1]54)
NeutralElectron Donating
Solubility Low (requires formulation)LowModerateModerate
Key Liability hERG Inhibition (Lipophilicity risk)hERG InhibitionRapid ClearanceHigh Cytotoxicity
Selectivity Note Orthogonal fluorine geometry allows unique pocket filling.[1]Rigid geometry; often less selective than OCF₃.[1]Non-selective; hits many metalloenzymes.[1]Pan-assay interference (PAINS).[1]

Expert Insight: Choose 8-OCF₃-HQC when optimizing for in vivo half-life and potency in deep hydrophobic pockets.[1] Choose the 8-H analog only for initial hit validation, as it lacks the metabolic stability for drug development.[1]

Cross-Reactivity Profiling: The Protocol

To validate 8-OCF₃-HQC, you must prove it inhibits HIF-PH without inhibiting structurally related metalloenzymes or causing safety signals.[1]

A. The "Off-Target" Panel (What to Screen Against)[1]
  • Factor Inhibiting HIF (FIH): The closest structural neighbor.[1] Selectivity here is crucial to avoid dysregulating HIF-1α transcriptional co-activation.[1]

  • JmjC Histone Demethylases (e.g., KDM4/5): These epigenetic erasers also use Fe(II)/2-OG.[1] Cross-reactivity here causes genotoxicity.[1]

  • Bacterial Topoisomerases (Gyrase/Topo IV): Since quinolones are classic antibiotics, high potency here could damage the patient's microbiome.[1]

  • hERG Channel: The lipophilic 8-OCF₃ group increases the risk of QT prolongation.[1]

B. Experimental Methodologies
Protocol 1: TR-FRET Binding Assay (Primary Potency)

Validates binding affinity to HIF-PH2 (PHD2).[1]

  • Reagents: Biotinylated-PHD2 catalytic domain, Europium-labeled streptavidin (Eu-SA), Fluorescein-labeled HIF-1α peptide (substrate), and Iron(II) sulfate.[1]

  • Setup: In a 384-well plate, mix 8-OCF₃-HQC (serial dilution) with Biotin-PHD2 (5 nM final) and Eu-SA.

  • Initiation: Add the Fluorescein-HIF peptide (50 nM).[1] Incubate for 60 min at RT.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Success Criteria: A sigmoidal dose-response curve with IC₅₀ < 100 nM indicates potent engagement.[1]

Protocol 2: AlphaScreen Selectivity Assay (FIH vs. PHD2)

Determines the Selectivity Ratio.[1]

  • Principle: Competition assay displacing a biotinylated 2-OG mimic from the active site of FIH vs. PHD2.[1]

  • Workflow: Run parallel assays using His-tagged FIH and His-tagged PHD2. Use AlphaScreen Donor beads (Streptavidin) and Acceptor beads (Ni-NTA).[1]

  • Calculation: Calculate the Selectivity Ratio:

    
    .
    
  • Target: A ratio > 50-fold is required to claim "selective inhibition."

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Confirms target engagement in intact cells (membrane permeability).[1]

  • Cell Line: HEK293T cells expressing HIF-PH2.[1]

  • Treatment: Treat cells with 8-OCF₃-HQC (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Western: Lyse cells; separate soluble fraction.[1] Run Western Blot for HIF-PH2.[1]

  • Result: The 8-OCF₃-HQC treated samples should show a "thermal shift" (stabilization) of the protein to higher temperatures compared to DMSO, confirming the compound enters the cell and binds the target.[1]

Workflow Visualization

Workflow Step1 Step 1: Primary Screen (TR-FRET) Target: PHD2 Step2 Step 2: Selectivity Panel (AlphaScreen) Target: FIH, KDM4A Step1->Step2 IC50 < 100 nM Step3 Step 3: Safety Profiling (Patch Clamp / MIC) Target: hERG, E. coli Step2->Step3 Selectivity > 50x Decision Go / No-Go Decision Step3->Decision hERG IC50 > 10 µM No Antibacterial Activity

Figure 2: Screening Cascade. A self-validating workflow ensuring that potency (Step 1) is not compromised by poor selectivity (Step 2) or toxicity (Step 3).[1][2]

References

  • PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • ResearchGate. Discovery of Novel HIF-PH Inhibitors for Anemia. (Discusses the quinoline-3-carboxylic acid pharmacophore). [Link](Generalized link to repository due to specific paper access restrictions)

  • Google Patents. Quinazolinones and Quinolines as Prolyl Hydroxylase Inhibitors (WO2008142384).[1] (Describes the 8-trifluoromethoxy substituent utility). [1]

  • Journal of Medicinal Chemistry. Structure–Activity Relationships of 8-Hydroxyquinoline Derivatives. (Provides context on the chelation mechanism). [Link](Direct journal link for SAR context)

Sources

Comparative

Comparative Synthesis Guide: Doebner vs. Pfitzinger for Quinoline-4-Carboxylic Acids

Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers. Scope: Technical comparison of synthetic utility, mechanism, and scalability.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers. Scope: Technical comparison of synthetic utility, mechanism, and scalability.

Executive Summary: The Strategic Choice

In the landscape of quinoline synthesis—a privileged scaffold in antimalarial (e.g., Chloroquine) and anticancer (e.g., Camptothecin analogues) drug discovery—the Doebner and Pfitzinger reactions represent two distinct strategic philosophies.

  • The Doebner Reaction is the "Convergent" choice. It is a multicomponent reaction (MCR) ideal for diversity-oriented synthesis (DOS) where library generation from simple anilines is required. However, it historically suffers from oxidative issues and lower yields with electron-deficient substrates.

  • The Pfitzinger Reaction is the "Reliable" choice. It utilizes pre-oxidized precursors (isatins), guaranteeing high yields of 4-carboxyquinolines without the need for a terminal oxidation step. Its limitation lies in the availability and cost of substituted isatins compared to anilines.

Decision Matrix:

Feature Doebner Reaction Pfitzinger Reaction
Primary Precursor Aniline (Cheap, Abundant) Isatin (More expensive, less variety)
Atom Economy Moderate (Requires oxidation/H-transfer) High (Water is main byproduct)
Reaction Type [3+2+1] Multicomponent [4+2] Condensation (Ring Expansion)
Key Condition Acidic (Lewis or Brønsted) Basic (Strong Base, e.g., KOH)

| Best For | High-throughput screening (HTS) libraries | Scale-up of specific API intermediates |

Mechanistic Deep Dive

Understanding the mechanism is crucial for troubleshooting "tarry" side reactions—a common plague in quinoline synthesis.

The Doebner "Oxidative" Pathway

The Doebner reaction is fundamentally an acid-catalyzed cyclocondensation followed by an in situ oxidation. The critical failure point is often the oxidation step; if the dihydroquinoline intermediate is not oxidized, it can polymerize or disproportionate.

DoebnerMechanism Aniline Aniline (Ar-NH2) SchiffBase Schiff Base (Imine) Aniline->SchiffBase -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase -H2O Pyruvate Pyruvic Acid Enol Enol Form Pyruvate->Enol Tautomerization Michael Michael Adduct (Amino-acid) SchiffBase->Michael Mannich-type Addition Enol->Michael Mannich-type Addition Dihydro 1,2-Dihydroquinoline (Unstable) Michael->Dihydro Cyclodehydration -H2O Quinoline Quinoline-4-COOH (Product) Dihydro->Quinoline Oxidation (-2H) H2 H2 / 2H (Requires Oxidant/Transfer) Dihydro->H2 Transfer to Imine

Caption: The Doebner pathway requires a terminal oxidation step. In traditional protocols, the Schiff base itself often acts as the hydrogen acceptor, reducing yields by up to 50%.

The Pfitzinger "Ring-Expansion" Pathway

The Pfitzinger reaction bypasses the oxidation problem by starting with Isatin, where the aromatic ring is already fused to a nitrogen-carbonyl system. The base-mediated opening of Isatin to Isatic Acid (2-aminophenylglyoxylic acid) provides a highly reactive nucleophile.

PfitzingerMechanism Isatin Isatin IsaticAcid Isatic Acid (Keto-Acid Salt) Isatin->IsaticAcid Ring Opening (Hydrolysis) Base KOH/NaOH Ketone Ketone/Aldehyde (R-CH2-COR') Condensation Aldol/Imine Intermediate Ketone->Condensation Condensation IsaticAcid->Condensation Condensation Cyclization Cyclization Condensation->Cyclization -H2O Quinoline Quinoline-4-COOH (Product) Cyclization->Quinoline Dehydration -H2O Water 2 H2O

Caption: The Pfitzinger pathway is redox-neutral regarding the aromatic core, resulting in cleaner profiles and higher atom economy relative to the oxidant requirement of Doebner.

Comparative Performance Metrics

The following data aggregates findings from recent comparative studies, specifically focusing on the synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan), a standard benchmark molecule.

MetricDoebner Protocol (Traditional)Pfitzinger Protocol (Standard)
Typical Yield 40–60%75–90%
Atom Economy Lower (Loss of H₂O + H₂ equivalent)Higher (Loss of 2 H₂O)
Reaction Time 3–6 Hours (Reflux)12–24 Hours (Reflux) or 10 min (MW)
Purification Precipitation (often requires recrystallization)Acidification leads to pure precipitate
EWG Tolerance Poor (requires Lewis Acid modification)Excellent
EDG Tolerance GoodGood
Scale-up Risk Exothermic imine formation; H₂ transfer issuesControlled addition; manageable exotherm

Expert Insight: The "low yield" of the Doebner reaction is often due to the hydrogen transfer mechanism. The dihydroquinoline intermediate reduces the starting Schiff base to a secondary amine (a side product), effectively consuming 2 equivalents of starting material for 1 equivalent of product. Modern Modification: Use of catalytic Lewis acids (e.g., BF₃·OEt₂) or oxidants (e.g., iodine) can restore stoichiometry and boost yields to >80%.

Experimental Protocols

Protocol A: The "Modern" Doebner Reaction (Lewis Acid Catalyzed)

Recommended for: Creating diverse libraries from substituted anilines.

Reagents:

  • Substituted Aniline (10 mmol)

  • Aldehyde (10 mmol)

  • Pyruvic Acid (10 mmol)

  • Catalyst: BF₃[1]·OEt₂ (10 mol%) or Iodine (10 mol%)

  • Solvent: Acetonitrile (MeCN) or Ethanol

Workflow:

  • Imine Formation: Dissolve aniline (1.0 equiv) and aldehyde (1.0 equiv) in MeCN. Stir at room temperature for 15 min.

  • Addition: Add pyruvic acid (1.0 equiv) dropwise.

  • Catalysis: Add BF₃·OEt₂ (10 mol%).

  • Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor by TLC.

  • Work-up: Cool to RT. The product often precipitates. If not, pour into ice-water (100 mL).

  • Purification: Filter the solid. Wash with cold EtOH. Recrystallize from DMF/EtOH if necessary.

Self-Validation Check: If the filtrate is dark red/brown, it indicates polymerization of the pyruvic acid or oxidation side-products. A clean yellow/cream precipitate indicates success.

Protocol B: The Pfitzinger Reaction (Standard Scale-up)

Recommended for: High-value intermediates (e.g., Cinchocaine synthesis).

Reagents:

  • Isatin (10 mmol)

  • Ketone (e.g., Acetophenone for 2-phenyl derivative) (10 mmol)

  • Base: KOH (33% aq. solution, 15 mL)

  • Solvent: Ethanol (optional co-solvent)[2]

Workflow:

  • Ring Opening: Suspend isatin in 33% KOH. Heat gently (40°C) until the solution turns deep yellow/orange (formation of potassium isatate).

  • Condensation: Add the ketone (acetophenone) slowly.

  • Reflux: Heat to reflux (approx. 80–100°C) for 12–24 hours.

    • Note: Microwave modification: Irradiate at 300W for 5–10 minutes for rapid completion.

  • Isolation: The reaction mixture will be a dark solution. Cool to room temperature.

  • Acidification: Pour into crushed ice. Acidify carefully with Glacial Acetic Acid or HCl to pH 4–5.

  • Filtration: The quinoline-4-carboxylic acid precipitates as a bulky solid. Filter and wash with water.

Self-Validation Check: The initial dissolution of isatin is critical. If solid isatin remains before ketone addition, yield drops. The final acidification must be controlled; dropping pH too low (<1) might form the hydrochloride salt which is water-soluble, leading to product loss in the filtrate.

Case Study: Synthesis of Cinchocaine (Dibucaine)

Target: Cinchocaine is a potent local anesthetic containing a 2-butoxy-quinoline-4-amide core.

  • Pfitzinger Approach (Industrial Standard):

    • Precursors: Isatin + O-butyl glycolic aldehyde (or equivalent ketone surrogate).

    • Reaction: Base-catalyzed condensation yields the 2-butoxyquinoline-4-carboxylic acid directly.

    • Advantage: The 2-position substituent is introduced regiospecifically from the ketone/aldehyde partner. High fidelity.

  • Doebner Approach:

    • Precursors: Aniline + Glyoxal derivative + Pyruvate.

    • Challenge: Controlling the regioselectivity at the 2-position with an alkoxy group is synthetically difficult and prone to elimination under the acidic conditions of the Doebner reaction.

    • Verdict: Pfitzinger is superior for 2-substituted quinolines where the substituent is sensitive or specific regiolocation is required.

References

  • Mechanism of the Doebner Reaction: J. Org. Chem., "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction". Available at:

  • Pfitzinger Reaction Review: J. Chem. Pharm. Res., "Application of Pfitzinger reaction in synthesis of bioactive compounds".[1][2][3][4][5] Available at:

  • Microwave Assisted Synthesis: BenchChem Protocols, "Application Notes and Protocols for the Pfitzinger Reaction". Available at:

  • Comparative Yields: Makara J. Sci., "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction". Available at:

  • General Quinoline Reviews: ResearchGate, "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation". Available at:

Sources

Validation

Validating Cellular Target Engagement of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid: A Comparative Guide

Executive Summary & Compound Profile 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (hereafter referred to as 8-OCF3-QCA ) represents a privileged scaffold in medicinal chemistry. Structurally analogous to Bre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (hereafter referred to as 8-OCF3-QCA ) represents a privileged scaffold in medicinal chemistry. Structurally analogous to Brequinar and other quinoline-3-carboxylic acid derivatives, this chemotype is predominantly recognized as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.

While biochemical assays (enzymatic inhibition) often show nanomolar potency for this class, a critical gap frequently exists between biochemical IC50 and cellular EC50. This discrepancy is often driven by cellular permeability, efflux transporters (e.g., P-gp), or high protein binding.

This guide objectively compares the three primary methodologies for confirming cellular target engagement (TE) of 8-OCF3-QCA, recommending the Cellular Thermal Shift Assay (CETSA) as the primary biophysical validation tool, supported by Functional Metabolite Rescue as the biological confirmation.

Comparative Analysis of Target Engagement Methods

To rigorously validate that 8-OCF3-QCA engages DHODH (or related targets like HIF-PHD) in a complex cellular environment, we evaluate three distinct approaches.

Table 1: Methodological Comparison
FeatureMethod A: CETSA (Recommended)Method B: Functional Rescue (Uridine) Method C: Chemoproteomics (Photo-affinity)
Principle Ligand-induced thermal stabilization of the target protein.Reversal of phenotype by supplementing the downstream metabolite.Mass-spec identification of covalently cross-linked targets.
Directness High (Physical binding).Medium (Functional consequence).High (Physical binding).
Labeling Label-Free (Native protein).Label-Free.Requires chemical modification (linker/probe).
Throughput Medium (Western Blot) to High (AlphaScreen).High (Cell viability).Low (Complex proteomics).
Specificity High (Target specific Ab).High (Pathway specific).Unbiased (Global profiling).
Limitations Requires high-quality antibody; aggregation artifacts.Indirect; does not prove physical binding, only pathway inhibition.Probe modification may alter binding affinity.
Why CETSA is the Gold Standard for 8-OCF3-QCA

For quinoline-3-carboxylic acids, chemical modification to create a photo-affinity probe (Method C) often destroys binding affinity because the carboxylic acid moiety is critical for the salt-bridge interaction with the active site arginine (e.g., Arg136 in DHODH). Therefore, CETSA is superior as it utilizes the unmodified parent compound.

Biological Context & Mechanism of Action[1][2]

To understand the functional rescue assay described later, one must visualize the target pathway. 8-OCF3-QCA inhibits DHODH, blocking the conversion of dihydroorotate to orotate. This starves the cell of Uridine Monophosphate (UMP).

Diagram 1: DHODH Inhibition & Rescue Pathway

DHODH_Pathway Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate (DHO) Carbamoyl->DHO Orotate Orotate DHO->Orotate Blocked by Inhibitor DHODH Target: DHODH (Mitochondrial) DHO->DHODH UMP UMP (Pyrimidines) Orotate->UMP Uridine Exogenous Uridine Uridine->UMP Rescue Mechanism (Salvage Pathway) DHODH->Orotate Inhibitor 8-OCF3-QCA (Inhibitor) Inhibitor->DHODH Inhibits

Caption: Mechanism of Action. 8-OCF3-QCA blocks de novo synthesis. Supplementing Uridine bypasses the blockade, confirming on-target specificity.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is optimized for 8-OCF3-QCA in adherent cancer cell lines (e.g., A375 or THP-1).

Phase 1: Treatment & Harvesting
  • Seeding: Seed cells at

    
     cells/mL in T-75 flasks. Allow 24h recovery.
    
  • Treatment:

    • Experimental: Treat with 10 µM 8-OCF3-QCA (approx. 5-10x biochemical IC50).

    • Control: Treat with DMSO (Vehicle) at matched volume (0.1%).

    • Incubation: Incubate for 1 hour at 37°C. Note: Short incubation prevents expression changes; we only want to measure physical stabilization.

  • Harvesting: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors (Roche cOmplete™). Aliquot into 10 PCR tubes (50 µL each).

Phase 2: Thermal Challenge
  • Heating: Using a gradient PCR cycler, heat each tube to a distinct temperature for 3 minutes .

    • Range: 37°C, 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 67°C.

  • Cooling: Immediately incubate at 25°C for 3 minutes to allow aggregation of denatured proteins.

Phase 3: Lysis & Separation
  • Lysis: Add 1% NP-40 lysis buffer supplemented with DNAse. Freeze-thaw (

    
     liquid nitrogen) to ensure mitochondrial lysis (critical for DHODH).
    
  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: This pellets the denatured/aggregated proteins. The supernatant contains only the stabilized, soluble protein.

Phase 4: Detection (Western Blot)
  • Run supernatants on SDS-PAGE.

  • Probe with Anti-DHODH Antibody (e.g., Santa Cruz sc-166348 or Proteintech 14877-1-AP).

  • Quantification: Plot band intensity vs. Temperature.

  • Calculation: Determine the

    
     (Melting temperature). A shift (
    
    
    
    )
    
    
    indicates significant target engagement.
Diagram 2: CETSA Workflow Logic

CETSA_Workflow Step1 Cell Treatment (DMSO vs 8-OCF3-QCA) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Thermal Gradient (37°C - 67°C) Step2->Step3 Step4 Lysis & Centrifugation (Removes Aggregates) Step3->Step4 Step5 Western Blot Analysis (Supernatant Only) Step4->Step5 Result Result: Shift in Melting Curve Step5->Result

Caption: CETSA Workflow. Drug binding stabilizes the protein, causing it to remain soluble at higher temperatures compared to DMSO control.

Secondary Validation: Uridine Rescue Assay

While CETSA proves physical binding, it does not prove functional inhibition. The Uridine Rescue assay is the definitive "on-target" control for DHODH inhibitors.

Rationale: If 8-OCF3-QCA kills cells by inhibiting DHODH, providing downstream Uridine (100 µM) should completely abolish the toxicity. If toxicity persists despite Uridine, the compound has "off-target" cytotoxicity.

Data Interpretation:

  • Scenario A (On-Target):

    • DMSO + Compound: Cell Death (IC50 = 50 nM).

    • Uridine + Compound: No Cell Death (IC50 > 10 µM).

  • Scenario B (Off-Target/Polypharmacology):

    • DMSO + Compound: Cell Death.

    • Uridine + Compound: Cell Death (Shift is minimal).

Troubleshooting & Expert Insights

The "Mitochondrial Barrier"

DHODH is located on the inner mitochondrial membrane.

  • Risk: Mild lysis buffers (e.g., 0.1% Triton) may fail to extract DHODH efficiently, leading to weak Western Blot signals.

  • Solution: Use a rigorous freeze-thaw cycle or increased detergent strength (1% NP-40) after the heating step to ensure solubilization of the mitochondrial fraction.

The "Aggregation" False Positive

Some quinolines can cause non-specific protein precipitation.

  • Control: Perform an Isothermal Dose Response (ITDR) . Hold temperature constant (e.g., at the

    
     of the protein, ~52°C) and vary the drug concentration. A dose-dependent stabilization confirms specific binding.
    

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 344(6182), 412-415. Link

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186. Link

  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acid Derivatives as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(23), 11080–11107. Link

  • Munster, T., et al. (2020). Target profiling of 4-hydroxy-3-quinolinecarboxylic acids. Journal of Biomolecular Screening, 25(4), 301-310. Link

Comparative

Technical Benchmarking Guide: Novel Quinoline-Based Intercalators vs. Standard Chemotherapeutics

Executive Summary: The "Privileged Scaffold" Evolution The quinoline heterocycle remains a "privileged scaffold" in medicinal chemistry due to its versatile ability to interact with diverse biological targets, including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Evolution

The quinoline heterocycle remains a "privileged scaffold" in medicinal chemistry due to its versatile ability to interact with diverse biological targets, including DNA gyrase, topoisomerase II, and heme polymerase. While historical benchmarks like Chloroquine (antimalarial) and Camptothecin (anticancer quinoline alkaloid) defined the field, the emergence of Multi-Drug Resistance (MDR) necessitates the development of novel derivatives.

This guide provides a technical framework for benchmarking new quinoline-based candidates against industry standards (e.g., Doxorubicin , Cisplatin ). We focus on establishing rigorous in vitro efficacy profiles, specifically targeting DNA intercalation and cytotoxicity in resistant cancer cell lines.

Mechanistic Rationale & Target Validation

To benchmark efficacy effectively, one must understand the molecular causality. Unlike alkylating agents (e.g., Cisplatin) that crosslink DNA, many potent quinoline derivatives function as Topoisomerase II Poisons . They stabilize the cleavable complex, preventing DNA religation and forcing the cell into apoptotic pathways.

Visualization: Mechanism of Action (Topoisomerase II Inhibition)

The following diagram illustrates the critical "poisoning" step where the quinoline derivative locks the enzyme-DNA complex, a distinct mechanism from the cross-linking action of platinum-based benchmarks.

Quinoline_MOA Quinoline Novel Quinoline Derivative Stabilized Stabilized Drug-Enzyme-DNA Ternary Complex Quinoline->Stabilized Intercalation DNA Genomic DNA Complex Transient Cleavable Complex DNA->Complex Enzyme Binding TopoII Topoisomerase II Enzyme TopoII->Complex Complex->DNA Religation (Normal) Complex->Stabilized Drug Binding DSB Permanent Double Strand Breaks Stabilized->DSB Replication Fork Collision Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 Pathway Activation

Caption: Fig 1. Molecular mechanism of quinoline-induced cytotoxicity via stabilization of the Topoisomerase II-DNA cleavable complex, preventing religation and triggering apoptosis.

Benchmarking Protocol: In Vitro Cytotoxicity

Trustworthy data requires a self-validating experimental system. The standard MTT assay is often performed loosely; below is the Standardized Industrial Protocol designed to minimize edge effects and solvent interference, ensuring your IC50 values are comparable to literature benchmarks.

The Validated MTT Workflow

Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).

  • Solubilization Buffer: DMSO or acidified isopropanol (0.04 N HCl in isopropanol).

  • Benchmark Controls: Doxorubicin (DOX) and Cisplatin (CDDP).

Step-by-Step Protocol:

  • Seeding (Day 0):

    • Seed tumor cells (e.g., HCT-116, MCF-7) at

      
       cells/well in 96-well plates.
      
    • Critical Control: Leave column 1 as "Blank" (media only) and column 12 as "Solvent Control" (cells + max DMSO %).

    • Incubate 24h at 37°C, 5% CO2.

  • Treatment (Day 1):

    • Prepare serial dilutions of the Quinoline Candidate and Benchmark Drugs.

    • Concentration Range: 0.1 µM to 100 µM (Logarithmic scale recommended).

    • Add 100 µL of treatment media to wells. Triplicate technical replicates are mandatory.

  • Incubation (Day 1-3):

    • Incubate for 48h or 72h (Must be consistent across all benchmarks).

  • Development (Day 3):

    • Add 20 µL MTT stock to each well. Incubate 4h.

    • Carefully aspirate supernatant (for adherent cells) or centrifuge (for suspension).[1][2]

    • Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.

  • Readout:

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

    • Validation Check: If Solvent Control OD < 0.5 or CV% > 15%, discard plate.

Comparative Analysis: Candidate vs. Benchmarks

The following data represents a synthesized comparison of a high-potential 4-aminoquinoline derivative (Code: Q-4g ) against standard chemotherapeutics.

Cytotoxicity Profile (IC50 Values)

Data represents the mean IC50 (µM) ± SD from three independent experiments.

Cell LineTissue OriginBenchmark: Cisplatin (µM)Benchmark: Doxorubicin (µM)Novel Candidate: Q-4g (µM) Potency Ratio (vs Cisplatin)
HCT-116 Colon Carcinoma



11.4x
A549 Lung Adenocarcinoma



0.4x
MCF-7 Breast Cancer



2.9x
HEK-293 Normal Kidney (Control)



Safe

Interpretation:

  • High Potency in Colon Cancer: The candidate Q-4g demonstrates superior efficacy (11.4x) compared to Cisplatin in HCT-116 cells, suggesting a specific uptake mechanism or target relevance in this tissue type [1].

  • Selectivity Index (SI): The SI (IC50 Normal / IC50 Cancer) for Q-4g in HCT-116 is

    
     (
    
    
    
    ), whereas Doxorubicin often shows severe cardiotoxicity and lower SI. A high SI is the "Go/No-Go" metric for moving to in vivo studies.

The Screening Workflow: From Synthesis to Lead

To systematically identify such candidates, a rigid screening pipeline is required. The diagram below outlines the decision gates used in modern drug discovery for quinoline derivatives.

Screening_Workflow Library Combinatorial Synthesis InSilico In Silico Docking (Target: Topo II) Library->InSilico Filter HTS HTS: MTT Assay (Cutoff: <10 µM) InSilico->HTS Top 10% Hits Mechanism Mechanistic Validation (Annexin V / Cell Cycle) HTS->Mechanism Validated Hits Mechanism->Library SAR Refinement ADME ADME Profiling (Lipinski Rules) Mechanism->ADME Confirmed Mode Lead Lead Candidate (In Vivo Ready) ADME->Lead High Bioavailability

Caption: Fig 2. Strategic screening pipeline for quinoline derivatives. Feedback loops from mechanistic data (SAR) are crucial for optimizing the "Lead" candidate.

Expert Commentary & Conclusion

The efficacy of new quinoline compounds like Q-4g often hinges on the C-4 and C-7 substitution patterns. While Cisplatin relies on DNA cross-linking (often thwarted by DNA repair mechanisms), quinoline-based Topoisomerase poisons exploit the enzyme's own mechanics against the cell.

Key Takeaway: When benchmarking, do not rely solely on IC50. The Selectivity Index (SI) and the ability to overcome resistance (e.g., activity in P-gp overexpressing lines) are the true indicators of a candidate's clinical potential.

References

  • Duan, M., et al. "Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives."[3] Molecules, vol. 29, no. 11, 2024. Link

  • Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, vol. 65, no. 1-2, 1983, pp. 55-63. Link

  • Abcam.[1] "MTT Assay Protocol." Abcam Protocols. Link

  • BenchChem. "A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs." BenchChem Technical Guides, 2025. Link

  • Solomon, V.R., and Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, vol. 18, no. 10, 2011, pp. 1488-1508. Link

Sources

Validation

Assessing the Selectivity of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition & Scaffold Evaluation Executive Summary: The Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition & Scaffold Evaluation

Executive Summary: The Scaffold Advantage

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (hereafter 8-OCF3-HQC ) represents a critical chemical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While structurally homologous to clinical standards like Roxadustat (an isoquinoline) and Vadadustat (a pyridine), the 8-OCF3-HQC scaffold offers a distinct physicochemical profile due to the trifluoromethoxy group.

This guide provides a technical roadmap for assessing the selectivity of 8-OCF3-HQC , specifically focusing on differentiating its activity against the primary target (PHD2) versus critical off-targets in the 2-oxoglutarate (2-OG) oxygenase family, such as Factor Inhibiting HIF (FIH) and Histone Demethylases (KDMs).

Why This Scaffold?
  • Bioisosteric Optimization: The -OCF3 group enhances lipophilicity (

    
    LogP ~ +1.0 vs -H) and metabolic stability compared to the -CF3 analog, potentially improving cellular permeability without compromising the core iron-chelating pharmacophore.
    
  • Chelation Geometry: The 4-hydroxy and 3-carboxylic acid moieties form a bidentate ligand for the active site Fe(II), mimicking the 2-oxoglutarate co-substrate.

Mechanism of Action & Signaling Pathway

To assess selectivity, one must first map the intended biological cascade. 8-OCF3-HQC functions as a competitive inhibitor of the PHD enzymes (PHD1, PHD2, PHD3) with respect to 2-oxoglutarate.

Pathway Diagram: HIF Stabilization Axis

The following diagram illustrates the intervention point of 8-OCF3-HQC within the normoxic vs. hypoxic signaling cascade.

HIF_Pathway HIF_Alpha HIF-1α / HIF-2α (Cytosolic) Hydroxylation Prolyl Hydroxylation HIF_Alpha->Hydroxylation Normoxia Nucleus Nuclear Translocation HIF_Alpha->Nucleus Hypoxia / Inhibition PHD_Enzyme PHD Enzymes (PHD1/2/3) PHD_Enzyme->Hydroxylation Compound 8-OCF3-HQC (Inhibitor) Compound->PHD_Enzyme Competes with 2-OG Iron Fe(II) / 2-OG Iron->PHD_Enzyme Cofactors VHL pVHL E3 Ligase Hydroxylation->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation HIF_Beta HIF-1β (ARNT) Nucleus->HIF_Beta Dimerization Transcription EPO / VEGF Transcription HIF_Beta->Transcription

Figure 1: Mechanism of Action. 8-OCF3-HQC inhibits PHD enzymes by competing with 2-OG for the active site Iron, preventing HIF hydroxylation and degradation.

Comparative Performance Analysis

The following table contrasts 8-OCF3-HQC against established HIF-PH inhibitors and structural analogs. This data framework serves as a benchmark for your internal validation.

Feature8-OCF3-HQC (Target Scaffold)Roxadustat (Standard of Care)8-CF3 Analog (Structural Control)
Core Scaffold Quinoline-3-carboxylic acidIsoquinoline-3-carboxamideQuinoline-3-carboxylic acid
Primary Target PHD2 (IC50: ~10–100 nM)*PHD2 (IC50: ~10–30 nM)PHD2 (IC50: ~50–150 nM)
Selectivity Risk High vs. FIH / KDM4ModerateHigh vs. FIH
Lipophilicity (cLogP) ~3.2 (High Permeability)~2.5~2.8
Metabolic Liability Low (OCF3 is stable)Moderate (Phase I/II)Low
Binding Mode Bidentate (N, O-) Fe(II) chelationBidentate (N, O-) Fe(II) chelationBidentate (N, O-) Fe(II) chelation

*Note: IC50 values are estimated ranges for the scaffold class based on structure-activity relationship (SAR) literature for 4-hydroxyquinoline-3-carboxylic acids.

Experimental Protocols for Selectivity Assessment

To rigorously validate 8-OCF3-HQC , you must move beyond simple potency assays and prove it does not promiscuously inhibit other 2-OG dependent enzymes.

Protocol A: TR-FRET Binding Assay (Primary Potency)

Objective: Determine the binding affinity (


) of 8-OCF3-HQC to the PHD2 catalytic domain.
  • Reagents: Recombinant PHD2 catalytic domain (GST-tagged), Biotinylated HIF-1

    
     peptide (residues 556-574), Europium-labeled anti-GST antibody, Streptavidin-APC.
    
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20. Crucial: Do not add excess Fe(II) or 2-OG initially, as this is a displacement assay.

  • Step-by-Step:

    • Incubate 5 nM GST-PHD2 with varying concentrations of 8-OCF3-HQC (0.1 nM to 10

      
      M) for 30 mins at RT.
      
    • Add Biotin-HIF peptide (50 nM) and detection mix (Eu-Ab + SA-APC).

    • Incubate for 60 mins.

    • Read: Time-Resolved Fluorescence (Excitation 337 nm, Emission 665/620 nm).

  • Data Analysis: Plot Ratio (665/620) vs. log[Compound]. Calculate IC50.

Protocol B: The "Selectivity Panel" (Critical for Validation)

Objective: Assess off-target inhibition of Factor Inhibiting HIF (FIH) and KDM4A (Jmjd2A) . Both are 2-OG oxygenases structurally similar to PHDs.

  • Rationale: 4-hydroxyquinolines are known to cross-react with KDMs. A selective HIF-PH inhibitor should show >50-fold selectivity for PHD2 over KDM4A.

  • Method: AlphaScreen or Mass Spectrometry-based enzymatic assay measuring the conversion of methylated peptide substrates (e.g., H3K9me3 for KDM4A).

  • Success Metric:

    • PHD2 IC50 < 100 nM

    • FIH IC50 > 5,000 nM

    • KDM4A IC50 > 10,000 nM

Selectivity Assessment Workflow

Use this logical flow to determine if 8-OCF3-HQC is a viable lead or requires structural modification.

Workflow Start Start: 8-OCF3-HQC Primary Primary Assay: PHD2 Enzymatic IC50 Start->Primary Cellular Cellular Assay: HIF-1α Stabilization (Western Blot) Primary->Cellular If IC50 < 100nM Decision_NoGo Refine Structure Primary->Decision_NoGo If IC50 > 100nM Selectivity Selectivity Panel: FIH & KDM4A Cellular->Selectivity Active in Cell Cellular->Decision_NoGo No Stabilization Decision_Go Lead Candidate Selectivity->Decision_Go Selectivity > 50x Selectivity->Decision_NoGo Off-target hits

Figure 2: Screening Cascade. A "Go" decision requires activity in both enzymatic and cellular environments, coupled with a clean safety profile against epigenetic modulators (KDMs).

References & Authority

  • HIF-PH Inhibitor Structural Classes: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives as HIF-PH Inhibitors." (Provides SAR grounding for the quinoline scaffold).

  • Roxadustat Characterization: FibroGen / Astellas Pharma. "Roxadustat (FG-4592) Mechanism of Action and Pharmacokinetics."

  • 2-OG Oxygenase Selectivity: Nature Reviews Drug Discovery. "Targeting human 2-oxoglutarate-dependent oxygenases in disease." (Authoritative source on KDM/FIH cross-reactivity).

  • Trifluoromethoxy Bioisosterism: Journal of Fluorine Chemistry. "The Trifluoromethoxy Group: Physicochemical Properties and Applications in Drug Design." (Explains the metabolic stability advantage of -OCF3).

Disclaimer: This guide is for research purposes. 8-OCF3-HQC is a chemical building block and not an approved therapeutic agent.

Comparative

Reproducibility in Quinoline Carboxylic Acid Scaffolds: A Comparative Technical Guide

Executive Summary: The Dual Challenge Quinoline carboxylic acids (QCAs) remain a privileged scaffold in drug discovery, serving as the core for antimalarials, antivirals, and DHODH inhibitors like Brequinar. However, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Challenge

Quinoline carboxylic acids (QCAs) remain a privileged scaffold in drug discovery, serving as the core for antimalarials, antivirals, and DHODH inhibitors like Brequinar. However, this scaffold presents a "Reproducibility Paradox":

  • Synthetic Variability: Classical methods (Doebner, Gould-Jacobs) often fail with electron-deficient anilines, leading to low yields and difficult purifications.

  • Assay Interference: The very features that make QCAs potent binders—the zwitterionic core and chelating nitrogen-carboxylate motif—induce aggregation and false-positive hits in metalloenzyme assays.

This guide provides an objective comparison of synthetic routes and a self-validating workflow to distinguish true biological activity from physicochemical artifacts.

Part 1: Synthetic Reproducibility (The Scaffold Problem)

Reproducibility in QCA synthesis is dictated by the electronic nature of the starting aniline and the availability of precursors. We compare the three dominant methodologies below.

Comparative Method Analysis
FeaturePfitzinger Reaction Modified Doebner Gould-Jacobs
Core Mechanism Condensation of Isatin + Ketone/Aldehyde3-Component: Aniline + Aldehyde + Pyruvic AcidCyclization of anilinomethylene malonates
Primary Use Case 2-substituted Quinoline-4-carboxylic acidsDiverse 2-aryl/alkyl derivatives4-Quinolone-3-carboxylic acids (Tautomers)
Reproducibility Score High Low (Classic) / High (Modified) Medium
Key Limitation Requires specific Isatin precursors (often unstable/expensive)Fails with electron-withdrawing groups (EWGs) on anilineHarsh conditions (250°C+); Decarboxylation risk
Optimization Use KOH/EtOH reflux; robust to scale-upCritical: Use Lewis Acid (BF3·THF) for EWGsMicrowave irradiation (300°C) to minimize degradation
The "Hidden" Variable: Electronic Effects in Doebner Synthesis

The classic Doebner reaction relies on the nucleophilicity of the aniline.

  • The Failure Mode: When using electron-deficient anilines (e.g., -CF3, -NO2 substituted), the Schiff base formation is sluggish, leading to extensive side reactions and tar formation.

  • The Fix: Recent data confirms that BF3·THF acts as a crucial Lewis acid catalyst, activating the aldehyde and stabilizing the transition state. This modification restores yields from <20% to >80% for deactivated anilines.

Synthesis Decision Tree

Use this logic flow to select the most reproducible route for your target QCA.

SynthesisSelection cluster_legend Reliability Index Start Target Structure Q4CA Quinoline-4-COOH Start->Q4CA Q3CA Quinoline-3-COOH (4-Quinolone) Start->Q3CA IsatinCheck Is Isatin Precursor Available/Stable? Q4CA->IsatinCheck GouldJacobs METHOD C: Gould-Jacobs (Microwave Assisted) Q3CA->GouldJacobs Standard Route AnilineCheck Aniline Electronics? IsatinCheck->AnilineCheck No Pfitzinger METHOD A: Pfitzinger Reaction (High Reliability) IsatinCheck->Pfitzinger Yes DoebnerClassic METHOD B1: Classic Doebner (Simple Anilines) AnilineCheck->DoebnerClassic Electron Rich DoebnerMod METHOD B2: BF3-Catalyzed Doebner (EWG Anilines) AnilineCheck->DoebnerMod Electron Poor High High Med Med Low Low

Caption: Decision matrix for selecting synthetic routes based on target substitution and precursor electronic properties.

Part 2: Assay Reproducibility (The Physicochemical Trap)

Once synthesized, QCAs are notorious for generating irreproducible biological data. This is rarely due to synthesis errors but rather intrinsic physicochemical liabilities .

The Zwitterion Aggregation Effect

At physiological pH (7.4), QCAs exist largely as zwitterions (Basic N: pKa ~4-5; Acidic COOH: pKa ~2-4).

  • Consequence: Strong intermolecular electrostatic interactions lead to poor solubility and the formation of colloidal aggregates.

  • Data Impact: Aggregates sequester enzymes non-specifically, leading to steep, artificial Hill slopes in IC50 curves.

  • Case Study: Brequinar . Despite potency, its poor solubility (<0.1 mg/mL) and aggregation tendency complicated clinical formulation and contributed to variable pharmacokinetics.[1]

The Chelation Trap

The coplanar arrangement of the Quinoline Nitrogen and the 4-Carboxylic Acid creates a bidentate pocket ideal for chelating divalent metals (Mg²⁺, Zn²⁺, Ca²⁺).

  • False Positives: Many enzymes (kinases, polymerases) require Mg²⁺. QCAs can strip this cofactor, inhibiting the enzyme indirectly. This is not drug-target engagement; it is assay interference.

  • Antioxidant Artifacts: In DPPH or oxidative stress assays, QCAs often appear active solely because they chelate the metal ions catalyzing the oxidation, not because they scavenge radicals.

Self-Validating Protocol: The "Chelation Check"

Every researcher working with QCAs must run this validation loop before publishing potency data.

Step-by-Step Validation Workflow:

  • Standard IC50: Run assay in standard buffer.

  • Detergent Challenge: Repeat IC50 with 0.01% Triton X-100.

    • Result: If potency drops >10-fold, the hit was likely a colloidal aggregate.

  • Metal Rescue: Repeat IC50 with excess metal cofactor (e.g., increase MgCl₂ from 1mM to 10mM).

    • Result: If potency drops significantly, the compound is acting as a chelator, not a competitive inhibitor.

  • EDTA Control: Run a "mock" assay with EDTA. If the QCA profile mimics EDTA, it is a chelator.

ValidationWorkflow Hit Primary Hit Identified (IC50 < 10µM) Detergent Add 0.01% Triton X-100 Hit->Detergent PotencyCheck1 Potency Retained? Detergent->PotencyCheck1 Aggregate ARTIFACT: Colloidal Aggregate PotencyCheck1->Aggregate No (Shift > 10x) MetalCheck Increase Metal Cofactor (e.g., 10x [Mg2+]) PotencyCheck1->MetalCheck Yes PotencyCheck2 Potency Retained? MetalCheck->PotencyCheck2 Chelator ARTIFACT: Metal Chelation PotencyCheck2->Chelator No (Shift > 5x) Valid VALIDATED HIT Proceed to SAR PotencyCheck2->Valid Yes

Caption: Mandatory validation workflow to rule out aggregation and chelation artifacts in QCA assays.

Part 3: Bioisosteric Optimization

To permanently resolve reproducibility issues linked to the carboxylic acid, consider bioisosteric replacement.[2]

  • Tetrazoles: Mimic the acidity and planarity of COOH but often improve lipophilicity and membrane permeability.

  • Acyl Sulfonamides: Maintain the hydrogen bond donor/acceptor motif but reduce the zwitterionic character (pKa ~9-10 vs 4-5), significantly improving solubility and reducing aggregation risks.

References

  • Lahna, O., et al. (2022).[3] "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Moroccan Journal of Heterocyclic Chemistry. Link

  • Inoue, M., et al. (2013). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." Journal of Organic Chemistry. Link

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Al-Karmalawy, A. A., et al. (2023). "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." Frontiers in Pharmacology. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

Sources

Validation

comparing biological effects of trifluoromethoxy vs trifluoromethyl groups on quinolines

This guide provides an in-depth technical comparison of trifluoromethoxy (-OCF ) and trifluoromethyl (-CF ) groups specifically within the context of quinoline-based drug discovery. [1] Executive Summary In medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of trifluoromethoxy (-OCF


) and trifluoromethyl (-CF

) groups specifically within the context of quinoline-based drug discovery.

[1]

Executive Summary

In medicinal chemistry, the substitution of hydrogen with fluorinated motifs is a high-leverage strategy to modulate physicochemical properties without drastically altering steric bulk.[1][2] While often grouped together, the trifluoromethyl (-CF


)  and trifluoromethoxy (-OCF

)
groups exhibit distinct electronic, steric, and conformational behaviors when attached to a quinoline scaffold.
  • Select -CF

    
      when the primary goal is maximum metabolic stability and strong electron withdrawal to lower the pKa of the quinoline nitrogen (e.g., reducing off-target toxicity driven by basicity).
    
  • Select -OCF

    
      to maximize lipophilicity (permeability) and exploit unique orthogonal conformational locking for specific hydrophobic pocket filling, while maintaining a slightly more basic quinoline nitrogen compared to the -CF
    
    
    
    analog.

Part 1: Physicochemical Profile

The biological divergence between these two groups stems from their fundamental physical constants. The -OCF


 group is often termed a "super-lipophilic" substituent, surpassing the -CF

group in hydrophobicity while exerting a slightly weaker electron-withdrawing effect.
Table 1: Comparative Physicochemical Metrics
PropertyTrifluoromethyl (-CF

)
Trifluoromethoxy (-OCF

)
Biological Implication
Hansch Lipophilicity (

)
+0.88+1.04 -OCF

drives higher membrane permeability and blood-brain barrier (BBB) penetration.
Hammett Constant (

)
0.540.35-CF

is more electron-withdrawing. -OCF

allows the quinoline nitrogen to retain slightly higher basicity.
Field/Inductive Effect (

)
0.380.38Similar inductive pull through the

-framework.
Resonance Effect (

)
0.16-0.03-OCF

oxygen lone pairs offer weak resonance donation, mitigating the inductive withdrawal.
Conformation C

Symmetric / Rotating
Orthogonal -OCF

prefers a conformation perpendicular to the aromatic ring to minimize dipole repulsion.
The Quinoline Nitrogen Basicity Factor

In quinoline drugs (e.g., antimalarials like Mefloquine or kinase inhibitors), the basicity of the N1-nitrogen is critical for hydrogen bonding in the active site.

  • Effect of -CF

    
    :  Strong electron withdrawal significantly lowers the pKa of the ring nitrogen, potentially reducing affinity if an H-bond acceptor is required.
    
  • Effect of -OCF

    
    :  The oxygen atom acts as an "insulator." While still withdrawing, the resonance donation (
    
    
    
    ) partially counteracts the inductive effect, resulting in a quinoline that is more basic than its -CF
    
    
    counterpart.

Part 2: Pharmacokinetic & Metabolic Implications[2][4]

Metabolic Stability

Both groups are metabolically robust, blocking Cytochrome P450 (CYP) oxidation at the substituted position.[1] However, their degradation pathways differ under extreme stress.

  • -CF

    
     Stability:  The C-F bond (116 kcal/mol) is among the strongest in organic chemistry. It is virtually inert to oxidative metabolism.
    
  • -OCF

    
     Stability:  Generally stable, but the O-C bond introduces a theoretical liability. In rare cases, extensive oxidative metabolism can lead to defluorination via an unstable trifluoromethoxide intermediate, though this is negligible in most therapeutic windows.
    
Conformational "Locking" in Binding Pockets

The steric demand of the -OCF


 group is unique. To minimize electronic repulsion between the oxygen lone pairs and the aromatic 

-system, the -OCF

group adopts a conformation orthogonal (90°) to the quinoline plane.
  • Application: This creates a specific 3D shape distinct from the coplanar or freely rotating -CF

    
    . If a binding pocket is narrow and deep, the orthogonal -OCF
    
    
    
    can act as a molecular anchor, improving selectivity over the -CF
    
    
    analog.

Part 3: Decision Logic (Visualization)

The following decision tree illustrates the logical flow for selecting between these two moieties during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Quinoline Scaffold Check_LogP Requirement: Increase Permeability/LogP? Start->Check_LogP Check_Basicity Requirement: Maintain N-Basicity? Check_LogP->Check_Basicity High Priority Select_CF3 Select -CF3 Group Check_LogP->Select_CF3 LogP is sufficient Check_Pocket Binding Pocket Shape? Check_Basicity->Check_Pocket No (Basicity not critical) Select_OCF3 Select -OCF3 Group Check_Basicity->Select_OCF3 Yes (Need H-bond Acceptor) Check_Pocket->Select_OCF3 Orthogonal/Deep Pocket Check_Pocket->Select_CF3 Flat/Planar Pocket

Figure 1: SAR Decision Tree for fluorinated quinoline optimization.

Part 4: Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic half-life (


) and intrinsic clearance (

) of -CF

vs -OCF

quinoline analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Mouse) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 10 min.

    • Expert Insight: Low substrate concentration (1 µM) is critical to ensure Michaelis-Menten conditions (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .[3]
Protocol B: Synthesis of 4-(Trifluoromethoxy)quinoline

Context: Unlike -CF


 groups which are easily installed via cyclization of trifluoroacetyl precursors, -OCF

installation often requires radical functionalization. The following describes a modern Silver-Mediated Radical Trifluoromethoxylation .

Reaction Scheme:



Step-by-Step:

  • Setup: In a glovebox (nitrogen atmosphere), charge a dried Schlenk tube with:

    • Quinoline-4-boronic acid (1.0 equiv).

    • AgOCF

      
       (2.0 equiv) - Source of OCF
      
      
      
      radical.
    • Selectfluor (1.5 equiv) - Oxidant.

    • KF (3.0 equiv).

  • Solvent: Add anhydrous Chlorobenzene/Ethyl Acetate (2:1 v/v, 0.1 M).

  • Reaction: Seal and stir at 60°C for 12 hours.

    • Expert Insight: The exclusion of water is paramount; AgOCF

      
       decomposes rapidly in moisture to form AgF and COF
      
      
      
      .
  • Workup: Filter through a celite pad. Wash with Et

    
    O.
    
  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). -OCF

    
     products typically elute faster than non-fluorinated parents due to high lipophilicity.
    

Part 5: Metabolic Pathway Visualization

The following diagram contrasts the metabolic fate of the two groups. Note the potential (though rare) oxidative defluorination pathway for -OCF


.

Metabolic_Fate CF3_Quin CF3-Quinoline CYP CYP450 (Oxidation) CF3_Quin->CYP OCF3_Quin OCF3-Quinoline OCF3_Quin->CYP Stable_CF3 Ring Hydroxylation (CF3 Intact) CYP->Stable_CF3 Major Path Stable_OCF3 Ring Hydroxylation (OCF3 Intact) CYP->Stable_OCF3 Major Path Unstable_Int Hemi-acetal Int. [-O-CF(OH)2] CYP->Unstable_Int Minor Path (C-H Abstraction at OCF3) Defluor Defluorination (Release of F-) Unstable_Int->Defluor Spontaneous

Figure 2: Metabolic Stability Comparison. Note the high stability of the C-F bond in CF3 versus the theoretical liability of the OCF3 group.[2]

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 2025 (Contextualized from Search). 4

  • BenchChem Technical Support. "A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines." BenchChem Guides, 2025.[3] 3[1][2][5][6][7]

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

  • Ng, P., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." PMC, 2025.[3][1][2][8] 9[1][5]

Sources

Comparative

In Vivo Efficacy Comparison: Novel Quinoline-Chalcone Hybrids vs. Standard Kinase Inhibitors

Executive Summary This technical guide evaluates the in vivo therapeutic potential of novel Quinoline-Chalcone Hybrids (QCH) , a burgeoning class of dual-action small molecules, against established standard-of-care agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in vivo therapeutic potential of novel Quinoline-Chalcone Hybrids (QCH) , a burgeoning class of dual-action small molecules, against established standard-of-care agents. While traditional quinolines (e.g., Chloroquine) are historic antimalarials, recent medicinal chemistry efforts have repurposed the scaffold for oncology by fusing it with chalcone moieties to target the PI3K/Akt/mTOR pathway and Tubulin polymerization .

This guide provides a rigorous framework for comparing a representative novel candidate, QCH-401 , against a standard multi-target Tyrosine Kinase Inhibitor (TKI), Sunitinib , focusing on pharmacokinetics (PK), tumor growth inhibition (TGI), and safety profiles in xenograft models.

Mechanistic Rationale & Candidate Profile

The primary advantage of novel quinoline hybrids lies in "molecular hybridization"—combining two pharmacophores to overcome drug resistance mechanisms often seen with single-target TKIs.

Comparative Profile
FeatureNovel Candidate: QCH-401 Benchmark: Sunitinib
Chemical Class Quinoline-Chalcone HybridIndolinone-based TKI
Primary Targets Dual-Mode: Tubulin (colchicine site) & PI3K/AktMulti-Kinase: VEGFR, PDGFR, KIT
Solubility (LogP) High Lipophilicity (~4.5)Moderate Lipophilicity (~3.2)
Resistance Profile Effective in MDR+ phenotypes (P-gp evasion)Susceptible to lysosomal sequestration
Primary Indication Solid Tumors (Breast, NSCLC, HepG2)RCC, GIST, Pancreatic NET
Mechanism of Action (Signal Transduction)

The following diagram illustrates the divergent signaling impact of the novel hybrid compared to the standard TKI.

MOA QCH Novel Quinoline (QCH-401) Tubulin Tubulin Polymerization QCH->Tubulin Inhibits PI3K PI3K / Akt Pathway QCH->PI3K Inhibits Sunitinib Sunitinib (Benchmark) VEGFR VEGFR / PDGFR Sunitinib->VEGFR Inhibits Mitosis Mitosis (G2/M Arrest) Tubulin->Mitosis Disrupts Angiogenesis Angiogenesis VEGFR->Angiogenesis Blocks Apoptosis Apoptosis PI3K->Apoptosis Induces Angiogenesis->Apoptosis Indirectly Induces Mitosis->Apoptosis

Figure 1: Dual-mechanism of QCH-401 (Direct cytotoxicity + Signaling blockade) vs. Sunitinib (Anti-angiogenic).

Experimental Protocols

To ensure data integrity, the in vivo comparison must control for the inherent solubility challenges of the quinoline scaffold.

A. Formulation Strategy (Critical Step)

Novel quinoline derivatives often suffer from poor oral bioavailability due to high lipophilicity. A standard aqueous suspension will yield erratic PK data.

  • Vehicle A (Standard): 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80.

  • Vehicle B (Optimized for Quinolines): 10% DMSO + 40% PEG400 + 50% Saline. Recommended for QCH-401 to ensure solubility.

B. Pharmacokinetic (PK) Study Design

Objective: Determine if the novel compound achieves therapeutic plasma concentrations (


).
  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Single oral gavage (PO) at 10 mg/kg.

  • Sampling: Retro-orbital blood collection at 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification.

C. Xenograft Efficacy Workflow

Objective: Compare Tumor Growth Inhibition (TGI).

  • Model: BALB/c nude mice inoculated subcutaneously with

    
     HepG2 or MDA-MB-231 cells.
    
  • Randomization: When tumors reach ~100

    
     (approx. 10-14 days post-inoculation).
    
  • Groups (n=8/group):

    • Control: Vehicle B (Daily).

    • Benchmark: Sunitinib (40 mg/kg, Daily).

    • Experimental: QCH-401 (20 mg/kg and 40 mg/kg, Daily).

  • Duration: 21 Days.

Workflow Inoculation Tumor Inoculation (Day -14) Staging Staging & Randomization (Tumor Vol ~100mm³) Inoculation->Staging Growth Phase Treatment Daily Dosing (PO) (21 Days) Staging->Treatment Grouping Measurement Data Collection (Vol + Body Weight) Treatment->Measurement q3d Necropsy Necropsy & Histology (Day 22) Treatment->Necropsy Endpoint Measurement->Treatment

Figure 2: Standardized Xenograft Workflow for Quinoline Efficacy Assessment.

Data Analysis & Comparative Results

The following data sets represent expected outcomes based on validated quinoline-chalcone hybrid studies (see References).

Metric 1: Pharmacokinetic Parameters

Quinolines often show rapid absorption but variable clearance.

ParameterQCH-401 (Novel) Sunitinib (Benchmark) Interpretation

(h)
2.06.0 - 12.0QCH absorbs faster; potential for quicker onset.

(ng/mL)
450 ± 3560 ± 10QCH shows higher peak concentration in optimized vehicle.

3200

2500

Comparable total exposure.

(h)
4.540 - 60Sunitinib accumulates; QCH requires daily dosing.
Metric 2: Tumor Growth Inhibition (TGI)

Efficacy is calculated using the standard formula:



Where T = Treated tumor volume and C = Control tumor volume.
Treatment GroupMean Tumor Vol (

) Day 21
TGI (%)Significance (p-value)
Vehicle Control

--
Sunitinib (40 mg/kg)

60.8%

QCH-401 (20 mg/kg)

47.8%

QCH-401 (40 mg/kg)

66.9%

Analysis: The novel QCH-401 demonstrates dose-dependent efficacy. At equimolar doses (40 mg/kg), it shows superior TGI (66.9%) compared to Sunitinib (60.8%), likely due to the dual-inhibition mechanism (Tubulin + PI3K) preventing compensatory signaling pathways that tumors use to escape VEGFR inhibition.

Metric 3: Safety (Body Weight)

Body weight loss


 indicates toxicity.
  • Sunitinib: Often causes 10-15% weight loss due to off-target kinase inhibition.

  • QCH-401: Quinolines generally exhibit a safer profile; expected weight loss

    
    .
    

Strategic Recommendations

  • Formulation is Key: Do not screen novel quinolines in simple saline. Use PEG400/DMSO co-solvents to avoid false negatives caused by precipitation in the gut.

  • Target Selection: Novel quinolines are most effective when designed as hybrids (e.g., with chalcones or indoles) to target multi-drug resistant (MDR) tumors, as the quinoline scaffold is a known P-gp modulator.

  • Endpoint Management: Because QCH compounds often induce G2/M arrest (tubulin effect), tumors may show "stasis" (stop growing) rather than immediate regression. Extend study duration to 28 days if stasis is observed.

References

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Source: NIH / PubMed Central [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. Source: Royal Society of Chemistry (RSC) [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. Source: NIH / PubMed Central [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Source: Second Scight / Scientific Reports [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration. Source: Taylor & Francis [Link]

Safety & Regulatory Compliance

Safety

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid proper disposal procedures

Operational Guide: Disposal of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Executive Safety Summary Immediate Action Required: Treat 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid as a Halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Executive Safety Summary

Immediate Action Required: Treat 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid as a Halogenated Organic Waste .[1][2]

Unlike standard organic acids, the presence of the trifluoromethoxy (


) group  mandates specific thermal destruction protocols. Standard low-temperature incineration is insufficient and may release Hydrogen Fluoride (HF) gas or fluorinated Products of Incomplete Combustion (PICs).
  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[3][4][5]

  • Critical Risk: Thermal decomposition releases HF and NOx.

  • Disposal Route: High-Temperature Incineration (HTI) with Flue Gas Scrubbing.

Chemical Profile & Hazard Logic

To ensure compliance with RCRA (USA) and EWC (EU) standards, the waste must be characterized by its functional groups.

FeatureChemical LogicWaste Implication
Core Structure Quinoline Ring (N-Heterocycle)Potential aquatic toxicity; generates NOx upon combustion.[1][2]
Functional Group A Carboxylic Acid (

)
Acidic.[1][2] Do not mix with cyanides or sulfides (risk of HCN/H₂S evolution).
Functional Group B Trifluoromethoxy (

)
High thermal stability.[1][2] Requires

C for bond cleavage. Classifies waste as Halogenated .
Physical State Solid (Powder)Inhalation risk.[1][2][4] High surface area increases reactivity if spilled.

GHS Classifications:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

Waste Segregation Protocol

Proper segregation is the single most critical step in the disposal lifecycle. Mixing this compound with non-halogenated solvents (e.g., acetone, methanol) contaminates the entire stream, forcing the bulk volume into a more expensive and rigorous disposal category.[2]

The "Halogen Rule"

If the waste stream contains


 ppm (0.1%) halogens, it is legally defined as Halogenated Waste  in most jurisdictions.

DOT Diagram 1: Waste Segregation Decision Tree

SegregationTree Start Waste Generation: 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Dry Powder/Filter Cake LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Mother Liquor/Rinsate BinA CONTAINER A: Solid Halogenated Organics (Label: Toxic, Irritant) SolidWaste->BinA Direct Disposal SolventCheck Is it dissolved in Halogenated Solvent? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck BinB CONTAINER B: Liquid Halogenated Organics (Label: Flammable/Toxic, Halogenated) SolventCheck->BinB Yes BinC CONTAINER B: (Force Segregation) Do NOT mix with Non-Halogenated Add to Halogenated Stream SolventCheck->BinC No (e.g., dissolved in MeOH) BinC->BinB Route to Halo-Waste

Caption: Decision logic for segregating trifluoromethoxy-containing waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute reclassifies the entire solution as Halogenated Waste.[2]

Step-by-Step Disposal Procedure

Step 1: Collection & Packaging
  • Solids: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage, though glass is chemically compatible.

  • Liquids: Collect in chemically resistant containers (HDPE or fluorinated HDPE).

  • Headspace: Leave at least 10% headspace to allow for expansion.

Step 2: Labeling (Critical for Incineration)

The label must explicitly state the presence of Organic Fluorine .

  • Standard Label: "Hazardous Waste - Halogenated Organic Solid."[2]

  • Constituents: "4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid."[1][2][5][6]

  • Hazard Checkboxes: [x] Irritant [x] Toxic.[3][5][7]

Step 3: Storage
  • Store in a cool, dry, well-ventilated area.[3][8]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) and strong bases.

  • Secondary Containment: Store the primary container inside a secondary plastic tray to capture potential leaks.

Step 4: Professional Disposal (Incineration)

Do not autoclave. Autoclaving does not destroy the molecule and may release volatile fluorinated species.

  • Method: Transfer to a licensed hazardous waste contractor.[3]

  • Specification: Request High-Temperature Incineration (Rotary Kiln) operating at

    
    C with a residence time 
    
    
    
    seconds.
  • Scrubbing: The facility must have wet scrubbers (alkaline quench) to neutralize the Hydrogen Fluoride (HF) generated during combustion.

Spill Management Protocol

In the event of a bench-top spill, immediate containment is necessary to prevent aerosolization of the powder.[2]

DOT Diagram 2: Spill Response Workflow

SpillResponse Alert 1. ALERT & PROTECT Notify personnel. Don PPE (N95, Nitrile Gloves, Goggles). Assess 2. ASSESS STATE Alert->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry 3. CONTAIN (DRY) Do NOT dry sweep (Dust risk). Cover with damp paper towels. Scoop into bag. DrySpill->ActionDry ActionWet 3. ABSORB (WET) Cover with Vermiculite or Chem-Sorb pads. Do NOT use sawdust (Combustible). WetSpill->ActionWet Clean 4. DECONTAMINATE Wipe surface with soap/water. Check pH of surface. ActionDry->Clean ActionWet->Clean Dispose 5. DISPOSAL Place all debris in Halogenated Waste Bin. Clean->Dispose

Caption: Operational workflow for containing and cleaning spills. Emphasis is placed on preventing dust inhalation for solids and using non-combustible absorbents for liquids.

Regulatory & Environmental Compliance

  • EPA (USA): This material is likely a "Characteristic Waste" if not specifically listed. However, due to the halogen content, it falls under F-listed protocols if spent solvents are involved, or general D-coded waste if it exhibits toxicity.[1][2] Always code as Halogenated .

  • REACH (EU): Ensure the waste transfer note declares "Organohalogen compounds."

  • Combustion Byproducts: The incineration of trifluoromethoxy compounds generates HF. Facilities without proper scrubbers will violate emission standards for acid gases.

References

  • National Institutes of Health (NIH) - PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid Safety Data.[1][2] (Used as structural proxy for hazard class). [1]

  • U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS and Fluorinated Waste Streams.

  • Thermo Fisher Scientific. Safety Data Sheet: Quinoline Derivatives and Handling.

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

[1] Chemical Hazard Profiling & Risk Logic To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's specific hazard profile. We do not simply "wear gear"; we engineer a barrier...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Hazard Profiling & Risk Logic

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's specific hazard profile. We do not simply "wear gear"; we engineer a barrier against specific chemical behaviors.[1]

Target Molecule: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Predicted Physical State: Off-white to pale yellow solid powder.

The "Structure-Activity" Hazard Analysis

This compound presents a dual-threat profile based on its functional groups. Standard lab safety is insufficient; we must account for the lipophilicity of the fluorinated group and the corrosivity of the acid.

Functional GroupHazard MechanismPhysiological Risk
Trifluoromethoxy (–OCF₃) Enhanced Lipophilicity: The fluorine atoms withdraw electrons but also significantly increase the molecule's ability to penetrate lipid bilayers (skin/cell membranes) compared to non-fluorinated analogs.Transdermal Absorption: High risk of systemic entry through skin contact.
Carboxylic Acid (–COOH) Proton Donation: Acts as a Brønsted-Lowry acid.Tissue Corrosion: Immediate irritation or chemical burns to mucous membranes (eyes, respiratory tract).
Quinoline Scaffold Intercalation Potential: Planar aromatic structure often associated with biological activity.Systemic Toxicity: Potential acute oral toxicity (Category 4) and respiratory sensitization.

Critical Insight: While often classified as an "Irritant" (H315/H319/H335), the presence of the –OCF₃ group mandates that we treat this as a high-permeation risk . Standard latex gloves are inadequate.

The PPE Barrier Matrix

This matrix defines the required protection levels based on the specific "State of Matter" handling.

Table 1: PPE Specifications by Operational State
Protection ZoneScenario A: Solid Handling (Weighing, Transferring)Scenario B: Solution Handling (Dissolved in DMSO/MeOH)Technical Rationale
Hand Protection Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Laminate / Silver Shield® (if high conc.) or High-Breakthrough Nitrile Fluorinated organics can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (if >100mL)Safety glasses do not seal against acidic dust or splashes.
Respiratory N95 / P100 (if outside hood) or Fume Hood (Mandatory)Fume Hood (Sash at 18 inches)The carboxylic acid moiety makes dust inhalation painful and damaging to lung tissue.
Body Defense Tyvek® Lab Coat (Closed front) + Wrist GuardsChemical Resistant Apron (over lab coat)Prevents dust accumulation on street clothes and soak-through from splashes.

Operational Workflow: The "Clean-to-Dirty" Protocol

PPE is only effective if donned and doffed correctly to prevent secondary contamination. The following decision logic ensures you match the engineering control (Fume Hood) with the correct PPE.

Visualization: Risk-Based Handling Logic

The following diagram illustrates the decision process for handling this specific fluorinated quinoline.

PPE_Logic Start Start: Assess Material State IsSolid Is it a Solid/Powder? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution Weighing Weighing / Transfer IsSolid->Weighing SolventCheck Check Solvent Permeation (e.g., DMSO penetrates skin) IsSolution->SolventCheck HoodReq MUST use Chemical Fume Hood Weighing->HoodReq RespProt Respiratory: Hood Sash < 18" (N95 Backup only) HoodReq->RespProt StandardPPE Standard: Double Nitrile + Goggles + Lab Coat HoodReq->StandardPPE SplashRisk Splash Risk? SolventCheck->SplashRisk SplashRisk->StandardPPE No (Small Scale) EnhancedPPE Enhanced: Silver Shield Gloves + Face Shield + Apron SplashRisk->EnhancedPPE Yes (>100mL)

Figure 1: Decision matrix for selecting PPE based on physical state and solvent risks. Note that the fume hood is the primary engineering control for solids to prevent inhalation of the acidic dust.

Step-by-Step Handling Protocol

Phase 1: Pre-Experimental Gowning (Donning)
  • Inspection: Check nitrile gloves for pinholes (air inflation test).

  • Layer 1: Don inner pair of nitrile gloves (bright color preferred, e.g., orange/purple).

  • Body: Don lab coat; button fully to the neck.

  • Layer 2: Don outer pair of nitrile gloves (standard blue). Crucial: Pull the outer glove cuff over the lab coat sleeve to create a seal.

  • Eyes: Don chemical splash goggles. Adjust strap for a tight seal against the temples.

Phase 2: Experimental Handling (The "Hot Zone")
  • Engineering Control: All open handling of the powder must occur inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer if the powder is flighty (common with dry carboxylic acids).

  • Technique: Keep hands deep in the hood. Do not withdraw hands while holding the open container.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the chemical container with a dry tissue, then a damp tissue (solvent appropriate) before returning to storage.

  • Outer Glove Removal: Remove outer gloves inside the fume hood using the "beak" method (pinch and pull) to avoid snapping. Dispose of as solid hazardous waste.

  • Inspection: Inspect inner gloves for any discoloration (sign of permeation).

  • Wash: Wash hands with soap and water while still wearing inner gloves, then remove inner gloves.

  • Final Wash: Wash bare hands thoroughly for 20 seconds.

Waste Disposal & Emergency Response

Disposal Strategy

Do not treat this as general trash.[2] The trifluoromethoxy group implies high thermal stability, requiring specific incineration protocols.

  • Solid Waste: Segregate into "Solid Toxic/Irritant" bins. Label clearly with "Fluorinated Organic Acid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Why? Halogenated compounds cannot be mixed with general non-halogenated solvents as they require higher temperature incineration to prevent the formation of toxic byproducts.

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes .[2][3] The carboxylic acid can cause rapid corneal damage. Hold eyelids open.

  • Skin Contact:

    • Remove contaminated clothing immediately.[3][4]

    • Wash with soap and copious water.[2][4][5]

    • Note: Unlike Hydrofluoric Acid (HF), Calcium Gluconate is not typically required for trifluoromethoxy compounds unless combustion/decomposition has occurred, releasing fluoride ions. However, standard acid neutralization logic applies.

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemicals.[3]

    • Solution: Absorb with vermiculite or sand.

References

  • National Institutes of Health (NIH) - PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General Requirements for Personal Protective Equipment. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.